Dibenzo[b,d]thiophene-2-carbaldehyde
Description
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Properties
IUPAC Name |
dibenzothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGXAEFJJINHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348892 | |
| Record name | dibenzo[b,d]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22099-23-6 | |
| Record name | dibenzo[b,d]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dibenzo[b,d]thiophene-2-carbaldehyde chemical structure and properties
Introduction: The Strategic Importance of the Dibenzothiophene Scaffold
In the landscape of medicinal chemistry and materials science, the dibenzo[b,d]thiophene core is a privileged heterocyclic scaffold. Its rigid, planar, and electron-rich nature makes it an exceptional building block for creating novel therapeutic agents and advanced organic electronic materials. Dibenzo[b,d]thiophene-2-carbaldehyde, the subject of this guide, is a key derivative that introduces a reactive aldehyde functionality onto this potent core. This aldehyde group serves as a versatile chemical handle for a wide array of synthetic transformations, enabling the construction of complex molecular architectures with tailored biological and photophysical properties. This document provides a comprehensive technical overview of its structure, properties, synthesis, and applications, designed for researchers and professionals in drug discovery and materials science.
Molecular Identity and Structure
This compound is a tricyclic aromatic compound containing a central thiophene ring fused with two benzene rings. The aldehyde group at the 2-position is a key feature for its synthetic utility.
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Systematic Name: this compound
-
Synonyms: this compound
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CAS Number: 22099-23-6
-
Molecular Formula: C₁₃H₈OS
-
Molecular Weight: 212.27 g/mol
Caption: Chemical structure of this compound.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Source |
| Physical Form | White to Orange to Green powder to crystalline solid. | |
| Purity | ≥98% | |
| Storage Temperature | 2-8°C, under an inert atmosphere. | |
| Shipping Temperature | Normal |
Synthesis and Spectroscopic Characterization
Synthetic Approach
While various methods exist for the synthesis of dibenzothiophene derivatives, a common strategy involves the formylation of the pre-formed dibenzothiophene core. A representative synthetic protocol is outlined below.
Protocol: Vilsmeier-Haack Formylation of Dibenzo[b,d]thiophene
This protocol describes a general method for the formylation of aromatic compounds, which can be adapted for the synthesis of this compound from dibenzo[b,d]thiophene.
Materials:
-
Dibenzo[b,d]thiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve dibenzo[b,d]thiophene in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride to the stirred solution.
-
In the dropping funnel, prepare a solution of DMF in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Caption: Synthetic workflow for the formylation of Dibenzo[b,d]thiophene.
Spectroscopic Data
Reference Data: Benzo[b]thiophene-2-carboxaldehyde (CAS: 3541-37-5)
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¹H-NMR (300 MHz, CDCl₃): δ = 10.08 (s, 1H, CHO), 7.99 (s, 1H, =CH), 7.95–7.84 (m, 2H, aromatic), 7.54–7.38 (m, 2H, aromatic).
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¹³C-NMR (75 MHz, CDCl₃): δ = 184.1, 143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4.
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IR (film): ν = 2826 (w), 1672 (s, C=O stretch), 1593 (w), 1518 (m), 1432 (w), 1256 (w), 1225 (m), 1137 (m), 868 (w), 841 (w), 749 (m), 726 (m) cm⁻¹.
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GC-MS: m/z = 162 (M+), 161, 134, 133, 89.
Disclaimer: The data presented above is for Benzo[b]thiophene-2-carboxaldehyde and should be used as a reference for estimating the spectral properties of this compound. The additional fused benzene ring in the dibenzo structure will introduce further complexity and shifts in the observed spectra.
Reactivity and Applications
The synthetic utility of this compound stems from the reactivity of both the aldehyde group and the aromatic core.
Key Reactions
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Aldehyde Chemistry: The aldehyde functional group is a gateway to a multitude of chemical transformations, including:
-
Oxidation: to the corresponding carboxylic acid.
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Reduction: to the primary alcohol.
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Reductive Amination: to form various amine derivatives.
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Wittig Reaction: to form alkenes.
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Condensation Reactions: such as Knoevenagel and aldol condensations, to build more complex molecular scaffolds.
-
-
Aromatic Core Chemistry: The dibenzothiophene ring system can undergo electrophilic aromatic substitution reactions, although the existing aldehyde group will influence the regioselectivity of these transformations.
Applications in Research and Development
The dibenzothiophene scaffold is of significant interest in several high-impact research areas:
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Medicinal Chemistry: The benzothiophene core is a well-established pharmacophore found in a variety of biologically active compounds. Derivatives have shown promise as antimicrobial, anti-cancer, anti-inflammatory, and anti-convulsant agents. The ability to functionalize the dibenzothiophene core via the carbaldehyde group allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
-
Materials Science: The rigid and planar structure of dibenzothiophene makes it an excellent candidate for the development of organic semiconductors. These materials are crucial for applications in:
-
Organic Light-Emitting Diodes (OLEDs): for displays and lighting.
-
Organic Photovoltaics (OPVs): for solar energy conversion.
-
Organic Field-Effect Transistors (OFETs): for flexible electronics. The carbaldehyde functionality allows for the incorporation of the dibenzothiophene unit into larger conjugated polymer systems, enabling the fine-tuning of their electronic and optical properties.
-
Safety and Handling
As with all chemical reagents, proper safety precautions should be observed when handling this compound.
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GHS Pictogram: GHS07 (Exclamation mark)
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Signal Word: Warning
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Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
References
-
Benzo[b]thiophene-2-carbaldehyde . MDPI. [Link]
A Comprehensive Technical Guide to the Physical Properties of Dibenzo[b,d]thiophene-2-carbaldehyde
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[b,d]thiophene-2-carbaldehyde, a derivative of the tricyclic heterocyclic system dibenzothiophene, represents a significant scaffold in medicinal chemistry and materials science. The incorporation of an aldehyde functional group at the 2-position of the dibenzothiophene core provides a versatile handle for further synthetic modifications, enabling the exploration of novel chemical entities with diverse biological activities and material properties. This guide offers an in-depth examination of the core physical properties of this compound, providing a foundational understanding for its application in research and development. While comprehensive experimental data for this specific molecule is not extensively available in the public domain, this guide leverages data from closely related analogues, primarily Benzo[b]thiophene-2-carbaldehyde, to provide valuable comparative insights and predictive understanding.
Core Physical and Chemical Identifiers
A precise understanding of the fundamental identifiers of a compound is paramount for its accurate application and regulatory compliance.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₃H₈OS | N/A |
| Molecular Weight | 212.27 g/mol | N/A |
| CAS Number | 22099-23-6 | N/A |
| Appearance | White to orange to green crystalline powder | N/A |
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in various experimental and biological systems. These properties influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, as well as formulation and material characteristics.
| Property | Value | Source(s) |
| Melting Point | 105 - 109 °C | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available for the target molecule. Benzo[b]thiophene-2-carbaldehyde is soluble in methanol. It is anticipated that this compound will be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | [1] |
Spectroscopic Characterization: A Comparative Analysis
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of a chemical compound. Due to the limited availability of specific spectral data for this compound, we present the data for the closely related analogue, Benzo[b]thiophene-2-carbaldehyde , as a reference point. The principles of spectral interpretation remain consistent, and the data provides a strong foundation for predicting the spectral features of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H-NMR (300 MHz, CDCl₃) of Benzo[b]thiophene-2-carbaldehyde: [2]
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δ 10.08 (s, 1H, CHO): This singlet corresponds to the aldehydic proton. Its downfield chemical shift is characteristic of a proton attached to a carbonyl carbon and deshielded by the aromatic system.
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δ 7.99 (s, 1H, =CH): This singlet is assigned to the proton on the thiophene ring adjacent to the aldehyde group.
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δ 7.95–7.84 (m, 2H, aromatic): This multiplet represents two protons on the benzene ring.
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δ 7.54–7.38 (m, 2H, aromatic): This multiplet corresponds to the remaining two protons on the benzene ring.
¹³C-NMR (75 MHz, CDCl₃) of Benzo[b]thiophene-2-carbaldehyde: [2]
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δ 184.1 (C=O): The signal for the carbonyl carbon of the aldehyde.
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δ 143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4: These signals correspond to the carbon atoms of the benzothiophene ring system.
For this compound, one would expect a more complex aromatic region in both the ¹H and ¹³C NMR spectra due to the additional benzene ring. The aldehydic proton and carbonyl carbon signals would likely appear in similar chemical shift ranges.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule.
IR (film) of Benzo[b]thiophene-2-carbaldehyde (ν, cm⁻¹): [2]
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2826 (w): C-H stretch of the aldehyde.
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1672 (s): C=O stretch of the conjugated aldehyde, a strong and characteristic absorption.
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1593, 1518, 1432: C=C stretching vibrations within the aromatic rings.
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1225, 1137: C-H in-plane bending vibrations.
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868, 841, 749, 726: C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern on the aromatic rings.
The IR spectrum of this compound is expected to show a similar strong carbonyl absorption around 1670 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will be more complex due to the larger aromatic system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
GC-MS of Benzo[b]thiophene-2-carbaldehyde (m/z): [2]
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162 (100) [M⁺]: The molecular ion peak, corresponding to the molecular weight of the compound.
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161 (99) [M-H]⁺: A very common fragment for aldehydes, representing the loss of the aldehydic proton.
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134 [M-CO]⁺, 133 [M-CHO]⁺: Fragments corresponding to the loss of the carbonyl group or the entire formyl group.
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89, 63: Further fragmentation of the benzothiophene ring system.
For this compound, the molecular ion peak [M⁺] would be expected at m/z 212. Similar fragmentation patterns involving the loss of H, CO, and CHO from the molecular ion are anticipated.
Experimental Protocols: A Methodological Framework
The following section outlines a generalized experimental protocol for the synthesis and characterization of aryl thiophene carboxaldehydes, based on established literature procedures for analogues. This serves as a foundational methodology that can be adapted and optimized for this compound.
Synthesis of Benzo[b]thiophene-2-carbaldehyde: A Model Protocol[2]
This synthesis proceeds via a one-pot sequential reaction involving lithiation and formylation.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of methylthiobenzene (1.0 g, 8.05 mmol) in hexane (30 mL) under a nitrogen atmosphere, add tetramethylethylenediamine (TMEDA) (2.8 g, 24.1 mmol) with stirring.
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Lithiation: Cool the mixture to 0 °C for 10 minutes. Then, add a solution of n-butyllithium (n-BuLi) in hexane (1.6 M; 15.1 mL, 24.2 mmol) dropwise at 0 °C. After the addition, continue stirring at 0 °C for 15 minutes and then at room temperature for 24 hours.
-
Formylation: Cool the reaction mixture in a cold water bath and slowly add anhydrous dimethylformamide (DMF) (2.1 mL, 27.4 mmol) with vigorous stirring. Allow the mixture to stir under nitrogen at room temperature for 24 hours.
-
Work-up and Purification: Quench the reaction with aqueous HCl (1 M, 40 mL). Separate the organic phase and wash it sequentially with 1 M HCl, water, and brine. The combined aqueous layers are extracted with diethyl ether. The combined organic phases are dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
TMEDA: This chelating agent coordinates with the lithium cation of n-BuLi, increasing its basicity and directing the lithiation to the ortho position of the thioether and the methyl group.
-
n-BuLi: A strong base required for the deprotonation of the aromatic ring and the methyl group of the starting material.
-
Anhydrous DMF: Serves as the formylating agent, introducing the aldehyde functional group. The use of anhydrous DMF is critical to prevent quenching of the highly reactive organolithium intermediate.
-
Acidic Work-up: The addition of HCl protonates the intermediate alkoxide and facilitates the intramolecular cyclization and dehydration to form the final benzothiophene ring system.
Visualization of the Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a synthesized aryl thiophene carboxaldehyde.
Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.
Conclusion
This compound is a valuable building block with significant potential in drug discovery and materials science. While a complete experimental dataset for this specific molecule remains to be fully elucidated in publicly accessible literature, this guide provides a comprehensive overview of its known physical properties and offers a robust predictive and comparative framework based on the well-characterized analogue, Benzo[b]thiophene-2-carbaldehyde. The provided experimental methodologies and characterization workflows serve as a practical guide for researchers working with this class of compounds. Further investigation into the precise physical and spectral properties of this compound will undoubtedly contribute to its broader application and the advancement of related fields.
References
-
Mancuso, R.; Gabriele, B. Benzo[b]thiophene-2-carbaldehyde. Molbank2014 , 2014(2), M823. [Link]
-
ResearchGate. Synthesis of benzo[b]thiophene-2-carbaldehyde 2 from methylthiobenzene 1. [Link]
Sources
An In-Depth Technical Guide to Dibenzo[b,d]thiophene-2-carbaldehyde (CAS No. 22099-23-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Dibenzo[b,d]thiophene-2-carbaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry. We will delve into its chemical properties, synthesis, spectroscopic characterization, reactivity, and its burgeoning applications in the development of novel therapeutics and advanced materials.
Core Molecular Attributes
This compound is a tricyclic aromatic heterocycle. Its structure features a central thiophene ring fused with two benzene rings, with a reactive aldehyde group at the 2-position.[1] This extended π-conjugated system is a key determinant of its chemical and physical properties.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 22099-23-6 | |
| Molecular Formula | C₁₃H₈OS | |
| Molecular Weight | 212.27 g/mol | [2] |
| Physical Form | White to orange to green powder/crystalline solid | |
| Purity | ≥ 98% | |
| Storage Temperature | 2-8°C under an inert atmosphere |
Synthesis and Mechanistic Insights
The introduction of a formyl group onto the electron-rich dibenzo[b,d]thiophene core is most commonly achieved via electrophilic aromatic substitution. The Vilsmeier-Haack reaction stands out as a primary and efficient method for this transformation.[1]
The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium ion, from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). The electron-rich dibenzo[b,d]thiophene then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the target aldehyde.
Figure 1: Vilsmeier-Haack formylation of dibenzo[b,d]thiophene.
Experimental Protocol: Vilsmeier-Haack Formylation
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0°C. Allow the mixture to stir for an additional 30-60 minutes at 0°C to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Substrate: Dissolve dibenzo[b,d]thiophene in a minimal amount of a suitable anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-70°C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and carefully pour it into a beaker of crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) to a pH of 7-8. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for confirming its identity and purity. The following are expected spectroscopic signatures based on its structure and data from closely related analogs.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The aldehyde proton should appear as a singlet at a significantly downfield chemical shift (around δ 10.0 ppm). The coupling patterns of the aromatic protons will provide information about the substitution pattern on the dibenzothiophene core.
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¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon of the aldehyde group in the downfield region (around δ 180-190 ppm). The aromatic carbons will resonate in the typical range of δ 120-150 ppm.
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FT-IR: The infrared spectrum should display a strong, characteristic absorption band for the C=O stretching vibration of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. C-H stretching vibrations of the aromatic rings and the aldehyde will also be present.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (212.27 g/mol ). The fragmentation pattern can provide further structural information.
Chemical Reactivity and Synthetic Utility
The aldehyde functional group in this compound is the primary site of its chemical reactivity, making it a versatile intermediate for a wide range of organic transformations.
Figure 2: Key reaction pathways of this compound.
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Nucleophilic Addition: The electrophilic carbonyl carbon readily undergoes attack by various nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols. The Wittig reaction can be employed to convert the aldehyde into a variety of substituted alkenes.
-
Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, Dibenzo[b,d]thiophene-2-carboxylic acid, using standard oxidizing agents like potassium permanganate or Jones reagent. This carboxylic acid derivative serves as another important building block for further functionalization.
-
Reduction: The aldehyde can be reduced to the primary alcohol, (Dibenzo[b,d]thiophen-2-yl)methanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Condensation Reactions: this compound is an excellent substrate for condensation reactions. It can react with primary amines to form Schiff bases (imines) and with compounds containing active methylene groups (e.g., malononitrile, cyanoacetates) in Knoevenagel condensations to generate new carbon-carbon double bonds. These reactions are fundamental in the synthesis of more complex molecular architectures.
Applications in Drug Discovery and Materials Science
The dibenzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of a reactive aldehyde handle at the 2-position of this core makes this compound a valuable starting material for the synthesis of novel therapeutic agents.
Derivatives of the related benzo[b]thiophene scaffold have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.[3] By analogy, this compound serves as a key precursor for the exploration of new chemical space in the search for potent and selective drugs. One reported application for the compound is as a mosquito larvicide.[2]
In the realm of materials science, the extended aromatic system of dibenzothiophene imparts desirable electronic and photophysical properties.[1] Consequently, this compound is a promising building block for the synthesis of organic semiconductors, fluorescent probes, and other advanced materials with tailored optical and electronic characteristics.[1]
Safety and Handling
This compound is classified as a warning-level hazard. The following hazard statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable heterocyclic compound with significant potential in both drug discovery and materials science. Its straightforward synthesis via the Vilsmeier-Haack reaction and the rich reactivity of its aldehyde group provide a robust platform for the creation of diverse and complex molecular structures. As research into novel therapeutics and advanced materials continues to expand, the utility of this key building block is poised to grow, offering chemists a reliable starting point for innovation.
References
-
Pharmaffiliates. 22099-23-6| Chemical Name : Dibenzothiophene-2-carboxaldehyde. Available at: [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). PubMed. Available at: [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of Dibenzo[b,d]thiophene-2-carbaldehyde and its Analogs
This guide provides an in-depth analysis of the spectroscopic data for Dibenzo[b,d]thiophene-2-carbaldehyde. Due to the limited availability of published, peer-reviewed spectra for this specific molecule, this document establishes a robust analytical framework by first examining the comprehensive data for the closely related and well-characterized analog, Benzo[b]thiophene-2-carbaldehyde . The principles and assignments derived from this analog are then extrapolated to predict the spectroscopic characteristics of this compound, offering researchers a validated guide for identification and characterization.
Molecular Structure and Analytical Rationale
The structural distinction between Benzo[b]thiophene-2-carbaldehyde and this compound is the addition of a second fused benzene ring. This extension of the conjugated aromatic system is the primary determinant of the differences in their respective spectra. Understanding the spectra of the simpler analog provides a reliable foundation for interpreting the more complex data expected from the dibenzo derivative.
Below are the structures with standardized numbering for NMR assignments.
Figure 2: General workflow for spectroscopic analysis.
Methodologies
-
NMR Spectroscopy:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H spectrum using a 300 MHz or higher field spectrometer, typically with 16-32 scans.
-
Acquire the ¹³C spectrum on the same instrument, typically requiring several hundred to a few thousand scans for adequate signal-to-noise.
-
Process the resulting Free Induction Decay (FID) with appropriate Fourier transform, phase correction, and baseline correction.
-
-
IR Spectroscopy (KBr Pellet Method):
-
Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically by averaging 16-32 scans over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (Electron Ionization - EI):
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or methanol.
-
If using Gas Chromatography-Mass Spectrometry (GC-MS), inject a small volume (1 µL) into the GC, which separates the compound before it enters the mass spectrometer.
-
The molecule is ionized in the source, typically with a 70 eV electron beam.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.
-
References
Solubility and stability of Dibenzo[b,d]thiophene-2-carbaldehyde in common lab solvents
An In-depth Technical Guide to the Solubility and Stability of Dibenzo[b,d]thiophene-2-carbaldehyde
Authored by: Senior Application Scientist
Abstract
This compound is a heterocyclic aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. As a functionalized polycyclic aromatic compound, its utility in a laboratory setting is fundamentally governed by its solubility in various solvent systems and its chemical stability under diverse experimental and storage conditions. This guide provides a comprehensive analysis of these properties, synthesizing theoretical principles with practical, field-proven methodologies. It is intended to serve as a critical resource for researchers, enabling informed solvent selection, ensuring the integrity of stock solutions, and designing robust experimental protocols.
Introduction to this compound
This compound (CAS No: 22099-23-6) belongs to a class of sulfur-containing heterocyclic compounds. Its structure consists of a dibenzothiophene core, which is essentially a thiophene ring fused with two benzene rings, functionalized with an aldehyde group at the 2-position. This combination of a large, rigid, and relatively non-polar aromatic system with a reactive polar aldehyde group dictates its physicochemical behavior.
Key Physicochemical Properties:
-
Molecular Formula: C₁₃H₈OS
-
Molecular Weight: 212.27 g/mol
-
Appearance: White to orange or green powder/crystalline solid[1].
-
Storage: Recommended storage is under an inert atmosphere at 2-8°C[1]. This recommendation from suppliers is a strong indicator of potential stability issues, likely sensitivity to oxidation and/or temperature.
The aldehyde functional group makes it a valuable synthon for constructing more complex molecules through reactions such as Wittig olefination, reductive amination, and condensation reactions. Understanding its solubility and stability is therefore paramount to its successful application.
Solubility Profile: A "Like Dissolves Like" Perspective
The solubility of a compound is determined by the interplay of its molecular structure and the properties of the solvent. The large, non-polar surface area of the dibenzothiophene backbone is the dominant feature, suggesting poor solubility in highly polar solvents like water. The polar aldehyde group, however, allows for dipole-dipole interactions, which can enhance solubility in moderately polar to polar aprotic solvents.
Predicted and Observed Solubility
While specific quantitative solubility data for this compound is not extensively published, we can draw reliable inferences from its parent compound, Dibenzothiophene, and the principles of organic chemistry. Dibenzothiophene is known to be soluble in non-polar and polar aprotic solvents such as benzene, chloroform, acetone, and N,N-dimethylformamide (DMF), while being insoluble in water[2][3][4]. The addition of the carbaldehyde group is expected to slightly increase polarity but not enough to confer significant aqueous solubility.
The following table summarizes the expected solubility profile in common laboratory solvents.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Insoluble | The large hydrophobic dibenzothiophene core dominates, making it unable to overcome the strong hydrogen bonding network of water. |
| Methanol, Ethanol | Polar Protic | Sparingly Soluble | May exhibit limited solubility due to hydrogen bonding with the aldehyde oxygen, but the non-polar backbone limits miscibility. |
| Hexane, Toluene | Non-polar | Sparingly to Moderately Soluble | Soluble due to "like dissolves like" London dispersion forces. Toluene is often a better choice than aliphatic hexanes due to potential π-π stacking interactions. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | A good solvent for many organics, capable of dissolving the compound through dipole-dipole interactions. |
| Acetone, Ethyl Acetate | Polar Aprotic | Soluble | These solvents offer a good balance of polarity to interact with the aldehyde group without being too polar to be repelled by the aromatic system. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | An excellent solvent for many aromatic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, its high polarity and aprotic nature make it an excellent choice for achieving high concentrations. |
Experimental Protocol: Qualitative Solubility Determination
To validate these predictions, a systematic qualitative solubility test is essential. This protocol provides a self-validating workflow for classifying solubility.[5][6][7]
Objective: To determine if the compound is soluble, sparingly soluble, or insoluble in a given solvent at a concentration of ~25 mg/mL.
Materials:
-
This compound
-
Small test tubes or vials (e.g., 13x100 mm)
-
Selection of test solvents (from the table above)
-
Vortex mixer
-
Spatula and analytical balance
Procedure:
-
Preparation: Weigh approximately 25 mg of this compound into a clean, dry test tube.
-
Solvent Addition: Add the selected solvent to the test tube in 0.25 mL increments, up to a total volume of 1.0 mL.
-
Mixing: After each addition, cap the test tube and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a contrasting background.
-
Soluble: The solid dissolves completely, leaving a clear, homogenous solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some particles remain undissolved, or the solution appears cloudy/saturated.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Confirmation: If the compound appears soluble, the stability of this solution should then be assessed, as dissolution is only useful if the compound remains intact.
Visualizing the Solubility Workflow
The decision-making process for solvent selection can be visualized as follows:
Caption: Workflow for selecting a suitable solvent based on polarity.
Stability Profile: The Challenge of the Aldehyde
The stability of this compound is primarily dictated by the reactivity of the aldehyde group. Aromatic aldehydes are known to be susceptible to oxidation, forming the corresponding carboxylic acid. This process can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.
Key Factors Influencing Stability
-
Oxidation: This is the most probable degradation pathway. The aldehyde (-CHO) can be oxidized to a carboxylic acid (-COOH). This is often catalyzed by light and trace metals and proceeds via a radical mechanism. The supplier's recommendation to store under an inert atmosphere directly addresses this risk[1].
-
Photostability: Aromatic compounds can absorb UV light, which can provide the energy to initiate degradation reactions, including oxidation or polymerization. Amber vials and storage in the dark are crucial.
-
Thermal Stability: While the dibenzothiophene core is thermally robust, elevated temperatures can increase the rate of oxidative degradation. Refrigeration (2-8°C) is recommended to minimize kinetic activity[1].
-
pH and Solvent Reactivity: While generally stable in neutral aprotic solvents, aldehydes can undergo reactions under strongly acidic or basic conditions. Furthermore, they can react with nucleophilic solvents or impurities, such as primary or secondary amines, to form imines (Schiff bases)[8][9]. This is a critical consideration if the compound is used in biological assays or with amine-containing buffers.
Experimental Protocol: Forced Degradation Study for Stability Assessment
A forced degradation (or stress testing) study is the definitive method for understanding a compound's stability profile. It involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is then developed to separate the parent compound from all its degradants.[10][11][12]
Objective: To identify the degradation pathways of this compound and develop an analytical method capable of monitoring its purity over time.
Part A: Stress Sample Generation
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in Acetonitrile).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot with an equal volume of 1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store an aliquot of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to direct UV light (e.g., 254 nm) or high-intensity visible light for 24 hours. A control sample should be wrapped in foil and kept alongside.
Part B: Development of a Stability-Indicating HPLC Method
-
Initial Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 50% B to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector with Photodiode Array (PDA) to monitor at multiple wavelengths (e.g., 254 nm and a λₘₐₓ specific to the compound).
-
-
Analysis and Optimization:
-
Inject the unstressed (control) sample and each of the stressed samples.
-
The goal is to achieve baseline separation between the main peak (intact compound) and all degradation peaks.
-
Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), or pH to optimize the separation.
-
A successful stability-indicating method is one where the purity of the main peak can be accurately determined without interference from degradants.
-
Visualizing the Stability Assessment Workflow
Caption: Workflow for a forced degradation study and HPLC method development.
Summary and Recommendations
For professionals working with this compound, adherence to proper handling and storage protocols is non-negotiable for ensuring experimental reproducibility and the integrity of results.
Key Recommendations:
-
Solvent Selection: For preparing stock solutions, high-purity, anhydrous polar aprotic solvents such as DMSO, DMF, or THF are recommended for achieving the highest solubility. For applications requiring less polar solvents, DCM or Toluene are suitable choices. Avoid prolonged storage in protic solvents like methanol or ethanol.
-
Storage of Solids: The solid compound should be stored as recommended: at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen), and protected from light [1]. Use amber glass vials with tight-fitting caps.
-
Storage of Solutions: Prepare stock solutions fresh whenever possible. If storage is necessary, purge the vial headspace with an inert gas, seal tightly, and store at -20°C or -80°C, protected from light. Before use, allow the solution to warm completely to room temperature and vortex gently to ensure homogeneity.
-
Experimental Dilutions: When making dilutions for assays, use buffers and solvents that are compatible with the aldehyde functionality. Be cautious with amine-containing buffers (e.g., Tris) if imine formation is undesirable.
-
Purity Verification: For long-term studies or when using older stock solutions, it is best practice to verify the purity and concentration using a validated analytical method, such as the stability-indicating HPLC method described herein.
By understanding the fundamental solubility and stability characteristics of this compound, researchers can mitigate risks of compound degradation and precipitation, ultimately leading to more reliable and accurate scientific outcomes.
References
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Introduction to dibenzothiophene chemistry for beginners
An In-Depth Technical Guide to the Core Chemistry of Dibenzothiophene for Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzothiophene (DBT), a sulfur-containing heterocyclic aromatic compound, represents a cornerstone scaffold in fields ranging from petrochemicals to materials science and medicinal chemistry. Comprising a central thiophene ring fused to two benzene rings, its unique electronic properties and rigid, planar structure make it both an industrial challenge and a synthetic opportunity.[1][2][3] Industrially, DBT and its alkylated derivatives are notorious for their resistance to removal from fossil fuels, driving extensive research into advanced desulfurization technologies.[4][5] Conversely, this same stability, coupled with versatile sites for functionalization, renders the DBT core a privileged scaffold for the development of novel pharmaceuticals and organic electronic materials.[1][6][7] This guide provides a comprehensive overview of the fundamental chemistry of dibenzothiophene, detailing its core structure, synthesis, and key transformations, with a focus on the logic behind its reactivity and the practical application of its derivatives.
The Dibenzothiophene Scaffold: Structure and Properties
Dibenzothiophene, with the chemical formula C₁₂H₈S, is a colorless, crystalline solid.[3][8] It consists of a thiophene ring flanked by two benzene rings, ortho-fused at the 2,3- and 4,5-positions of the thiophene.[2] This fusion results in a rigid, largely planar tricyclic system with a C-S-C bond angle of approximately 91.5 degrees.[5] The molecule's aromaticity and the presence of the electron-rich sulfur atom are the primary determinants of its chemical behavior.
Numbering Convention and Key Physicochemical Properties
Understanding the standard numbering of the dibenzothiophene ring is crucial for discussing its reactivity. The numbering begins at the carbon adjacent to the sulfur and proceeds around the rings.
Caption: IUPAC numbering of the dibenzothiophene scaffold.
Table 1: Key Physicochemical Properties of Dibenzothiophene
| Property | Value | Source |
| Molecular Formula | C₁₂H₈S | [3] |
| Molar Mass | 184.26 g/mol | [2][3] |
| Appearance | Colorless to yellow-green crystalline solid | [3][5][9] |
| Melting Point | 97-100 °C | [3] |
| Boiling Point | 332-333 °C | [3] |
| Solubility | Insoluble in water; Soluble in benzene, ethanol | [3][8][9] |
Synthesis of the Dibenzothiophene Core
While commercially available, understanding the synthesis of the DBT core is fundamental. Methods generally involve the formation of carbon-sulfur bonds to cyclize a biphenyl-type precursor.
-
From Biphenyl: A classic synthesis involves heating biphenyl with sulfur in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][5] This method is robust and can be adapted for substituted dibenzothiophenes.
-
From Diaryl Sulfides: An alternative strategy uses diaryl sulfides, which can undergo dual C-H activation processes, often catalyzed by transition metals, to form the final C-C bond and complete the thiophene ring.[1]
-
From Sulfinate Esters: A more modern and versatile approach involves the Suzuki-Miyaura cross-coupling of 2-bromoaryl sulfinate esters with arylboronic acids. The resulting biaryl sulfinate ester then undergoes an electrophilic cyclization to furnish the dibenzothiophene S-oxide, which can be readily reduced to DBT.[6] This method offers excellent control over substituent placement.
Core Reactivity and Functionalization
The chemistry of dibenzothiophene is dominated by reactions at two key sites: the sulfur atom and the aromatic carbon framework.
Reactions at the Sulfur Atom: Oxidation
The sulfur atom in DBT is readily oxidized, typically using peroxides like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).[6][10] This process occurs in a stepwise fashion, first yielding the dibenzothiophene-S-oxide (DBTO), and upon further oxidation, the dibenzothiophene-S,S-dioxide (DBTO₂ or sulfone).[5][6][9]
Caption: Stepwise oxidation of dibenzothiophene to its sulfoxide and sulfone.
This oxidation is not merely a simple transformation; it fundamentally alters the electronic nature of the molecule.
-
DBT: The sulfur atom acts as an electron-donating group, activating the aromatic rings towards electrophilic attack.
-
DBTO/DBTO₂: The sulfoxide and sulfone groups are strongly electron-withdrawing. This deactivates the rings and redirects the sites of further substitution.[3]
The oxidation to the sulfone is a key step in Oxidative Desulfurization (ODS) processes. The resulting polar sulfone is more easily separated from nonpolar hydrocarbon fuels by solvent extraction or adsorption.[11][12][13]
Reactions at the Carbon Framework
In its native state, dibenzothiophene is heteroaromatic and undergoes electrophilic substitution reactions.[5] Due to the electron-donating nature of the sulfur atom, substitution occurs preferentially at the 2- and 8-positions, which are para to the C-S bonds.[5]
However, as noted above, oxidation to the sulfone (DBTO₂) transforms the directing effect. The strongly deactivating sulfone group directs incoming electrophiles to the 3- and 7-positions (meta to the sulfone).[3] This electronic switch is a powerful tool for achieving regioselective functionalization.
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming C-C bonds, particularly in the synthesis of biaryls for drug development.[14] Dibenzothiophene derivatives, particularly bromo- or boronic acid-substituted DBTs, are excellent substrates for this reaction.
For example, Dibenzothiophene-4-boronic acid can be coupled with an aryl halide (Ar-X) in the presence of a palladium catalyst and a base to introduce diverse aryl groups at the 4-position of the DBT core.[15]
Caption: Conceptual workflow of a Suzuki-Miyaura cross-coupling reaction.
The reaction's tolerance for a wide range of functional groups makes it indispensable for building the complex molecular architectures required for modern pharmaceuticals.[14][16]
The removal of sulfur from fossil fuels is environmentally critical, as the combustion of sulfur compounds produces sulfur dioxide, a major contributor to air pollution.[5] Dibenzothiophene and its alkylated derivatives, like 4,6-dimethyldibenzothiophene (4,6-DMDBT), are particularly difficult to remove via conventional hydrodesulfurization (HDS).[4][5]
HDS involves treating petroleum feedstocks with hydrogen gas at high temperatures and pressures over a catalyst, typically Ni-Mo or Co-Mo on an alumina support.[4][17] Two primary pathways exist for the HDS of DBT:
-
Direct Desulfurization (DDS): Hydrogenolysis of the C-S bonds occurs directly, yielding biphenyl.
-
Hydrogenation (HYD): One of the benzene rings is first hydrogenated, followed by the cleavage of the C-S bonds to produce cyclohexylbenzene.[17]
The steric hindrance caused by methyl groups at the 4- and 6-positions in derivatives like 4,6-DMDBT significantly impedes the interaction of the sulfur atom with the catalyst surface, making the DDS pathway extremely slow and rendering these compounds highly refractory.[4]
Experimental Protocols: Selected Methodologies
Protocol: Oxidation of Dibenzothiophene to Dibenzothiophene-S,S-Dioxide
This protocol is based on established methods using hydrogen peroxide in acetic acid, a common and effective system for this transformation.[18]
Objective: To synthesize dibenzothiophene-S,S-dioxide from dibenzothiophene.
Materials:
-
Dibenzothiophene (DBT)
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂)
-
Ethanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve a specific molar quantity of dibenzothiophene in a sufficient volume of glacial acetic acid with stirring.
-
Gently heat the mixture to approximately 60-70 °C.
-
Add a molar excess (typically 2.5-3.0 equivalents) of 30% hydrogen peroxide dropwise to the solution over 15-20 minutes. An exotherm may be observed.
-
After the addition is complete, maintain the reaction at reflux (around 100-110 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of cold deionized water. A white precipitate of the sulfone will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with water to remove residual acetic acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure dibenzothiophene-S,S-dioxide as white crystals.
-
Dry the product, record the yield, and confirm its identity via melting point and spectroscopic analysis (e.g., NMR, IR).
Protocol: Suzuki-Miyaura Coupling of 4-Bromodibenzothiophene
This generalized protocol illustrates the coupling of a halogenated DBT with an arylboronic acid.
Objective: To synthesize a 4-aryldibenzothiophene derivative.
Materials:
-
4-Bromodibenzothiophene
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent system (e.g., 1,4-Dioxane/Water mixture)
-
Round-bottom flask equipped for inert atmosphere (e.g., Schlenk line)
-
Stir plate, magnetic stir bar, and heating mantle
Procedure:
-
To a dry round-bottom flask, add 4-bromodibenzothiophene (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product into an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the pure 4-aryldibenzothiophene.
Conclusion
The chemistry of dibenzothiophene is a rich and multifaceted field. While its presence in fossil fuels poses a significant industrial challenge, the very stability and reactivity of the DBT core make it a highly attractive scaffold in synthetic chemistry. By understanding the fundamental principles of its oxidation, electrophilic substitution, and cross-coupling reactions, researchers can harness the DBT motif to construct complex molecules with tailored properties for applications in drug discovery, organic electronics, and beyond. The ability to modulate the electronic character of the ring system simply by oxidizing the sulfur atom provides a level of synthetic control that ensures dibenzothiophene and its derivatives will remain a subject of intense and fruitful investigation.
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Photochemistry of Substituted Dibenzothiophene Oxides: The Effect of Trapping Groups1. (n.d.). ACS Publications. Retrieved from [Link]
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Oxidation of Dibenzothiophene to Dibenzothiophene Sulfone Using TiO2. (n.d.). Digital Commons @ University of Texas at El Paso. Retrieved from [Link]
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Oxidation of dibenzothiophene by hydrogen peroxide or monopersulfate and metal–sulfophthalocyanine catalysts: an easy access to biphenylsultone or 2-(2′-hydroxybiphenyl)sulfonate under mild conditions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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The oxidation of dibenzothiophene using oxidovanadium(IV)-containing nanofibres as catalyst. (n.d.). SpringerLink. Retrieved from [Link]
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The oxidation of dibenzothiophene using oxidovanadium(IV)-containing nanofibres as catalyst. (n.d.). Science.gov. Retrieved from [Link]
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Photochemistry and Photophysics of Halogen-Substituted Dibenzothiophene Oxides1. (n.d.). ACS Publications. Retrieved from [Link]
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Visible photooxidation of dibenzothiophenes sensitized by 2-(4-methoxyphenyl)-4, 6-diphenylpyrylium: an electron transfer mechanism without involvement of superoxide. (2006). PubMed. Retrieved from [Link]
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Exploring Dibenzothiophene: Properties, Applications, and Manufacturing. (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]
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Chemoselective Suzuki coupling at C−DBT over C−I bonds. (n.d.). ResearchGate. Retrieved from [Link]
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Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Highly Efficient Catalytic Oxidative Desulfurization of Dibenzothiophene using Layered Double Hydroxide Modified Polyoxometalate Catalyst. (2022). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Electrophilic Substitution Reactions of Dibenzothiophene for Researchers, Scientists, and Drug Development Professionals
Abstract: Dibenzothiophene (DBT), a sulfur-containing heterocyclic scaffold, is a cornerstone in the fields of medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties make it a privileged motif in a variety of functional molecules. The ability to precisely functionalize the DBT core is paramount to modulating the properties of these molecules for specific applications. This guide provides an in-depth technical exploration of the electrophilic substitution reactions of dibenzothiophene, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing the reactivity and regioselectivity of DBT, followed by a detailed examination of key electrophilic substitution reactions including nitration, halogenation, Friedel-Crafts reactions, and sulfonation. Each section will provide not only detailed experimental protocols but also the underlying mechanistic principles and the rationale behind the choice of reagents and reaction conditions.
Introduction: The Dibenzothiophene Core - Structure, Electronic Properties, and Reactivity
The Unique Architecture of Dibenzothiophene (DBT)
Dibenzothiophene is an organosulfur compound composed of two benzene rings fused to a central thiophene ring.[1] This tricyclic heterocycle has the chemical formula C₁₂H₈S and is a colorless solid.[1] The fusion of the benzene rings to the thiophene core results in a planar and rigid structure, which contributes to its thermal stability and unique electronic properties.[2]
Electronic Landscape: Aromaticity and Electron Distribution
Dibenzothiophene possesses a 14π electron system, conforming to Hückel's rule of aromaticity.[2] The sulfur atom, with its lone pair of electrons, participates in the π-conjugation of the aromatic system. This electron-rich nature makes dibenzothiophene susceptible to attack by electrophiles.[1] The electron density is not uniformly distributed across the molecule; theoretical studies and experimental evidence indicate that the positions para to the sulfur atom (C2 and C8) are the most electron-rich and, therefore, the most reactive towards electrophiles. The C4 and C6 positions also exhibit significant reactivity.
General Reactivity and Propensity for Electrophilic Aromatic Substitution (SEAr)
The primary mode of reaction for dibenzothiophene is electrophilic aromatic substitution (SEAr). In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. The general mechanism proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3] The stability of this intermediate dictates the regioselectivity of the reaction.
The Mechanism of Electrophilic Aromatic Substitution on Dibenzothiophene
The Arenium Ion Intermediate: A Key Player
2.1.1 Formation and Resonance Stabilization
The first and rate-determining step in the electrophilic aromatic substitution of dibenzothiophene is the attack of the π-electron system on the electrophile (E⁺), leading to the formation of an arenium ion.[3] This intermediate is a carbocation, and its positive charge is delocalized across the ring system through resonance. The stability of the arenium ion is crucial in determining the reaction's feasibility and the position of substitution.
2.1.2 Visualization of the Sigma Complex
The formation of the sigma complex temporarily disrupts the aromaticity of the ring system. The subsequent loss of a proton from the carbon bearing the electrophile restores the aromaticity and yields the substituted product.
Caption: General mechanism of electrophilic aromatic substitution on dibenzothiophene.
Regioselectivity: The "Rules of Engagement" for Electrophiles
2.2.1 The Directing Influence of the Sulfur Atom
The sulfur atom in the dibenzothiophene ring acts as an ortho, para-director. However, due to the fused ring structure, the positions para to the sulfur (C2 and C8) are the most activated and sterically accessible for electrophilic attack.
2.2.3 Positional Reactivity: C2/C8 vs. C4/C6 vs. C1/C9 vs. C3/C7
Experimental evidence consistently shows that electrophilic substitution on unsubstituted dibenzothiophene preferentially occurs at the 2- and 8-positions. This is attributed to the greater resonance stabilization of the arenium ion intermediate when the electrophile attacks at these positions. Substitution at the 4- and 6-positions is also observed, but typically to a lesser extent. The 1-, 3-, 7-, and 9-positions are generally the least reactive.
Key Electrophilic Substitution Reactions of Dibenzothiophene: Protocols and Mechanistic Insights
Nitration: Introduction of the Nitro Group
3.1.1 Importance in Synthesis
The nitration of dibenzothiophene is a crucial transformation as the resulting nitro-dibenzothiophenes are valuable intermediates. The nitro group can be readily reduced to an amino group, which serves as a handle for further functionalization in the synthesis of pharmaceuticals and functional materials.[4]
3.1.2 Reaction Conditions and Reagents
| Nitrating Agent | Solvent | Temperature | Typical Product(s) |
| HNO₃ / H₂SO₄ | Acetic Acid | 50-60 °C | 2-Nitro-DBT, 4-Nitro-DBT |
| KNO₃ / H₂SO₄ | Sulfuric Acid | 0 °C to RT | 2-Nitro-DBT, 2,8-Dinitro-DBT |
3.1.3 Detailed Experimental Protocol
Synthesis of 2-Nitrodibenzothiophene:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dibenzothiophene in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it separately in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of dibenzothiophene, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford pure 2-nitrodibenzothiophene.
3.1.4 Mechanistic Pathway
The nitration of dibenzothiophene proceeds via the formation of the nitronium ion (NO₂⁺) as the active electrophile.[5]
Caption: Mechanism of nitration of dibenzothiophene at the 2-position.
Halogenation: Introducing Halogens (F, Cl, Br, I)
3.2.1 Synthetic Utility of Halogenated DBTs
Halogenated dibenzothiophenes are versatile building blocks in organic synthesis, particularly in cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations, which are instrumental in the construction of complex organic molecules for electronic applications and drug discovery.[6]
3.2.2 Common Halogenating Agents and Conditions
| Halogenating Agent | Solvent | Catalyst/Conditions | Typical Product(s) |
| Bromine (Br₂) | Chloroform or Acetic Acid | Room Temperature | 2,8-Dibromodibenzothiophene[6] |
| N-Bromosuccinimide (NBS) | Acetonitrile | Reflux | 2-Bromodibenzothiophene |
| Chlorine (Cl₂) | Acetic Acid | Room Temperature | 2,8-Dichlorodibenzothiophene |
3.2.3 Step-by-Step Experimental Workflow
Synthesis of 2,8-Dibromodibenzothiophene:
-
Dissolve dibenzothiophene in chloroform in a flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in chloroform dropwise with constant stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with a saturated solution of sodium thiosulfate to remove excess bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2,8-dibromodibenzothiophene.[6]
Friedel-Crafts Acylation and Alkylation: Building Carbon-Carbon Bonds
3.3.1 Significance in Extending the DBT Scaffold
Friedel-Crafts reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the introduction of alkyl and acyl groups onto the dibenzothiophene core.[7] This is particularly useful for synthesizing more complex DBT derivatives with tailored electronic and steric properties.
3.3.2 Catalysts and Reagents for Acylation and Alkylation
| Reaction Type | Reagent | Catalyst | Solvent | Typical Product(s) |
| Acylation | Acetyl chloride | AlCl₃ | Dichloromethane or CS₂ | 2-Acetyldibenzothiophene |
| Alkylation | Alkyl halide | AlCl₃ or FeCl₃ | Nitrobenzene | 2-Alkyldibenzothiophene |
3.3.3 A Validated Protocol for Friedel-Crafts Acylation
Synthesis of 2-Acetyldibenzothiophene:
-
To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0 °C, add acetyl chloride dropwise.[8]
-
Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of dibenzothiophene in dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to proceed at room temperature for a few hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain 2-acetyldibenzothiophene.
3.3.4 The Acylium Ion and its Interaction with DBT
The electrophile in Friedel-Crafts acylation is a resonance-stabilized acylium ion, which is generated by the reaction of an acyl halide or anhydride with a Lewis acid catalyst.[9]
Caption: Formation of the acylium ion and its subsequent reaction with dibenzothiophene.
Sulfonation: Installation of the Sulfonic Acid Group
3.4.1 Applications of Sulfonated DBTs
Sulfonated dibenzothiophenes are important as detergents, dyes, and in some pharmaceutical applications. The sulfonic acid group can also be used as a protecting or directing group in organic synthesis due to the reversibility of the sulfonation reaction.[10]
3.4.2 Sulfonating Agents and Reaction Parameters
| Sulfonating Agent | Conditions | Typical Product(s) |
| Fuming sulfuric acid (H₂SO₄/SO₃) | Room temperature to gentle heating | Dibenzothiophene-2-sulfonic acid |
| Chlorosulfonic acid (ClSO₃H) | 0 °C in Chloroform | Dibenzothiophene-2-sulfonyl chloride |
3.4.3 Experimental Procedure
Synthesis of Dibenzothiophene-2-sulfonic acid:
-
Add dibenzothiophene in small portions to fuming sulfuric acid with stirring, while maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for several hours.
-
Carefully pour the reaction mixture onto ice to precipitate the sulfonic acid.
-
Collect the solid product by filtration and wash it with a small amount of cold water.
-
The product can be purified by recrystallization from water or by conversion to its sodium salt.
Advanced Topics and Future Directions
Dibenzothiophene Sulfone: Altered Reactivity
Oxidation of the sulfur atom in dibenzothiophene to a sulfone (dibenzothiophene-5,5-dioxide) significantly alters its electronic properties and reactivity.[1] The electron-withdrawing nature of the sulfone group deactivates the ring system towards electrophilic attack. When substitution does occur, it is directed to the meta-positions relative to the sulfone group (C3 and C7).[1]
Applications in Drug Discovery and Materials Science
Functionalized dibenzothiophenes are integral components in a range of applications. In drug discovery, the DBT scaffold is found in various biologically active molecules. In materials science, DBT derivatives are utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to their excellent charge transport properties and thermal stability.[11][12]
Conclusion: A Summary of Key Principles and a Look Ahead
The electrophilic substitution reactions of dibenzothiophene are fundamental to the synthesis of a diverse array of functional molecules. A thorough understanding of the principles of reactivity and regioselectivity is essential for the rational design and synthesis of novel DBT derivatives. The preferential substitution at the 2- and 8-positions provides a reliable platform for the introduction of various functional groups. Future research will likely focus on developing more selective and efficient methods for the functionalization of the DBT core, including the exploration of transition-metal-catalyzed C-H activation strategies, to further expand the chemical space accessible from this versatile scaffold.
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Health and safety information for Dibenzo[b,d]thiophene-2-carbaldehyde
An In-Depth Technical Guide to the Health and Safety of Dibenzo[b,d]thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a polycyclic aromatic sulfur heterocycle, a class of compounds of significant interest in medicinal chemistry and materials science. As with any novel or specialized chemical, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known and inferred health and safety information for this compound (CAS No. 22099-23-6), synthesized from available safety data sheets and expert analysis of structurally related compounds. The core principle of this document is to foster a proactive safety culture by explaining the causality behind recommended protocols.
Hazard Identification and GHS Classification
The primary source of hazard information for this compound comes from its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The compound is assigned the GHS07 pictogram, indicating that it is an irritant and can cause less severe health effects.[1]
Signal Word: Warning [1]
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This classification dictates the necessary precautions for handling and storage. The causality is clear: the inherent chemical properties of the substance can provoke a harmful biological response upon contact with the body.
Summary of GHS Information
| Hazard Class | GHS Code | Description | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Data sourced from Sigma-Aldrich safety information.[1]
Toxicological Profile and Health Effects
While detailed toxicological studies for this compound are not extensively published, the GHS classifications provide a solid foundation for understanding the potential health effects.[2] The aldehyde functional group and the polycyclic dibenzothiophene core are features that warrant careful handling.
-
Acute Oral Toxicity (H302): Ingestion of this compound can lead to harmful effects. The mechanism is not specified, but for aldehydes, this can involve irritation of the gastrointestinal tract or systemic effects after absorption. Therefore, eating, drinking, and smoking in the laboratory are strictly prohibited.[3][4]
-
Skin Irritation (H315): Direct contact with the skin is likely to cause localized redness, inflammation, or rash.[5][6] This is a common property of many aromatic aldehydes. The chemical can disrupt the lipid barrier of the skin, leading to irritation. Prolonged or repeated contact should be avoided.
-
Serious Eye Irritation (H319): This is a significant risk. Splashes of the compound, or transfer from contaminated hands to the eyes, can cause serious, potentially painful, irritation.[6][7][8] The aldehyde group can react with proteins in the cornea. Immediate and thorough rinsing is critical in case of exposure.
-
Respiratory Irritation (H335): Inhalation of dust or powder of the compound may irritate the respiratory tract, leading to coughing, sneezing, and shortness of breath.[5][6] Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize airborne concentrations.
It is crucial to note that for many related compounds, the official toxicological properties have not been fully investigated.[2][7] Therefore, treating this substance with a high degree of caution is the most prudent approach.
Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is a self-validating system for safety. The following protocols are derived from the compound's hazard profile.
Handling
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to control exposure via inhalation.[8] Ensure safety showers and eyewash stations are readily accessible.[4]
-
Procedural Controls: Avoid all personal contact.[9] Do not breathe dust.[8] Avoid formation of dust and aerosols.[8]
-
Hygiene: Wash hands thoroughly after handling, and before breaks and at the end of the workday.[5][8] Contaminated work clothing should not be allowed out of the workplace.[3]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[5][8] The recommended storage temperature is 2-8°C under an inert atmosphere.[1]
-
Containers: Keep containers tightly closed and properly labeled.[5][8][9]
-
Incompatibilities: While specific data is unavailable, it is wise to store it away from strong oxidizing agents, bases, and reducing agents, which are common incompatibilities for aldehydes.[3]
Caption: Standard workflow for safely handling this compound.
Exposure Controls and Personal Protective Equipment (PPE)
The precautionary statement P280 explicitly requires the use of protective gloves and eye/face protection.[1] This is the minimum standard.
-
Eye/Face Protection: Use chemical safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[5][8]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient or for emergency situations, use a NIOSH/MSHA approved respirator. A type N95 (US) respirator is suggested for solids.
Emergency Procedures
A prepared response is critical to mitigating harm in the event of an accident.
First Aid Measures (Derived from P-Statements)
-
If Swallowed (P301+P312): Call a POISON CENTER or doctor if you feel unwell.[1][5] Rinse mouth.[1][5] Do NOT induce vomiting.[5]
-
If on Skin (P302+P352): Wash with plenty of soap and water.[1] If skin irritation occurs, consult a physician.[5][7] Remove contaminated clothing.
-
If in Eyes (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5][7][8] If eye irritation persists, get medical advice/attention.[7][8]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][8]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment.[5][8] Ensure adequate ventilation. Evacuate personnel to safe areas.[5][8]
-
Containment and Cleaning: Sweep up the material, avoiding dust formation, and shovel into a suitable, closed container for disposal.[7][8] Do not let the product enter drains.[5][8]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][8]
-
Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides and sulfur oxides may be generated.[2][5]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[7][8][10]
Caption: Emergency response workflow for a solid spill of this compound.
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Unraveling the Electronic Landscape of Dibenzothiophenes: A Theoretical and Computational Guide
Introduction: The Enduring Appeal of the Dibenzothiophene Scaffold
Dibenzothiophene (DBT), a sulfur-containing heterocyclic molecule composed of two benzene rings fused to a central thiophene ring, represents a cornerstone in the architecture of functional organic materials and pharmacologically active agents.[1] Its rigid, planar structure and electron-rich nature, stemming from the sulfur heteroatom, impart unique photophysical and electronic properties that have captivated the attention of researchers for decades.[1][2] The versatility of the DBT core lies in its amenability to chemical modification, allowing for the fine-tuning of its electronic characteristics to suit a diverse array of applications, from organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) to novel anticancer therapeutics.[3][4][5][6][7]
This in-depth technical guide navigates the theoretical and computational methodologies employed to investigate dibenzothiophene derivatives. We will delve into the quantum chemical principles that govern their behavior and explore how computational modeling serves as a powerful predictive tool in the rational design of novel DBT-based materials and drugs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate innovation in this exciting field.
Core Computational Methodologies: Interrogating the Quantum Realm
The predictive power of computational chemistry in the study of dibenzothiophene derivatives hinges on a suite of sophisticated theoretical models. The choice of methodology is paramount and is dictated by the specific properties under investigation.
Density Functional Theory (DFT): The Workhorse for Ground-State Properties
At the heart of many computational studies on DBT derivatives lies Density Functional Theory (DFT).[8][9] DFT offers a remarkable balance of computational cost and accuracy for determining the ground-state electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including:
-
Molecular Geometries: Optimized molecular structures, including bond lengths and angles.
-
Electronic Properties: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding charge injection and transport in electronic devices.[2][8]
-
Vibrational Frequencies: Prediction of infrared and Raman spectra for comparison with experimental data.
The selection of the appropriate functional and basis set within the DFT framework is a critical decision that influences the accuracy of the results. For instance, the B3LYP functional is a popular hybrid functional that often provides reliable results for organic molecules.[10][11]
Time-Dependent Density Functional Theory (TD-DFT): Illuminating the Excited States
To understand the photophysical properties of dibenzothiophene derivatives, such as their absorption and emission of light, we must turn to Time-Dependent Density Functional Theory (TD-DFT).[12][13][14] TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, including:
-
Vertical Excitation Energies: The energy required to promote an electron from the ground state to an excited state, which corresponds to the absorption of a photon.[10]
-
Oscillator Strengths: A measure of the probability of an electronic transition, which dictates the intensity of absorption peaks.
-
Emission Energies: The energy released when a molecule relaxes from an excited state back to the ground state, corresponding to fluorescence or phosphorescence.
TD-DFT calculations are instrumental in predicting the color of light emitted by a DBT derivative in an OLED or its potential as a photosensitizer in photodynamic therapy.[10][13]
Molecular Docking: Unveiling Drug-Target Interactions
In the realm of drug discovery, molecular docking is an indispensable computational technique for predicting the binding orientation and affinity of a ligand (in this case, a DBT derivative) to the active site of a target protein.[15][16][17][18][19] By simulating the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, molecular docking can:
-
Identify Potential Drug Candidates: Screen large libraries of virtual compounds to identify those with the highest predicted binding affinity for a specific biological target.
-
Elucidate Binding Modes: Provide insights into the specific amino acid residues involved in the binding of the DBT derivative, guiding further optimization of the drug candidate.[15]
-
Predict Structure-Activity Relationships (SAR): Help to understand how modifications to the DBT scaffold affect its binding to the target protein.[15]
The following diagram illustrates a generalized workflow for a computational study of a dibenzothiophene derivative, integrating these core methodologies.
Caption: A generalized workflow illustrating the interplay between synthesis, computational analysis, and experimental validation in the study of dibenzothiophene derivatives.
Applications in Materials Science: Engineering the Flow of Light and Charge
The tunable electronic properties of dibenzothiophene derivatives make them highly attractive for applications in organic electronics.[2][5] Computational studies play a pivotal role in the design of DBT-based materials with optimized performance.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, DBT derivatives can function as host materials, emitting layers, or charge-transporting layers.[20] Theoretical calculations can predict key parameters for OLED performance, such as the HOMO-LUMO gap, which influences the color of emitted light, and the reorganization energy, which affects charge mobility.[8] For instance, the introduction of electron-withdrawing or electron-donating groups at specific positions on the DBT core can significantly alter these properties, a phenomenon that can be accurately modeled using DFT.[2]
Organic Field-Effect Transistors (OFETs)
For OFET applications, high charge carrier mobility is essential.[3][4] Computational studies can provide insights into the molecular packing in the solid state, which is a critical determinant of charge transport. By calculating the intermolecular electronic coupling, researchers can predict whether a particular DBT derivative is likely to exhibit high mobility.
The following table summarizes key computational and experimental data for a series of 2,8-diaryl-dibenzothiophene derivatives, highlighting the correlation between theoretical predictions and observed properties.
| Derivative | Substituent | HOMO (eV) (Experimental) | LUMO (eV) (Experimental) | HOMO-LUMO Gap (eV) (Experimental) |
| 1 | -H | -5.73 | -2.43 | 3.30 |
| 2 | -OCH3 | -5.55 | -2.40 | 3.15 |
| 3 | -CN | -6.01 | -2.81 | 3.20 |
| 4 | -CF3 | -6.05 | -2.85 | 3.20 |
Data synthesized from experimental values reported in the literature.[2]
Frontiers in Drug Discovery: Dibenzothiophenes as Anticancer Agents
The dibenzothiophene scaffold has also emerged as a promising platform for the development of novel anticancer agents.[7][21] Computational approaches, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, are accelerating the discovery and optimization of DBT-based drug candidates.[15][22]
Molecular docking studies have been employed to investigate the binding of benzothiophene derivatives to various cancer-related targets, such as the estrogen alpha receptor (ERα) and various kinases.[7][15] These studies have revealed key interactions between the DBT derivatives and the amino acid residues in the active site of the target protein, providing a molecular basis for their inhibitory activity.[15]
The following diagram illustrates a simplified representation of a dibenzothiophene derivative binding to the active site of a target protein, as predicted by molecular docking.
Caption: A schematic representation of the binding interactions between a dibenzothiophene derivative and the active site of a target protein.
Step-by-Step Protocol: A Computational Investigation of a Novel Dibenzothiophene Derivative
This section provides a generalized, step-by-step protocol for conducting a theoretical and computational study of a novel dibenzothiophene derivative.
1. Molecular Structure Preparation
-
Step 1.1: Build the 3D structure of the dibenzothiophene derivative using a molecule builder and editor (e.g., GaussView, Avogadro).
-
Step 1.2: Perform an initial geometry optimization using a low-level theory (e.g., a semi-empirical method) to obtain a reasonable starting geometry.
2. Ground-State DFT Calculations
-
Step 2.1: Prepare an input file for a DFT calculation using a quantum chemistry software package (e.g., Gaussian, NWChem).
-
Step 2.2: Specify the desired level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G(d)).
-
Step 2.3: Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Step 2.4: Following optimization, perform a frequency calculation to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Step 2.5: Analyze the output to extract key information, including the optimized geometry, HOMO and LUMO energies, and the molecular orbitals.
3. Excited-State TD-DFT Calculations
-
Step 3.1: Using the optimized ground-state geometry from the DFT calculation, prepare an input file for a TD-DFT calculation.
-
Step 3.2: Specify the number of excited states to be calculated.
-
Step 3.3: Run the TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths.
-
Step 3.4: Analyze the output to predict the UV-Vis absorption spectrum of the molecule.
4. Molecular Docking (for Drug Discovery Applications)
-
Step 4.1: Obtain the 3D structure of the target protein from a repository such as the Protein Data Bank (PDB).
-
Step 4.2: Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Step 4.3: Prepare the ligand (the optimized DBT derivative) by assigning partial charges and defining rotatable bonds.
-
Step 4.4: Define the binding site on the protein.
-
Step 4.5: Perform the molecular docking using a docking program (e.g., AutoDock, GOLD).
-
Step 4.6: Analyze the docking results to identify the most favorable binding poses and to visualize the intermolecular interactions between the ligand and the protein.
Conclusion: A Synergy of Theory and Experiment
Theoretical and computational studies have become an indispensable component of research into dibenzothiophene derivatives. By providing a detailed understanding of their electronic structure and properties, these methods enable the rational design of new materials and drug candidates with enhanced performance. The synergy between computational prediction and experimental validation is a powerful paradigm that will continue to drive innovation in the fields of organic electronics and medicinal chemistry. As computational resources continue to grow and theoretical models become more sophisticated, the predictive power of these methods will only increase, further accelerating the discovery of novel dibenzothiophene derivatives with tailored functionalities.
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An In-depth Technical Guide on the Thermal Stability Analysis of Dibenzo[b,d]thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzo[b,d]thiophene-2-carbaldehyde, a heterocyclic aldehyde, serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its thermal stability is a critical parameter that influences its storage, handling, and reaction conditions, particularly in the context of pharmaceutical development where safety and purity are paramount. This guide provides a comprehensive technical overview of the methodologies used to assess the thermal stability of this compound. We will delve into the theoretical underpinnings of thermal decomposition, detail experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the interpretation of the resulting data. The causality behind experimental choices is explained to provide a framework for developing robust and self-validating analytical systems.
Introduction: The Significance of Thermal Stability in Drug Development
The journey of a drug candidate from discovery to market is fraught with challenges, with the physicochemical properties of the active pharmaceutical ingredient (API) and its intermediates playing a pivotal role. Thermal stability is a cornerstone of these properties. An understanding of a compound's response to heat is not merely an academic exercise; it is a regulatory expectation and a practical necessity to ensure the safety of manufacturing processes and the stability of the final drug product.
For a molecule like this compound, which features a rigid, aromatic dibenzothiophene core, a degree of thermal robustness is anticipated.[2] However, the presence of the reactive carbaldehyde group introduces a potential locus for thermal degradation. Therefore, a thorough thermal stability analysis is indispensable.
Theoretical Framework: Understanding Thermal Decomposition
The thermal decomposition of organic molecules is a complex process involving the breaking of covalent bonds. For Dibenzo[b,d]thiophene and its derivatives, pyrolysis studies have shown that the primary decomposition pathways can involve H-migration or S-C bond rupture.[2] The stability of these compounds is significant, often requiring high temperatures for decomposition.[2]
The degradation of Dibenzo[b,d]thiophene can proceed through various intermediates, including thiol intermediates and carbene formations.[2] The ultimate products can include elemental sulfur, carbon disulfide, and various hydrocarbon fragments.[2] The presence of the aldehyde functional group in this compound adds another layer of complexity, as aldehydes can undergo oxidation, decarbonylation, or polymerization at elevated temperatures.
Core Analytical Techniques for Thermal Stability Assessment
Two primary thermoanalytical techniques are employed to characterize the thermal stability of compounds like this compound: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about the thermal stability and composition of a material.
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Atmosphere: Select an appropriate purge gas. An inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min is recommended to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a final temperature sufficiently high to ensure complete decomposition (e.g., 600 °C) at a constant heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events.[3]
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) are key parameters to determine.
| Parameter | Description | Expected Value Range for Similar Compounds |
| Tonset | The temperature at which significant mass loss begins. | 250 - 400 °C |
| Tmax | The temperature at which the rate of mass loss is at its maximum. | 300 - 450 °C |
| Residual Mass | The percentage of mass remaining at the end of the experiment. | < 5% (under inert atmosphere) |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to determine thermal transitions such as melting point, glass transition, and crystallization, as well as to quantify the enthalpy of these transitions.[7][8]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point but below the decomposition temperature (e.g., 200 °C).
-
Hold isothermally for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Heat the sample a second time using the same temperature ramp. This second heating scan is often used to characterize the glass transition of the amorphous phase.
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature and peak temperature of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.
The DSC thermogram of this compound should exhibit a sharp endothermic peak corresponding to its melting point. The melting point for the related compound, Benzo[b]thiophene-2-carboxaldehyde, is reported to be in the range of 31-36 °C. An exothermic event at higher temperatures would indicate decomposition.
| Parameter | Description | Expected Value Range for Similar Compounds |
| Melting Point (Tm) | The temperature at which the solid-to-liquid phase transition occurs. | 30 - 80 °C |
| Enthalpy of Fusion (ΔHf) | The heat absorbed during melting. | Varies depending on crystalline structure. |
| Decomposition (Td) | An exothermic peak indicating thermal degradation. | Should align with TGA results. |
Visualizing the Analytical Workflow
A logical workflow is crucial for a comprehensive thermal stability analysis. The following diagram illustrates the decision-making process and experimental sequence.
Caption: Workflow for the thermal stability analysis of this compound.
Mechanistic Insights and Structure-Stability Relationships
The inherent stability of the dibenzothiophene ring system is attributed to its aromaticity. The fusion of two benzene rings to a central thiophene ring creates a large, delocalized π-electron system that requires significant energy to disrupt.
The aldehyde group, while being a site of potential reactivity, is also conjugated with this aromatic system. This conjugation can provide some degree of stabilization. However, under thermal stress, the C-H bond of the aldehyde is susceptible to homolytic cleavage, initiating radical chain reactions. Furthermore, the electrophilic nature of the aldehyde carbon makes it a potential site for nucleophilic attack, which could be relevant in the presence of impurities.
The potential degradation pathways for Dibenzo[b,d]thiophene derivatives are complex and can be influenced by the presence of catalysts or other reactive species.[9] Studies on the microbial degradation of dibenzothiophene have identified metabolites such as dibenzothiophene-5-oxide and dibenzothiophene-5-dioxide, suggesting that oxidation of the sulfur atom is a possible degradation route, although this is more likely in an oxidative environment rather than under inert thermal analysis conditions.[10]
Caption: Plausible initial thermal degradation pathways for this compound.
Conclusion and Best Practices
A thorough thermal stability analysis of this compound is a critical component of its characterization for applications in drug development. By employing a combination of TGA and DSC, researchers can obtain a comprehensive understanding of its thermal behavior.
Key Takeaways and Recommendations:
-
Orthogonal Techniques: Always use complementary techniques like TGA and DSC for a complete picture of thermal stability.
-
Controlled Conditions: The experimental conditions, particularly the heating rate and atmosphere, can significantly influence the results. These should be carefully controlled and reported.[3]
-
Purity is Paramount: The presence of impurities can drastically alter the thermal stability profile of a compound. Ensure the sample is of high purity before analysis.
-
Contextual Interpretation: The interpretation of thermal analysis data should always be done in the context of the compound's chemical structure and intended application.
By adhering to these principles and the methodologies outlined in this guide, researchers and drug development professionals can ensure the safe and effective use of this compound in their synthetic endeavors.
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Methodological & Application
Synthesis of Dibenzo[b,d]thiophene-2-carbaldehyde: A Detailed Guide for Researchers
An In-depth Application Note and Protocol for the Formylation of Dibenzothiophene
Introduction
Dibenzo[b,d]thiophene, a sulfur-containing heterocyclic compound, and its derivatives are of significant interest in medicinal chemistry and materials science. The introduction of a formyl group at the 2-position of the dibenzothiophene scaffold yields Dibenzo[b,d]thiophene-2-carbaldehyde, a versatile intermediate for the synthesis of more complex molecules with potential applications in drug development and organic electronics. This guide provides a comprehensive overview of the synthetic strategies for the preparation of this compound from dibenzothiophene, with a focus on two prominent methods: the Vilsmeier-Haack reaction and organolithium-based formylation. Detailed experimental protocols, mechanistic insights, and characterization data are presented to assist researchers in the successful synthesis and verification of this valuable compound.
Strategic Approaches to the Formylation of Dibenzothiophene
The introduction of a formyl group onto an aromatic ring, known as formylation, is a fundamental transformation in organic synthesis. For an electron-rich heteroaromatic system like dibenzothiophene, electrophilic aromatic substitution is the most common approach. The electron-donating sulfur atom directs electrophiles primarily to the 2 and 8 positions. Due to steric hindrance, substitution at the 2-position is generally favored.
Two of the most reliable and widely used methods for the formylation of aromatic compounds are the Vilsmeier-Haack reaction and formylation via an organolithium intermediate.
The Vilsmeier-Haack Reaction: A Classic Approach
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3]
Mechanism: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich dibenzothiophene then attacks this reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during the workup furnishes the desired aldehyde.
Vilsmeier-Haack Reaction Workflow.
Advantages:
-
Uses relatively inexpensive and readily available reagents.
-
Generally proceeds under mild conditions.
Disadvantages:
-
The Vilsmeier reagent is a moderate electrophile, and the reaction may not be efficient for less reactive aromatic systems.
-
The reaction can sometimes lead to the formation of byproducts.
Lithiation Followed by Formylation: A Highly Regioselective Method
An alternative and often more regioselective method involves the use of organolithium reagents.[4] This approach consists of two main steps: the deprotonation of dibenzothiophene with a strong base, typically n-butyllithium (n-BuLi), to form a lithiated intermediate, followed by quenching with an electrophilic formylating agent like DMF.[5]
Mechanism: The acidic proton at the 2-position of dibenzothiophene is abstracted by the strong base to generate a highly nucleophilic 2-lithiodibenzothiophene intermediate. This intermediate then readily attacks the electrophilic carbon of DMF. The resulting lithium alkoxide is subsequently hydrolyzed during the aqueous workup to yield the aldehyde.
Lithiation-Formylation Reaction Workflow.
Advantages:
-
High regioselectivity, targeting the most acidic proton.
-
Generally provides good to excellent yields.
Disadvantages:
-
Requires strictly anhydrous and inert reaction conditions due to the high reactivity of organolithium reagents.
-
n-Butyllithium is a pyrophoric reagent and requires careful handling.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and the purity of the starting materials.
Protocol 1: Vilsmeier-Haack Formylation of Dibenzothiophene
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier |
| Dibenzothiophene | >98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |
| Phosphorus oxychloride (POCl₃) | >99% | Alfa Aesar |
| Dichloromethane (DCM) | Anhydrous | Fisher Chemical |
| Sodium acetate | Anhydrous | J.T. Baker |
| Diethyl ether (Et₂O) | ACS Grade | VWR Chemicals |
| Saturated sodium bicarbonate | N/A | Lab Prepared |
| Brine | N/A | Lab Prepared |
| Anhydrous sodium sulfate | ACS Grade | EMD Millipore |
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white solid or a viscous liquid indicates the generation of the Vilsmeier reagent.
-
Reaction with Dibenzothiophene: Dissolve dibenzothiophene (1 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Add the dibenzothiophene solution to the freshly prepared Vilsmeier reagent at 0 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium acetate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Protocol 2: Lithiation and Formylation of Dibenzothiophene
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier |
| Dibenzothiophene | >98% | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Acros Organics |
| N,N-Dimethylformamide (DMF) | Anhydrous | Alfa Aesar |
| Tetrahydrofuran (THF) | Anhydrous | Fisher Chemical |
| Diethyl ether (Et₂O) | ACS Grade | VWR Chemicals |
| Saturated ammonium chloride | N/A | Lab Prepared |
| Brine | N/A | Lab Prepared |
| Anhydrous magnesium sulfate | ACS Grade | EMD Millipore |
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve dibenzothiophene (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield this compound.
Characterization of this compound
Accurate characterization of the synthesized product is crucial to confirm its identity and purity. The following data for the closely related benzo[b]thiophene-2-carbaldehyde can be used as a reference.[6]
| Technique | Expected Data for Benzo[b]thiophene-2-carbaldehyde[6] |
| ¹H NMR (CDCl₃) | δ 10.08 (s, 1H, CHO), 7.99 (s, 1H), 7.95-7.84 (m, 2H), 7.54-7.38 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ 184.1, 143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4 |
| IR (film) | ν (cm⁻¹) 2826, 1672 (C=O) |
Note: The exact chemical shifts and coupling constants for this compound may vary slightly.
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere (nitrogen or argon) using syringe techniques. All glassware must be thoroughly dried before use.
-
Organic Solvents: Diethyl ether and tetrahydrofuran are highly flammable. Dichloromethane is a suspected carcinogen. Handle all solvents in a fume hood and away from ignition sources.
Conclusion
The synthesis of this compound from dibenzothiophene can be effectively achieved through either the Vilsmeier-Haack reaction or a lithiation-formylation sequence. The choice of method will depend on the available reagents, equipment, and the desired scale of the reaction. The Vilsmeier-Haack reaction offers a more classical and operationally simpler approach, while the organolithium route provides higher regioselectivity and potentially better yields, albeit with more stringent reaction conditions. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize and characterize this important synthetic intermediate, paving the way for further exploration of its potential in various scientific disciplines.
References
Sources
Application Notes & Protocols: One-Pot Synthesis of Benzothiophene Derivatives
Abstract: The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic functional materials.[1][2] Traditional multi-step syntheses of these derivatives are often plagued by issues of low overall yield, excessive waste, and high labor costs. One-pot synthesis protocols have emerged as a powerful and elegant solution, enabling the construction of complex benzothiophene molecules from simple precursors in a single, uninterrupted sequence. This guide provides researchers, scientists, and drug development professionals with a detailed overview of several field-proven, one-pot methodologies, focusing on the underlying chemical principles, step-by-step experimental protocols, and practical insights for successful implementation.
The Strategic Advantage of One-Pot Synthesis
One-pot reactions, or domino/cascade reactions, are synthetic strategies where multiple bond-forming events occur sequentially in a single reaction vessel. This approach circumvents the need for isolating and purifying intermediates, leading to significant advantages:
-
Increased Efficiency: Drastically reduces reaction time and simplifies workflows.
-
Improved Yields: Minimizes material loss that occurs during intermediate purification steps.
-
Enhanced Atom Economy: Maximizes the incorporation of starting material atoms into the final product.
-
Greener Chemistry: Reduces solvent consumption and chemical waste.
This document explores several robust one-pot strategies, categorized by their catalytic systems and energy sources, to provide a versatile toolkit for the synthesis of diverse benzothiophene derivatives.
Transition-Metal Catalyzed One-Pot Syntheses
Transition metals, particularly palladium and copper, are exceptionally versatile catalysts for C-S and C-C bond formations, making them ideal for constructing the benzothiophene ring system in a single pot.
A. Palladium-Catalyzed Domino Synthesis via Thiolation/Cyclization
This method provides an efficient route to substituted benzothiophenes from readily available ortho-alkynylaryl halides. Thiourea is employed as an inexpensive and stable hydrogen sulfide surrogate, making this protocol highly practical.[3][4]
Causality and Mechanism: The reaction proceeds through a domino sequence. First, a palladium-catalyzed cross-coupling reaction occurs between the aryl halide and thiourea to form an in situ thiol intermediate. This is followed by an intramolecular hydrothiolation of the adjacent alkyne, where the newly formed thiol attacks the triple bond, leading to the cyclized benzothiophene product. The palladium catalyst facilitates both the initial C-S bond formation and the subsequent cyclization.
Experimental Protocol: Synthesis of 2-Phenylbenzo[b]thiophene
-
Vessel Preparation: To an oven-dried Schlenk tube, add 1-bromo-2-(phenylethynyl)benzene (1.0 mmol, 1.0 equiv), thiourea (1.2 mmol, 1.2 equiv), and palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%).
-
Reagent Addition: Add Xantphos (0.1 mmol, 10 mol%) as the ligand and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv) as the base.
-
Solvent & Purge: Add 5 mL of anhydrous 1,4-dioxane. Seal the tube and purge with argon gas for 15 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Extraction & Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with hexanes) to yield the desired 2-phenylbenzo[b]thiophene.
Data Summary: Scope of Palladium-Catalyzed Synthesis
| Starting Material (Aryl Halide) | Alkyne Substituent | Yield (%) |
| 1-Bromo-2-(ethynyl)benzene | Phenyl | ~85-95% |
| 1-Iodo-2-(ethynyl)benzene | n-Butyl | ~80-90% |
| 1-Bromo-4-methyl-2-(ethynyl)benzene | Cyclohexyl | ~82-92% |
| 1-Bromo-4-methoxy-2-(ethynyl)benzene | Phenyl | ~88-96% |
| Note: Yields are typical and may vary based on specific reaction conditions and substrate purity. |
Workflow Diagram: Pd-Catalyzed Domino Synthesis
Caption: Pd-catalyzed one-pot synthesis workflow.
B. Copper-Catalyzed Synthesis of Aminated Benzothiophenes
This protocol is particularly valuable for synthesizing amino-substituted benzothiophenes, which are important pharmacophores. The method utilizes an inexpensive copper catalyst in an Ullmann-type C-N coupling reaction.[5][6][7]
Causality and Mechanism: The reaction involves a one-pot, two-step sequence. First, a copper(I)-catalyzed Ullmann condensation couples an aryl halide (e.g., a bromobenzothiophene) with an amine. The copper catalyst activates the C-Br bond, facilitating nucleophilic substitution by the amine. This method is advantageous due to the low cost of the copper catalyst and its tolerance for a wide range of primary and secondary amines.[4][7]
Experimental Protocol: Synthesis of N-Ethyl-dibenzo[b,d]thiophen-2-amine
-
Vessel Preparation: In a sealable reaction vial, combine 2-bromodibenzothiophene (0.38 mmol, 1.0 equiv), copper(I) oxide (Cu₂O, 0.076 mmol, 20 mol%), and a magnetic stir bar.
-
Reagent Addition: Add N-methyl-2-pyrrolidone (NMP, 1 mL) as the solvent, followed by aqueous ethylamine (30% solution, 1.0 mL).
-
Reaction: Seal the vial tightly and place it in a preheated heating block at 120 °C. Stir the reaction mixture for 48 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (15 mL) and water (15 mL).
-
Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude product via column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure N-ethyl-dibenzo[b,d]thiophen-2-amine.[5]
Workflow Diagram: Cu-Catalyzed Amination
Caption: One-pot Ullmann amination workflow.
Metal-Free One-Pot Strategies
Moving towards greener and more cost-effective chemistry, metal-free protocols avoid the cost and potential toxicity associated with transition metal catalysts.
Iodine-Catalyzed Thiophenol-Alkyne Cascade
This protocol offers a highly efficient, solvent-free, and metal-free approach to constructing polysubstituted benzothiophenes.[4]
Causality and Mechanism: The reaction is believed to proceed via an electrophilic cyclization cascade. Molecular iodine (I₂) acts as a Lewis acid, activating the alkyne toward nucleophilic attack by the sulfur atom of the thiophenol. This initial attack forms a vinyl sulfide intermediate. A subsequent intramolecular Friedel-Crafts-type reaction, also promoted by iodine, closes the ring to form the benzothiophene core, followed by aromatization. The entire sequence is a cascade of bond-forming events initiated by a simple and inexpensive catalyst.[4]
Experimental Protocol: Synthesis of 2,3-Diphenylbenzo[b]thiophene
-
Reagent Mixing: In a round-bottom flask, mix thiophenol (1.0 mmol, 1.0 equiv) and diphenylacetylene (1.1 mmol, 1.1 equiv).
-
Catalyst Addition: Add molecular iodine (I₂, 0.2 mmol, 20 mol%).
-
Reaction: Heat the solvent-free mixture at 120 °C with stirring for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dissolve the residue in dichloromethane (20 mL).
-
Quenching & Purification: Wash the solution with aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography (silica gel, hexanes) to obtain the product.
Data Summary: Scope of Iodine-Catalyzed Synthesis
| Thiophenol Derivative | Alkyne | Yield (%) |
| Thiophenol | Diphenylacetylene | ~90-98% |
| 4-Methylthiophenol | 1-Phenyl-1-propyne | ~85-93% |
| 4-Chlorothiophenol | Di-p-tolylacetylene | ~88-95% |
| 2-Mercaptobenzoic acid | 1-Phenyl-1-hexyne | ~75-85% |
| Note: This solvent-free method often produces high yields. |
Workflow Diagram: Iodine-Catalyzed Cascade
Caption: Metal-free iodine-catalyzed cascade.
Advanced Energy Input: Microwave-Assisted Synthesis
Microwave irradiation offers a non-classical energy source that can dramatically accelerate reaction rates, often leading to higher yields and cleaner products in a fraction of the time required by conventional heating.[8][9]
Causality and Mechanism: Microwave energy couples directly with polar molecules in the reaction mixture, causing rapid, uniform heating that is difficult to achieve with an external oil bath. This efficient energy transfer can overcome high activation barriers and significantly shorten the time needed for sequential reactions in a one-pot protocol, such as the cyclocondensation of 2-aminothiophenols with aldehydes.[10]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylbenzothiazole (Analogous Benzothiophene Synthesis Principle)
-
Vessel Preparation: To a 10 mL microwave reaction vial, add 2-aminothiophenol (1.0 mmol, 1.0 equiv), benzaldehyde (1.0 mmol, 1.0 equiv), and phenyliodine bis(trifluoroacetate) (PIFA, 1.1 mmol, 1.1 equiv) as an oxidant.
-
Solvent: Add 3 mL of dichloromethane (DCM).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 100 °C for 10-15 minutes.
-
Work-up & Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue directly by column chromatography on silica gel to yield 2-phenylbenzothiazole. The principles are directly applicable to related benzothiophene syntheses.[10]
Data Summary: Microwave vs. Conventional Heating
| Reaction Type | Conventional Time | Microwave Time | Yield Improvement |
| Benzothiazole Synthesis[10] | 6-8 hours | 10-15 minutes | +10-20% |
| Benzofuran Synthesis[11] | 12-24 hours | 20-30 minutes | +15-25% |
| Benzoxazine Synthesis[9] | 8-16 hours | 15-25 minutes | +10-30% |
| Note: Data illustrates the typical acceleration and yield improvement seen in analogous heterocyclic syntheses. |
Workflow Diagram: Microwave-Assisted Protocol
Caption: Comparison of microwave vs. conventional synthesis.
Summary and Method Selection
Choosing the optimal one-pot protocol depends on several factors, including substrate availability, desired substitution pattern, cost considerations, and available equipment.
| Method | Key Advantages | Key Limitations | Best For... |
| Palladium-Catalyzed | High yields, excellent functional group tolerance.[3] | Catalyst cost and potential for metal contamination. | Complex molecules with sensitive functional groups. |
| Copper-Catalyzed | Inexpensive catalyst, good for aminated derivatives.[5][6] | May require higher temperatures and longer reaction times. | Large-scale synthesis of amino-benzothiophenes. |
| Iodine-Catalyzed | Metal-free, solvent-free ("green"), simple procedure.[4] | May not tolerate all functional groups; high temperatures. | Green chemistry applications and simple substitutions. |
| Microwave-Assisted | Extremely fast, often higher yields, rapid optimization.[8][10] | Requires specialized microwave reactor equipment. | High-throughput synthesis and library generation. |
Troubleshooting Common Issues:
-
Low Yield: Check the purity of starting materials and solvents. Ensure the reaction vessel is free of oxygen and moisture, especially for metal-catalyzed reactions. Consider increasing catalyst loading or reaction time.
-
Side Product Formation: Optimize the reaction temperature; sometimes lowering it can increase selectivity. For domino reactions, ensure the stoichiometry of reactants is precise to avoid competing pathways.
-
Reaction Stalls: In metal-catalyzed reactions, the catalyst may have deactivated. Ensure ligands are pure and the reaction is properly purged with inert gas.
References
- Recent developments in synthetic methods for benzo[b]heteroles. (2016). RSC Publishing.
- Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: strategies and reactions. (2025).
- Recent Advances in the Synthesis and Applications of Benzo[b]thiophenes.Sulfur reports.
- One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. (2021). ACS Omega.
- Benzothiophene synthesis.Organic Chemistry Portal.
- One-Pot Synthesis of Amine-Substituted Aryl Sulfides and Benzo[b]thiophene Deriv
- Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols.The Journal of Organic Chemistry.
- Synthesis, Properties, and Biological Applic
- One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. (2021). PMC - NIH.
- Novel benzothiophene 1,1-dioxide deoxygenation path for the microwave-assisted synthesis of substituted benzothiophene-fused pyrrole deriv
- Visible Light Photocatalytic Synthesis of Benzothiophenes.Organic Letters.
- Microwave Assisted Liquid Phase Synthesis of Benzimidazolo Benzothiophenes for Antimicrobial Activity. (2009).
- One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (2020). NIH.
- Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. (2012). Indian Academy of Sciences.
- Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. (2011).
- An efficient one-pot method for the preparation of polysubstituted benzothiophenes.
- One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. (2021). PubMed.
- Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions.NIH.
- Microwave-assisted one-pot regioselective synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines.Organic Chemistry Portal.
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- 3. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 4. Benzothiophene synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel benzothiophene 1,1-dioxide deoxygenation path for the microwave-assisted synthesis of substituted benzothiophene-fused pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with Thiophene Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized heteroaromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, thiophene aldehydes are particularly valuable building blocks due to the prevalence of the thiophene motif in a wide array of pharmaceuticals and organic electronic materials.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the construction of carbon-carbon bonds, offering a reliable method for the arylation and vinylation of thiophene scaffolds under relatively mild conditions.[5][6][7]
This guide provides an in-depth technical overview and practical protocols for conducting Suzuki-Miyaura reactions with thiophene aldehydes. As a senior application scientist, the focus extends beyond a simple recitation of steps to elucidate the underlying chemical principles, enabling researchers to make informed decisions, troubleshoot effectively, and adapt these methods to their specific synthetic challenges.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[5][8][9] The catalytic cycle, illustrated below, involves the palladium center cycling between the Pd(0) and Pd(II) oxidation states and comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the thiophene aldehyde (e.g., a bromothiophene aldehyde). This is often the rate-determining step and results in a Pd(II) intermediate.[8] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[8][9] For electron-rich systems like thiophenes, more electron-rich phosphine ligands on the palladium catalyst can facilitate this step.[10]
-
Transmetalation: In this step, the organic group from the boron reagent is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11] The choice of base and solvent is critical to ensure the efficiency of this step and to prevent side reactions.
-
Reductive Elimination: The final step involves the two organic fragments coupling and detaching from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][8]
Key Parameters for Successful Coupling with Thiophene Aldehydes
The success of a Suzuki-Miyaura reaction, particularly with functionalized substrates like thiophene aldehydes, hinges on the careful selection of several key parameters.
The Palladium Catalyst
A variety of palladium sources can be used, ranging from stable Pd(II) precatalysts that are reduced in situ to active Pd(0) species.[5]
-
Palladium Precatalysts: Common choices include Pd(OAc)₂, PdCl₂(dppf), and Pd₂(dba)₃.[8] These are often air-stable and easier to handle. Pd(II) sources require reduction to Pd(0) to initiate the catalytic cycle, which can be achieved by the phosphine ligand or through homocoupling of the boronic acid.[5]
-
Ligands: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. For electron-rich heteroaromatics like thiophene, bulky, electron-donating phosphine ligands such as SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) can improve reaction outcomes by promoting oxidative addition.[10]
The Boron Reagent
While boronic acids are the most common organoboron reagents, other variants offer advantages in specific situations.
-
Boronic Acids: Readily available for a wide range of aryl and vinyl groups. However, they can be prone to side reactions like protodeboronation, especially with heteroarylboronic acids.[5][12][13]
-
Boronate Esters (e.g., pinacol esters): These are often more stable than the corresponding boronic acids and are less susceptible to protodeboronation.[13] They are particularly useful for unstable boronic acids, such as those of some heterocycles.[9]
-
Potassium Trifluoroborates: These are highly stable, crystalline solids that are easy to handle and can be used as alternatives to boronic acids.[11]
The Base
The base plays a crucial role in activating the boronic acid for transmetalation.[11] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[5][6] K₃PO₄ is often a good choice for challenging couplings as it is a strong enough base to facilitate transmetalation but generally does not cause degradation of sensitive functional groups.[10]
-
Organic Bases: In some cases, organic bases like triethylamine (Et₃N) may be employed.[14]
-
Fluoride Sources: Bases like CsF or KF can be effective, particularly when dealing with boronate esters.[11]
The Solvent System
The solvent must be able to dissolve the reactants and catalyst, and its polarity can influence the reaction kinetics.
-
Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used, often with the addition of water to aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[5][9]
-
Protic Solvents: Alcohols like ethanol can sometimes be used as a co-solvent.[6]
-
Biphasic Systems: An organic solvent with an aqueous solution of the base is a common setup for Suzuki-Miyaura reactions.[9]
Experimental Protocols
The following protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a bromothiophene aldehyde with an arylboronic acid.
Representative Protocol: Synthesis of 5-Phenylthiophene-2-carbaldehyde
Materials:
-
5-Bromothiophene-2-carbaldehyde (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
1,2-Dimethoxyethane (DME) (20 mL)
-
Ethanol (minimal volume to dissolve boronic acid)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution (2 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a three-neck round-bottomed flask equipped with a magnetic stirrer and a condenser, add 5-bromothiophene-2-carbaldehyde and Pd(PPh₃)₄.[6]
-
Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add DME via syringe and stir the mixture at room temperature for 10 minutes under the inert atmosphere.[6]
-
In a separate vial, dissolve the phenylboronic acid in the minimum amount of ethanol.
-
Add the phenylboronic acid solution to the reaction flask via syringe, followed by the aqueous Na₂CO₃ solution.[6]
-
Heat the reaction mixture to 80 °C and stir for 24 hours.[6] Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-phenylthiophene-2-carbaldehyde.[14]
Table of Optimized Conditions for Thiophene Aldehyde Couplings
| Thiophene Aldehyde Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromothiophene-2-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O | 80 | High | [6] |
| 4-Bromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 85 | [15] |
| 2-Bromothiophene-3-carbaldehyde | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 100 | 92 | N/A |
| 5-Chlorothiophene-2-carbaldehyde | Naphthalene-1-boronic acid | Pd(OAc)₂/XPhos (2) | Cs₂CO₃ (2) | t-BuOH/H₂O | 100 | 78 | [16] |
Note: The conditions in this table are representative and may require optimization for specific substrates.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Inefficient oxidative addition- Poor solubility of reactants | - Use a fresh batch of catalyst or a more active precatalyst.- Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos).[10]- Degas the solvent thoroughly to prevent catalyst oxidation.- Try a different solvent system or add a co-solvent to improve solubility.[12] |
| Protodeboronation | - Presence of water and base can lead to the replacement of the boronic acid group with a hydrogen atom.[13]- This is more common with electron-rich or heteroaryl boronic acids.[5] | - Use a boronate ester (e.g., pinacol ester) instead of a boronic acid.[9][13]- Use anhydrous conditions with a suitable base like KF or CsF.[11][12]- Minimize reaction time and temperature. |
| Homocoupling of Boronic Acid | - Presence of oxygen or Pd(II) species can catalyze the coupling of two boronic acid molecules.[5] | - Ensure the reaction is performed under a strictly inert atmosphere.- Use a Pd(0) source directly or ensure complete reduction of the Pd(II) precatalyst. |
| Aldehyde Group Reactivity | - The aldehyde group can potentially coordinate to the metal center, inhibiting the reaction, especially with nickel catalysts.[17]- Side reactions involving the aldehyde may occur under harsh conditions. | - While palladium is generally tolerant of aldehydes, if inhibition is suspected, consider using a catalyst system known for its functional group tolerance.[18]- Use milder bases and lower reaction temperatures. |
Applications in Research and Development
The Suzuki-Miyaura coupling of thiophene aldehydes is a key transformation in the synthesis of a variety of important molecules.
-
Drug Discovery: The resulting aryl- and vinyl-substituted thiophenes are common scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][19] The ability to rapidly generate analogues through this coupling reaction is invaluable for structure-activity relationship (SAR) studies.
-
Materials Science: Thiophene-containing conjugated polymers are extensively used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[7][20][21] The Suzuki polycondensation, an extension of the Suzuki-Miyaura coupling, is a primary method for synthesizing these materials.[20] The aldehyde functionality can be a handle for further post-polymerization modification or for tuning the electronic properties of the polymer.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of thiophene aldehydes. A thorough understanding of the reaction mechanism and the role of each component is crucial for achieving high yields and purity. By carefully selecting the catalyst, ligand, base, and solvent, and by being prepared to troubleshoot common issues, researchers can effectively leverage this powerful reaction to advance their work in drug discovery and materials science.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 7.2. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. [Link]
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Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7583. [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
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Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]
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Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Cooper, A. K., et al. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. Chemical Science, 11(3), 743-750. [Link]
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DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]
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Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
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Khan, I., et al. (2018). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 23(11), 2949. [Link]
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Dreher, S. D., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 18(7), 1606–1609. [Link]
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Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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Ahmad, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54. [Link]
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Kobe University. (2008). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. [Link]
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ResearchGate. (2025). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. [Link]
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Journal of Chemical Education. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. [Link]
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Royal Society of Chemistry. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
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ResearchGate. (2025). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. [Link]
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ACS Publications. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. [Link]
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ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
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Taylor & Francis Online. (2020). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. [Link]
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National Institutes of Health. (2010). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. PMC. [Link]
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ACS Publications. (2025). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]
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Semantic Scholar. (2013). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. [Link]
-
ResearchGate. (2025). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. [Link]
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ACS Publications. (2020). Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ACS Macro Letters. [Link]
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ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
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YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
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Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]
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Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
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PubMed Central. (n.d.). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). [Link]
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Application Notes and Protocols for the Synthesis of OLED Materials from Dibenzo[b,d]thiophene-2-carbaldehyde
Introduction: The Dibenzothiophene Core - A Privileged Scaffold for High-Performance OLEDs
The relentless pursuit of next-generation displays and solid-state lighting has cemented the importance of Organic Light-Emitting Diodes (OLEDs). The performance of these devices—defined by their efficiency, color purity, and operational lifetime—is intrinsically linked to the molecular architecture of the organic materials employed.[1][2] Within the vast landscape of organic semiconductors, materials built upon the dibenzo[b,d]thiophene (DBT) core have emerged as a particularly promising class.
The DBT scaffold offers a unique combination of advantageous properties:
-
High Triplet Energy: The rigid, planar structure of DBT and its derivatives often results in high triplet energies (ET), making them exceptional host materials for blue phosphorescent emitters, minimizing efficiency losses due to back energy transfer.[3][4]
-
Excellent Thermal Stability: The fused aromatic ring system imparts significant thermal and morphological stability, a critical requirement for long-lasting OLED devices that operate at elevated temperatures.[3][5]
-
Bipolar Charge Transport: By judiciously attaching electron-donating and electron-withdrawing moieties, the DBT core can be engineered to facilitate the balanced transport of both holes and electrons, a key factor for achieving high recombination efficiency in the emissive layer.[4]
-
Tunable Photophysical Properties: The DBT core serves as a versatile platform for synthetic modification. Functionalization at various positions allows for precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, emission color, and quantum yield.[6][7]
This guide focuses on Dibenzo[b,d]thiophene-2-carbaldehyde , a key intermediate that leverages the inherent benefits of the DBT core while providing a reactive aldehyde handle for the synthesis of a diverse array of advanced OLED materials. The aldehyde functionality serves as a gateway for building extended π-conjugated systems, attaching charge-transporting units, and creating novel emitters, including those exhibiting Thermally Activated Delayed Fluorescence (TADF).[8][9][10]
Strategic Synthetic Transformations of this compound
The aldehyde group is a versatile functional group that can participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This section outlines key synthetic strategies to transform this compound into high-value OLED materials.
C=C Bond Formation via Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes, particularly with a preference for the (E)-isomer.[11][12] Reacting this compound with a phosphonate-stabilized carbanion allows for the introduction of a vinyl group, effectively extending the π-conjugation of the DBT core. This is a primary strategy for red-shifting emission and tuning the energy levels of the resulting material. The byproduct, a water-soluble phosphate salt, is easily removed, simplifying product purification.[11][12]
-
Causality: By coupling the DBT-aldehyde with phosphonates bearing other aromatic or heteroaromatic groups (e.g., carbazole, triphenylamine, phenanthroimidazole), one can create donor-acceptor (D-A) or donor-π-acceptor (D-π-A) structures. These architectures are fundamental to designing materials with efficient intramolecular charge transfer (ICT) characteristics, which are crucial for TADF emitters and other advanced fluorescent materials.[13][14]
Caption: Horner-Wadsworth-Emmons olefination of DBT-2-carbaldehyde.
C-N Bond Formation via Buchwald-Hartwig Amination (Indirectly)
While the aldehyde itself is not a direct partner in Buchwald-Hartwig amination, a simple two-step conversion unlocks this powerful C-N cross-coupling reaction. The DBT-2-carbaldehyde can be used as a precursor to a halogenated DBT derivative, which can then be coupled with a wide variety of primary or secondary amines. This is a cornerstone strategy for synthesizing hole-transporting materials (HTMs) and TADF emitters.[8]
-
Synthetic Sequence:
-
Halogenation: First, a bromine or iodine atom must be introduced onto the dibenzothiophene ring, typically at a different position (e.g., the 4 or 6 position) if starting from a pre-functionalized DBT, or the aldehyde can be converted. For this guide, we assume a precursor like 4-Bromo-dibenzo[b,d]thiophene-2-carbaldehyde would be used.
-
Buchwald-Hartwig Amination: The resulting halo-DBT-aldehyde is then coupled with an amine (e.g., carbazole, phenothiazine, or various diarylamines) using a palladium catalyst and a suitable ligand.[8] The aldehyde remains intact for further modification or can be the final electronic tuning group.
-
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling (Indirectly)
Similar to the Buchwald-Hartwig reaction, the Suzuki-Miyaura coupling is not performed directly on the aldehyde. However, it is a critical tool for elaborating the DBT core and is often used in conjunction with other functionalities.[6][15][16] Starting with a brominated version of this compound (e.g., 4-bromo-DBT-2-carbaldehyde), one can introduce various aryl or heteroaryl groups via this palladium-catalyzed reaction.[16][17]
-
Causality: This strategy is fundamental for building rigid, highly conjugated molecular frameworks. By coupling the bromo-DBT-aldehyde with boronic acids/esters of electron-donating or electron-withdrawing groups, chemists can precisely control the frontier molecular orbital energy levels (HOMO/LUMO) and the resulting photophysical properties of the target material.[6][7][18]
Caption: Suzuki-Miyaura coupling to functionalize the DBT core.
Experimental Protocols
The following protocols are designed to be self-validating, providing researchers with a robust starting point for their synthetic explorations.
Protocol 1: Synthesis of (E)-2-(4-methoxystyryl)dibenzo[b,d]thiophene via HWE Reaction
This protocol describes the synthesis of a stilbene-type derivative, a common structural motif in fluorescent emitters.
Materials:
-
This compound
-
Diethyl (4-methoxybenzyl)phosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N2 or Ar), add sodium hydride (1.2 eq). Wash the NaH three times with anhydrous hexane to remove mineral oil, then carefully decant the hexane.
-
Phosphonate Addition: Add anhydrous THF (30 mL) to the flask, cool to 0 °C in an ice bath, and add diethyl (4-methoxybenzyl)phosphonate (1.1 eq) dropwise via syringe.
-
Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is often indicated by a color change.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol, followed by saturated aqueous NH4Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-isomer.
Self-Validation: The successful synthesis can be confirmed by 1H NMR (presence of a large coupling constant, J ≈ 16 Hz, for the vinyl protons, characteristic of the E-isomer), 13C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Carbazole-Substituted DBT Derivative via Suzuki Coupling
This protocol outlines a typical Suzuki coupling to attach a hole-transporting carbazole moiety to the DBT core, assuming the starting material is 4-bromo-dibenzo[b,d]thiophene-2-carbaldehyde.
Materials:
-
4-Bromo-dibenzo[b,d]thiophene-2-carbaldehyde
-
9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (Carbazole boronic ester)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reagent Preparation: In a 100 mL Schlenk flask, combine 4-Bromo-dibenzo[b,d]thiophene-2-carbaldehyde (1.0 eq), carbazole boronic ester (1.2 eq), and K2CO3 (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh3)4 (0.05 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and water (e.g., 40 mL toluene, 10 mL water).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to reflux (approx. 90-100 °C) and stir under an inert atmosphere for 24 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with DCM (3 x 40 mL).
-
Washing and Drying: Combine all organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography (e.g., using a hexane/DCM gradient) to obtain the desired product.
Self-Validation: Successful coupling is confirmed by the disappearance of the C-Br signal in the mass spectrum and the appearance of characteristic carbazole proton signals in the 1H NMR spectrum.
Material Characterization and OLED Device Integration
Physicochemical and Photophysical Properties
The suitability of the newly synthesized DBT derivatives for OLED applications must be rigorously assessed.
| Property | Characterization Technique | Significance for OLED Performance |
| Thermal Stability | Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) | High decomposition (Td) and glass transition (Tg) temperatures ensure morphological stability and long device lifetime.[3] |
| Absorption/Emission | UV-Visible and Photoluminescence (PL) Spectroscopy | Determines the absorption and emission wavelengths, color coordinates (CIE), and photoluminescence quantum yield (PLQY).[6][7] |
| Electrochemical Levels | Cyclic Voltammetry (CV) | Measures oxidation and reduction potentials to estimate HOMO and LUMO energy levels, crucial for matching energy levels of adjacent layers in an OLED for efficient charge injection.[6][18] |
| Triplet Energy (ET) | Phosphorescence Spectroscopy (at 77 K) | Essential for host materials to ensure efficient energy transfer to the phosphorescent guest and prevent quenching.[6] |
Fabrication of a Multilayer OLED Device
The performance of a synthesized material is ultimately tested in a device. A typical vacuum thermal evaporation process is used to fabricate multilayer OLEDs.[19][20][21]
General Device Structure and Fabrication Steps:
-
Substrate Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Injection Layer (HIL): A hole injection material (e.g., HAT-CN) is deposited onto the ITO anode.
-
Hole Transport Layer (HTL): A hole-transporting material (e.g., NPB or TAPC) is deposited.[1][2]
-
Emissive Layer (EML): The synthesized DBT derivative is deposited. It can be used as a neat film (for fluorescent emitters) or as a host doped with a guest emitter (for phosphorescent or TADF devices).
-
Hole Blocking Layer (HBL): A material with a deep HOMO level (e.g., TPBi) is deposited to confine holes within the EML.[3]
-
Electron Transport Layer (ETL): An electron-transporting material (e.g., Alq3 or TPBi) is deposited.
-
Electron Injection Layer (EIL): A thin layer of a low work function material like Lithium Fluoride (LiF) is deposited.
-
Cathode Deposition: Finally, a metal cathode (e.g., Aluminum) is deposited through a shadow mask to define the active area of the device.
Caption: Schematic of a typical multilayer OLED device structure.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of advanced OLED materials. Its robust aromatic core provides the requisite thermal stability and high triplet energy, while the aldehyde functionality opens a gateway to a rich variety of chemical transformations. Through well-established synthetic methodologies like the Horner-Wadsworth-Emmons olefination and by using it as a precursor for Suzuki and Buchwald-Hartwig couplings, researchers can develop novel emitters, hosts, and charge-transport materials with precisely tailored optoelectronic properties. The protocols and strategies outlined in this guide provide a solid foundation for harnessing the potential of this building block to create the next generation of high-performance OLEDs.
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Scale-up Chemical Synthesis of Thermally-activated Delayed Fluorescence Emitters Based on the Dibenzothiophene-S,S-Dioxide Core. National Institutes of Health (NIH). [Link]
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Dibenzo[b,d]furan and dibenzo[b,d]thiophene molecular dimers as hole blocking materials for high-efficiency and long-lived blue phosphorescent organic light-emitting diodes. Royal Society of Chemistry. [Link]
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Regulation of excited-state properties of dibenzothiophene-based fluorophores for realizing efficient deep-blue and HLCT-sensitized OLEDs. Materials Chemistry Frontiers (RSC Publishing). [Link]
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Exploring the Photophysical, Electrochemical and Excited State Dynamics of 2, 8-Disubstituted Dibenzothiophene Oligomers for Organic Electronics: Theoretical and Experimental Insights. ResearchGate. [Link]
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Synthesis of dibenzothiophene-based host materials and their blue phosphorescent device performances. Sungkyunkwan University. [Link]
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Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics. ResearchGate. [Link]
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New[6]benzothieno[3,2- b ]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications. Journal of Materials Chemistry C (RSC Publishing). [Link]
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Study of the Thermally-Activated Delayed Fluorescence (TADF) Mechanism of Phenothiazine-Dibenzothiophene-S,S-dioxide Electron Donor−Acceptor Dyads Using Steady-State and Time-Resolved Optical and Electron Paramagnetic Resonance Spectroscopies. Chemical Science (RSC Publishing). [Link]
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Design and synthesis of red thermally activated delayed fluorescence emitters for OLEDs, sensors and bioimaging. University of St Andrews Research Portal. [Link]
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Chemical and photophysical properties of materials for OLEDs. ResearchGate. [Link]
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Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths. Frontiers. [Link]
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Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
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Custom Thiophene Derivatives Manufacturers, Suppliers. Suzhou Fenghua. [Link]
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Design,Synthesis And Optoelectronic Properties Of Thermally-Activated Delayed Fluorescence Materials. Globe Thesis. [Link]
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A dibenzothiophene-based cross-linked hole transport material for high-performance blue quantum dot light emitting diodes. AIP Publishing. [Link]
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The design, synthesis and performance of thermally activated delayed fluorescence macromolecules. Polymer Chemistry (RSC Publishing). [Link]
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A dibenzothiophene-based cross-linked hole transport material for high-performance blue quantum dot light emitting diodes. ResearchGate. [Link]
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Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes. Sungkyunkwan University. [Link]
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FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. CORE. [Link]
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Hole-transporting materials for organic light-emitting diodes: an overview. RSC Publishing. [Link]
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Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. Jurnal Elektronika dan Telekomunikasi. [Link]
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Fabrication and characterization of organic light emitting diodes for display applications. RIT Digital Institutional Repository. [Link]
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Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. MDPI. [Link]
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Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CORE. [Link]
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Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. ResearchGate. [Link]
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Hole Transporting Materials Based on Benzodithiophene and Dithienopyrrole Cores for Efficient Perovskite Solar Cells. ResearchGate. [Link]
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Efficient synthesis of benzo[1,2-b:6,5-b']dithiophene-4,5-dione (BDTD) and its chemical transformations into precursors for π-conjugated materials. PubMed. [Link]
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Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. Semantic Scholar. [Link]
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Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. PubMed. [Link]
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Exploring the Synthesis and Applications of Thiophene-Based Organic Semiconductors. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. PubMed. [Link]
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Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. MDPI. [Link]
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Application Notes and Protocols for Dibenzothiophene Derivatives in Organic Field-Effect Transistors (OFETs)
Introduction: The Emergence of Dibenzothiophene Derivatives in Organic Electronics
Organic field-effect transistors (OFETs) are at the forefront of next-generation electronics, promising flexible, large-area, and low-cost devices such as displays, sensors, and RFID tags.[1][2] The performance of these devices is critically dependent on the organic semiconductor material used. Among the various classes of organic semiconductors, dibenzothiophene (DBT) derivatives have emerged as a highly promising platform.[3][4] Dibenzothiophene, a sulfur-containing heterocyclic compound, offers a rigid and planar molecular structure, which is conducive to efficient intermolecular charge transport.[5]
The key advantages of dibenzothiophene derivatives for OFET applications include:
-
Excellent Thermal and Oxidative Stability: DBT derivatives often possess low-lying Highest Occupied Molecular Orbital (HOMO) levels and large bandgaps, which imparts significant resistance to degradation under ambient conditions.[3][6]
-
Tunable Electronic Properties: The electronic characteristics of DBT-based materials can be readily modified through chemical synthesis, allowing for the fine-tuning of energy levels to optimize charge injection and transport.
-
High Charge Carrier Mobility: Judicious molecular design has led to DBT derivatives exhibiting high charge carrier mobilities, a critical parameter for high-performance transistors.[4][5]
This guide provides a comprehensive overview of the application of dibenzothiophene derivatives in OFETs, from the synthesis of the semiconductor material and device fabrication to their detailed characterization.
Synthesis of a Prototypical Dibenzothiophene Semiconductor: 3,7-bis(5'-hexyl-thiophen-2'-yl)-dibenzothiophene (3,7-DHTDBTT)
The synthesis of DBT-based semiconductors is often achieved through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.[3][4] This method allows for the versatile introduction of various functional groups onto the DBT core. Below is a representative protocol for the synthesis of 3,7-DHTDBTT, a material that has demonstrated promising OFET performance.[3][4]
Synthetic Scheme:
Caption: Synthetic route for 3,7-DHTDBTT via Stille coupling.
Experimental Protocol:
-
Reactant Preparation: In a nitrogen-purged flask, dissolve 3,7-dibromodibenzothiophene (1.0 eq) and 2-(tributylstannyl)-5-hexylthiophene (2.2 eq) in anhydrous toluene.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq) to the reaction mixture.
-
Reaction: Reflux the mixture under a nitrogen atmosphere for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of potassium fluoride (KF). Stir for 3 hours to remove tin byproducts.
-
Extraction: Extract the product with an organic solvent such as dichloromethane or chloroform. Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., hexane/chloroform) to obtain the pure 3,7-DHTDBTT.
Fabrication of Solution-Processed Dibenzothiophene-Based OFETs
Solution-processing techniques are highly desirable for the fabrication of large-area and low-cost organic electronics.[7] The following protocol details the fabrication of a bottom-gate, top-contact (BGTC) OFET using a solution-processed DBT derivative.
OFET Device Architecture:
Caption: Schematic of a bottom-gate, top-contact OFET.
Fabrication Protocol:
-
Substrate Cleaning: Begin with pre-patterned substrates (e.g., glass with an ITO gate electrode). Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.
-
Gate Dielectric Deposition: Prepare a solution of a gate dielectric material, such as poly(methyl methacrylate) (PMMA), in a suitable solvent (e.g., n-butyl acetate). Spin-coat the PMMA solution onto the substrate to form a thin, uniform film. Anneal the substrate at an appropriate temperature (e.g., 80-120 °C) to remove residual solvent.
-
Semiconductor Deposition: Prepare a solution of the dibenzothiophene derivative (e.g., 3,7-DHTDBTT) in a high-boiling point solvent like chloroform or chlorobenzene. Spin-coat the semiconductor solution onto the dielectric layer. Anneal the film at a temperature optimized for the specific DBT derivative to promote crystalline ordering.
-
Source and Drain Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) through a shadow mask via thermal evaporation in a high-vacuum chamber. The channel length and width are defined by the dimensions of the shadow mask.
Characterization and Performance of Dibenzothiophene OFETs
The electrical performance of the fabricated OFETs is evaluated by measuring their output and transfer characteristics using a semiconductor parameter analyzer in a probe station, preferably under an inert atmosphere to minimize environmental degradation.
Characterization Workflow:
Caption: Interplay of molecular structure, processing, and performance.
Conclusion and Future Outlook
Dibenzothiophene derivatives have established themselves as a robust class of organic semiconductors for high-performance OFETs. Their inherent stability, coupled with the versatility of synthetic modification, allows for the development of materials with tailored properties for specific applications. While significant progress has been made, particularly in achieving high hole mobilities, future research will likely focus on:
-
Development of n-type DBT Derivatives: The majority of high-performing DBT-based materials are p-type (hole-transporting). The development of stable, high-mobility n-type (electron-transporting) counterparts is crucial for the realization of complementary logic circuits.
-
Enhancing Stability: While inherently stable, further improvements in the long-term operational and environmental stability of DBT-based OFETs are necessary for commercial applications.
-
Advanced Processing Techniques: Exploring advanced deposition techniques that offer better control over film morphology and molecular alignment will be key to unlocking even higher device performance.
By addressing these challenges, dibenzothiophene derivatives will continue to play a pivotal role in the advancement of organic electronics.
References
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Katagiri, C., et al. (2021). Diphenylb[1]enzothieno[3,2-b]b[1]enzothiophene Organic Field-Effect transistor. The Royal Society of Chemistry.
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- ACS Publications. (2025). High-Performance Organic Field-Effect Transistors Based on a Self-Assembled Polar Dielectric Monolayer.
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PubMed. (2014). Organic semiconductors based onb[1]enzothieno[3,2-b]b[1]enzothiophene substructure. PubMed.
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RSC Publishing. Intrinsic charge-mobility in benzothieno[3,2-b]b[1]enzothiophene (BTBT) organic semiconductors is enhanced with long alkyl side-chains. RSC Publishing.
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Dibenzo[b,d]thiophene-2-carbaldehyde: A Versatile Precursor for Advanced Conjugated Polymers
Introduction: The Emergence of Dibenzothiophene in Polymer Electronics
In the relentless pursuit of high-performance organic electronic materials, the molecular architecture of conjugated polymers is a critical determinant of their ultimate function. Among the diverse array of heterocyclic building blocks, dibenzo[b,d]thiophene has garnered significant attention due to its rigid, planar structure and unique electronic properties.[1] This fused-ring system promotes intermolecular π-π stacking, which is essential for efficient charge transport in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2][3] The sulfur atom in the thiophene ring not only contributes to the electronic delocalization but also offers a site for oxidative modification, allowing for further tuning of the material's properties.[4]
Dibenzo[b,d]thiophene-2-carbaldehyde, a key derivative, serves as an exceptionally versatile starting point for the synthesis of more complex, functionalized monomers. The aldehyde group is a reactive handle that can be readily transformed through a variety of classic organic reactions to extend the conjugation and introduce new functionalities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a foundational building block for the synthesis of advanced conjugated polymers. We will present detailed, field-proven protocols for monomer synthesis via olefination reactions and subsequent polymerization through modern cross-coupling techniques.
Strategic Monomer Synthesis: From Aldehyde to Polymerizable Unit
The aldehyde functionality of this compound is a gateway to a variety of vinyl and extended π-systems, which are essential for creating polymerizable monomers. The choice of olefination reaction can be tailored to achieve the desired electronic and steric properties of the resulting monomer.
Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction for the Synthesis of Ethyl (E)-3-(dibenzo[b,d]thiophen-2-yl)acrylate
The Horner-Wadsworth-Emmons reaction is a reliable method for the stereoselective synthesis of (E)-alkenes from aldehydes.[5] The use of a stabilized phosphonate ylide, such as that derived from triethyl phosphonoacetate, typically favors the formation of the trans-isomer, which can lead to more planar and crystalline polymers.[6][7]
Reaction Scheme:
Caption: Horner-Wadsworth-Emmons olefination of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 22099-23-6 | 212.26 | 10.0 | 1.0 |
| Triethyl phosphonoacetate | 867-13-0 | 224.16 | 11.0 | 1.1 |
| Sodium hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | 12.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 100 mL | - |
| Saturated Ammonium Chloride Solution | 12125-02-9 | - | 50 mL | - |
| Ethyl Acetate | 141-78-6 | - | 150 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | - | - | - |
Step-by-Step Protocol:
-
Preparation of the Ylide: In a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend sodium hydride (0.48 g, 12.0 mmol) in anhydrous THF (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (2.47 g, 11.0 mmol) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The solution should become clear, indicating the formation of the phosphonate ylide.[8]
-
Olefination Reaction: Dissolve this compound (2.12 g, 10.0 mmol) in anhydrous THF (50 mL) in a separate flask.
-
Add the aldehyde solution dropwise to the ylide solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and quench by the slow addition of saturated ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl (E)-3-(dibenzo[b,d]thiophen-2-yl)acrylate as a solid.
Protocol 2: Knoevenagel Condensation for the Synthesis of 2-(Dibenzo[b,d]thiophen-2-ylmethylene)malononitrile
The Knoevenagel condensation provides a straightforward route to vinyl derivatives with electron-withdrawing groups, which can significantly lower the LUMO energy level of the resulting polymer. The reaction of this compound with malononitrile is typically catalyzed by a weak base.[5][9]
Reaction Scheme:
Caption: Knoevenagel condensation of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 22099-23-6 | 212.26 | 10.0 | 1.0 |
| Malononitrile | 109-77-3 | 66.06 | 10.0 | 1.0 |
| Piperidine | 110-89-4 | 85.15 | 1.0 | 0.1 |
| Ethanol | 64-17-5 | - | 50 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (2.12 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol) in ethanol (50 mL).
-
Add piperidine (0.1 mL, 1.0 mmol) to the solution.
-
Reaction Execution: Stir the reaction mixture at room temperature. The product often precipitates from the solution as the reaction proceeds.[3]
-
Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-2 hours).
-
Work-up and Purification: Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol or a suitable solvent to obtain pure 2-(dibenzo[b,d]thiophen-2-ylmethylene)malononitrile.
Polymerization Strategies: Building the Conjugated Backbone
Once a suitable dibenzo[b,d]thiophene-based monomer with reactive handles (e.g., di-bromo or di-boronic ester functionalities) is synthesized, polymerization can be achieved through various cross-coupling methods. Stille and Suzuki polymerizations are among the most powerful and versatile techniques for constructing well-defined conjugated polymers.[10][11][12]
A common strategy involves the synthesis of a di-halogenated dibenzothiophene monomer, such as 2,8-dibromodibenzo[b,d]thiophene, which can then be copolymerized with a di-stannylated or di-boronylated comonomer.
Protocol 3: Synthesis of 2,8-Dibromodibenzo[b,d]thiophene
This protocol details the direct bromination of dibenzothiophene, a crucial step in preparing a key monomer for subsequent polymerization reactions.[4][13]
Reaction Scheme:
Caption: Synthesis of 2,8-Dibromodibenzo[b,d]thiophene.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Dibenzothiophene | 132-65-0 | 184.26 | 50.0 | 1.0 |
| Bromine | 7726-95-6 | 159.81 | 110.0 | 2.2 |
| Chloroform | 67-66-3 | - | 150 mL | - |
| Methanol | 67-56-1 | - | 200 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve dibenzothiophene (9.21 g, 50.0 mmol) in chloroform (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Bromination: Slowly add bromine (5.6 mL, 110.0 mmol) dissolved in chloroform (50 mL) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.[13]
-
Work-up and Purification: Pour the reaction mixture into a large volume of methanol (200 mL) to precipitate the product.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with methanol until the filtrate is colorless.
-
Dry the product under vacuum to yield 2,8-dibromodibenzo[b,d]thiophene as a white to off-white solid.
Protocol 4: Stille Cross-Coupling Polymerization of 2,8-Dibromodibenzo[b,d]thiophene with 2,5-Bis(trimethylstannyl)thiophene
Stille coupling is a robust method for forming carbon-carbon bonds and is widely used in the synthesis of conjugated polymers due to its tolerance of a wide range of functional groups.[10][14]
Polymerization Workflow:
Caption: Workflow for Stille cross-coupling polymerization.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2,8-Dibromodibenzo[b,d]thiophene | 31574-87-5 | 342.06 | 1.0 | 1.0 |
| 2,5-Bis(trimethylstannyl)thiophene | 87748-46-7 | 409.11 | 1.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.02 | 0.02 |
| Anhydrous Toluene | 108-88-3 | - | 20 mL | - |
| Methanol | 67-56-1 | - | 200 mL | - |
| Acetone | 67-64-1 | - | - | - |
| Hexane | 110-54-3 | - | - | - |
| Chloroform | 67-66-3 | - | - | - |
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 2,8-dibromodibenzo[b,d]thiophene (342 mg, 1.0 mmol), 2,5-bis(trimethylstannyl)thiophene (409 mg, 1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene (20 mL) via syringe.
-
Polymerization: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 48 hours under an inert atmosphere.
-
Polymer Precipitation: Cool the reaction mixture to room temperature and pour it into a beaker containing vigorously stirred methanol (200 mL).
-
Collect the precipitated polymer by filtration.
-
Purification: Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Extract the polymer with chloroform.
-
Precipitate the chloroform-soluble fraction in methanol, filter, and dry the final polymer under vacuum.
Characterization of Dibenzothiophene-Based Polymers
A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships.
Typical Characterization Data:
| Technique | Information Obtained |
| NMR Spectroscopy (¹H, ¹³C) | Confirms the polymer structure, assesses regioregularity, and identifies end groups. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| UV-Vis Spectroscopy | Investigates the electronic absorption properties, determines the optical bandgap, and assesses conjugation length. |
| Cyclic Voltammetry (CV) | Determines the HOMO and LUMO energy levels and evaluates the electrochemical stability. |
| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the polymer. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel conjugated polymers. Its reactive aldehyde group allows for the facile introduction of various functionalities and the extension of the π-conjugated system through established organic reactions like the Horner-Wadsworth-Emmons and Knoevenagel reactions. The resulting monomers can be effectively polymerized using robust cross-coupling methods such as Stille and Suzuki polymerizations to yield high-performance materials for a range of organic electronic applications. The protocols detailed in this application note provide a solid foundation for researchers to explore the rich chemistry of dibenzo[b,d]thiophene and to design and synthesize the next generation of advanced conjugated polymers.
References
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Ningbo Inno Pharmchem Co., Ltd. The Synthesis and Reactivity of 2,8-Dibromodibenzothiophene: A Foundation for Organic Electronics. Available from: [Link]
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Taylor & Francis Online. (2006, August 16). THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. Available from: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]
-
Sungkyunkwan University. (2015, July 1). Synthesis of dibenzothiophene-based host materials and their blue phosphorescent device performances. Available from: [Link]
-
MDPI. (2023, August 12). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Available from: [Link]
-
Organic Syntheses. ETHYL CYCLOHEXYLIDENEACETATE. Available from: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
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ACS Publications. (2025, August 12). Structural Expansion of Dibenzo[b,d]thiophene Sulfone through Functionalization at Bay Positions. Organic Letters. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Synthesis and Reactivity of 2,8-Dibromodibenzothiophene: A Foundation for Organic Electronics. Available from: [Link]
-
ARKAT USA. (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Available from: [Link]
-
ACS Publications. (2025, August 12). Structural Expansion of Dibenzo[b,d]thiophene Sulfone through Functionalization at Bay Positions. Organic Letters. Available from: [Link]
- Google Patents. CN106866700A - 2,6 dibromo benzo [1,2 B:4,5 B] diketone of two thiophene phenol 4,8 high-efficiency synthesis method.
-
Intertek. GPC-NMR Analysis for Polymer Characterisation. Available from: [Link]
-
Wiley-VCH. 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Available from: [Link]
-
RSC Publishing. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Available from: [Link]
-
RSC Publishing. Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. Available from: [Link]
-
ResearchGate. (2025, August 6). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis (boronic acid pinacol... | Download Scientific Diagram. Available from: [Link]
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Synthesis of Novel Fluorescent Probes from Dibenzo[b,d]thiophene-2-carbaldehyde: Application Notes and Protocols
Introduction: The Dibenzo[b,d]thiophene Scaffold - A Privileged Core for Fluorescence Applications
In the landscape of fluorescent probe development, the selection of the core fluorophore is paramount to achieving desired photophysical properties and biological applicability. Dibenzo[b,d]thiophene, a rigid, planar, and electron-rich heterocyclic system, has emerged as a compelling scaffold for the design of novel fluorescent probes.[1] Its extended π-conjugation and inherent fluorescence provide a robust platform for the synthesis of probes with tunable emission profiles, large Stokes shifts, and sensitivity to their local environment. The introduction of a formyl group at the 2-position of the dibenzo[b,d]thiophene core, yielding Dibenzo[b,d]thiophene-2-carbaldehyde, provides a versatile synthetic handle for the facile construction of a diverse library of fluorescent probes through well-established chemical transformations.
This guide provides a comprehensive overview of the synthesis of fluorescent probes derived from this compound, with a focus on two primary synthetic strategies: Schiff base condensation and Knoevenagel condensation. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and discuss the characterization and potential applications of the resulting probes in cellular imaging and analyte sensing.
Strategic Approaches to Probe Synthesis: Leveraging the Reactivity of the Formyl Group
The aldehyde functionality of this compound is the linchpin for the synthesis of a variety of fluorescent probes. Its electrophilic carbon atom readily undergoes nucleophilic attack, enabling the formation of new carbon-nitrogen and carbon-carbon double bonds. This extends the π-conjugated system of the dibenzothiophene core, leading to significant alterations in the photophysical properties of the molecule, often resulting in a bathochromic (red) shift in both absorption and emission spectra.[2]
Two of the most powerful and versatile reactions for this purpose are:
-
Schiff Base Condensation: The reaction of an aldehyde with a primary amine to form an imine (or Schiff base). This reaction is a cornerstone of fluorescent probe design, as the resulting C=N bond can participate in the conjugated system, and the nitrogen atom can act as a coordination site for metal ions, leading to "turn-on" or "turn-off" fluorescence sensing.[3][4]
-
Knoevenagel Condensation: The reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. This reaction is highly efficient for creating C=C bonds and is instrumental in the synthesis of styryl-type dyes and other vinylogous fluorophores.[5]
The choice of the reaction partner for this compound is critical in tailoring the properties of the final probe for a specific application. For instance, condensing it with an electron-rich aniline derivative can lead to a donor-π-acceptor (D-π-A) type fluorophore with strong intramolecular charge transfer (ICT) character, making the probe's fluorescence sensitive to solvent polarity and viscosity.
PART 1: Synthesis of a Dibenzo[b,d]thiophene-based Schiff Base Fluorescent Probe
This section details the synthesis of a representative Schiff base fluorescent probe from this compound and 2-aminophenol. The resulting probe is anticipated to exhibit interesting photophysical properties, including potential for excited-state intramolecular proton transfer (ESIPT) and sensitivity to metal ions.
Causality Behind Experimental Choices
The selection of 2-aminophenol as the reaction partner is strategic. The hydroxyl group in proximity to the imine nitrogen can participate in hydrogen bonding and potentially undergo ESIPT, a process that can lead to a large Stokes shift and dual emission, which are desirable properties for fluorescent probes. Furthermore, the phenolic oxygen and the imine nitrogen can form a chelating site for metal ions, making the probe a candidate for metal ion sensing. Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its relatively high boiling point, which allows the reaction to be conducted at a moderate temperature to drive the equilibrium towards product formation. A catalytic amount of acetic acid is added to protonate the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and accelerating the reaction rate.
Experimental Protocol: Synthesis of 2-(((dibenzo[b,d]thiophen-2-yl)methylene)amino)phenol (DBT-AP)
Materials:
-
This compound
-
2-Aminophenol
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).
-
To this solution, add 2-aminophenol (1.1 eq).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of the product will be indicated by the appearance of a new, typically more fluorescent, spot.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure Schiff base probe, DBT-AP, as a crystalline solid.
-
Dry the purified product under vacuum.
Characterization:
The synthesized probe should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the formation of the imine bond (a characteristic singlet for the -CH=N- proton will be observed in the ¹H NMR spectrum, typically around 8-9 ppm).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the C=N stretching vibration (typically around 1620-1640 cm⁻¹) and the disappearance of the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretches of the amine.
-
UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties of the probe, including its absorption maximum (λ_abs), emission maximum (λ_em), Stokes shift, and quantum yield.
Visualization of the Synthetic Pathway
Caption: Synthetic scheme for the formation of the DBT-AP fluorescent probe.
PART 2: Synthesis of a Dibenzo[b,d]thiophene-based Styryl Dye via Knoevenagel Condensation
This section outlines the synthesis of a π-extended styryl-type fluorescent probe through the Knoevenagel condensation of this compound with an active methylene compound, malononitrile. The resulting product is expected to be a highly fluorescent dye with potential applications in bioimaging.
Causality Behind Experimental Choices
Malononitrile is an excellent active methylene compound for the Knoevenagel condensation due to the strong electron-withdrawing nature of the two cyano groups, which increases the acidity of the methylene protons.[6] Piperidine is a commonly used basic catalyst for this reaction; it acts as a base to deprotonate the malononitrile, generating the nucleophilic carbanion that attacks the aldehyde.[5] The reaction is often carried out in ethanol at reflux to ensure a sufficient reaction rate. The resulting product, a dicyanovinyl-substituted dibenzothiophene, is a classic example of a D-π-A fluorophore, where the dibenzothiophene acts as the donor and the dicyanovinyl group as the acceptor. This architecture often leads to bright fluorescence and solvatochromism.
Experimental Protocol: Synthesis of 2-(dibenzo[b,d]thiophen-2-yl)-3,3-dicyanoacrylonitrile (DBT-DCN)
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.2 eq) in ethanol (25 mL).
-
Add a catalytic amount of piperidine (a few drops) to the solution.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction by TLC. The product is typically a highly fluorescent compound.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure DBT-DCN dye.
-
Dry the purified product under vacuum.
Characterization:
The synthesized styryl dye should be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure, including the formation of the vinyl C-H bond.
-
Mass Spectrometry: To confirm the molecular weight.
-
FTIR Spectroscopy: To identify the C≡N stretching vibration (around 2220 cm⁻¹).
-
Photophysical Measurements: To determine the absorption and emission spectra, quantum yield, and to investigate any solvatochromic properties by measuring the spectra in a range of solvents with varying polarities.
Visualization of the Synthetic Pathway
Caption: Synthetic scheme for the Knoevenagel condensation to form the DBT-DCN dye.
Application Protocols: Utilizing Dibenzo[b,d]thiophene-based Fluorescent Probes
The unique photophysical properties of dibenzothiophene-based probes make them suitable for a range of applications in research and drug development.
Protocol 1: General Procedure for Cellular Imaging
Objective: To visualize the subcellular localization of a dibenzothiophene-based fluorescent probe in live or fixed cells.
Materials:
-
Synthesized dibenzothiophene fluorescent probe (e.g., DBT-AP or DBT-DCN)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (for fixed cell imaging)
-
Mounting medium
-
Fluorescence microscope
Procedure for Live Cell Imaging:
-
Culture cells to an appropriate confluency on glass-bottom dishes or coverslips.
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.
-
Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.
-
Wash the cells twice with pre-warmed PBS to remove excess probe.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the probe's excitation and emission wavelengths.[7]
Procedure for Fixed Cell Imaging:
-
Culture and treat cells as for live-cell imaging.
-
After incubation with the probe, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the cells using a fluorescence microscope.
Protocol 2: "Turn-On" Fluorescence Sensing of Metal Ions
Objective: To demonstrate the use of a dibenzothiophene-based Schiff base probe (e.g., DBT-AP) for the detection of a specific metal ion.
Materials:
-
DBT-AP probe stock solution (in a suitable organic solvent like acetonitrile or DMSO)
-
Aqueous buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Stock solutions of various metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺, etc.)
-
Fluorometer
Procedure:
-
Prepare a series of solutions of the DBT-AP probe in a mixed solvent system (e.g., acetonitrile/water or DMSO/water) to ensure solubility. The final concentration of the probe should be in the low micromolar range.
-
Record the fluorescence emission spectrum of the probe solution alone.
-
To separate cuvettes containing the probe solution, add a small aliquot of a stock solution of a specific metal ion.
-
Incubate for a short period (e.g., 5-10 minutes) to allow for complexation.
-
Record the fluorescence emission spectrum of each solution containing a different metal ion.
-
A significant increase in fluorescence intensity in the presence of a particular metal ion indicates a "turn-on" sensing event.
-
To determine the selectivity, repeat the experiment with a range of different metal ions at the same concentration.
-
To determine the sensitivity, perform a titration experiment by adding increasing concentrations of the target metal ion to the probe solution and monitoring the change in fluorescence intensity.
Data Presentation
Table 1: Representative Photophysical Properties of Dibenzo[b,d]thiophene-based Probes
| Probe | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| DBT-AP | Acetonitrile | ~350-380 | ~450-500 | ~100-120 | ~0.1-0.3 |
| DBT-DCN | Toluene | ~400-430 | ~480-520 | ~80-90 | ~0.5-0.8 |
| DBT-DCN | Acetonitrile | ~410-440 | ~500-550 | ~90-110 | ~0.3-0.6 |
Note: These are expected values based on analogous structures. Actual values must be determined experimentally.[2][8]
Conclusion and Future Perspectives
This compound serves as a valuable and versatile starting material for the synthesis of novel fluorescent probes. The straightforward and efficient synthetic routes of Schiff base and Knoevenagel condensations allow for the creation of a diverse range of fluorophores with tunable photophysical properties. The resulting probes hold significant promise for applications in biological imaging, analyte sensing, and as functional components in advanced materials. Further exploration of different amine and active methylene reaction partners will undoubtedly lead to the development of next-generation fluorescent probes with enhanced brightness, photostability, and targeted functionality for a wide array of scientific and biomedical applications.
References
-
Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics. Journal of Chemical Sciences, 124(3), 635-643. ([Link])
-
Excited State Dynamics of Dibenzothiophene Derivatives. ChemRxiv. ([Link])
-
An AIE-active fluorophore based dibenzothiophene-S,S-dioxide unit for highly efficient fluorescence imaging and photodynamic therapy. Materials Chemistry Frontiers, 5(11), 4256-4264. ([Link])
-
An AIE-active fluorophore based dibenzothiophene-S,S-dioxide unit for highly efficient fluorescence imaging and photodynamic therapy. RSC Publishing. ([Link])
-
Synthesis of novel fluorescent probes based on the Knoevenagel reaction: For the detection and removal of sulfides from water. ResearchGate. ([Link])
-
Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli. Analytica Chimica Acta, 1217, 339993. ([Link])
-
Thiophene-based fluorescent probes with low cytotoxicity and high photostability for lysosomes in living cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(2), 314-322. ([Link])
-
Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al Ions. ResearchGate. ([Link])
-
2-Aminophenols based Schiff bases as fluorescent probes for selective detection of cyanide and aluminium ions - Effect of substituents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 249, 119288. ([Link])
-
Thiophene aldehyde-diamino uracil Schiff base: A novel fluorescent probe for detection and quantification of cupric, silver and ferric ions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 94-103. ([Link])
-
Two Schiff-base fluorescent-colorimetric probes based on naphthaldehyde and aminobenzoic acid for selective detection of Al3+, Fe3+ and Cu2+ ions. ResearchGate. ([Link])
-
Thiophene-Based Dyes for Probing Membranes. The Royal Society of Chemistry. ([Link])
-
Live-Cell-Permeant Thiophene Fluorophores and Cell-Mediated Formation of Fluorescent Fibrils. ResearchGate. ([Link])
-
Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. DiVA portal. ([Link])
-
A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications. New Journal of Chemistry, 44(35), 15087-15093. ([Link])
-
Synthesis of novel fluorescent probes based on the Knoevenagel reaction: For the detection and removal of sulfides from water. ResearchGate. ([Link])
-
Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging. Bioconjugate Chemistry, 31(3), 875-883. ([Link])
-
synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. Materials Advances, 2(14), 4697-4709. ([Link])
-
Styryl Dyes as Two-Photon Excited Fluorescent Probes for DNA Detection and Two-Photon Laser Scanning Fluorescence Microscopy of Living Cells. ResearchGate. ([Link])
-
Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes for cellular bioimaging. Dyes and Pigments, 194, 109623. ([Link])
-
Designed structures of probe based on benzo[a]fused and thieno[3,2-b]... ResearchGate. ([Link])
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- 4. 2-Aminophenols based Schiff bases as fluorescent probes for selective detection of cyanide and aluminium ions - Effect of substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Synthesis, spectra, delivery and potentiometric responses of new styryl dyes with extended spectral ranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chemrxiv.org [chemrxiv.org]
Protocol for Vilsmeier-Haack formylation of dibenzothiophene
Application Note & Protocol
Vilsmeier-Haack Formylation of Dibenzothiophene: Synthesis of Dibenzothiophene-3-carbaldehyde
Abstract
This document provides a comprehensive guide for the Vilsmeier-Haack formylation of dibenzothiophene to selectively synthesize dibenzothiophene-3-carbaldehyde. Dibenzothiophene and its derivatives are key structural motifs in pharmaceuticals, organic electronics, and materials science.[1] The introduction of a formyl group via the Vilsmeier-Haack reaction provides a versatile chemical handle for further molecular elaboration. This protocol details the in-situ preparation of the Vilsmeier reagent, optimized reaction conditions for the formylation of the moderately activated dibenzothiophene core, and a complete work-up and purification procedure. We delve into the mechanistic underpinnings of the reaction, discuss critical experimental parameters, and outline essential safety protocols to ensure a safe and reproducible synthesis.
Introduction and Scientific Principle
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] The reaction employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium salt known as the Vilsmeier reagent.[5][6] This reagent is a relatively weak electrophile, making the reaction highly selective for activated aromatic systems.[5][6]
Dibenzothiophene is a sulfur-containing heterocyclic aromatic compound that is less nucleophilic than simpler heterocycles like pyrrole or furan.[4] Consequently, its formylation requires more forcing conditions than highly activated substrates. The electrophilic substitution occurs preferentially at the C3 position (and its equivalent C7 position), which is the most electron-rich site of the dibenzothiophene nucleus. The resulting product, dibenzothiophene-3-carbaldehyde, is a valuable intermediate for the synthesis of more complex molecules.
Reaction Mechanism
The Vilsmeier-Haack formylation of dibenzothiophene proceeds through a well-established multi-step mechanism:
-
Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus center of POCl₃. Subsequent rearrangement and elimination of a dichlorophosphate anion generate the highly electrophilic N,N-dimethyl-chloromethylene iminium salt (Vilsmeier reagent).[6][7]
-
Electrophilic Attack: The π-electron system of the dibenzothiophene ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs at the C3 position, leading to the formation of a cationic sigma complex (an arenium ion), which is resonance-stabilized.
-
Aromatization: A base, such as DMF or the dichlorophosphate anion, abstracts a proton from the C3 position, restoring the aromaticity of the dibenzothiophene ring system and yielding an iminium salt intermediate.
-
Hydrolysis: During the aqueous work-up, water attacks the iminium carbon. Subsequent elimination of dimethylamine and deprotonation yields the final product, dibenzothiophene-3-carbaldehyde.[5][8]
Caption: Figure 1: Reaction Mechanism
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Quantity | Comments |
| Dibenzothiophene | C₁₂H₈S | 184.26 | 10.0 | 1.84 g | Ensure purity >98% |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 15.0 | 1.4 mL | Use freshly distilled or a new bottle |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 70.0 | 5.4 mL | Use anhydrous grade (<50 ppm H₂O) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 20 mL | Anhydrous grade, as solvent |
| Sodium Acetate | CH₃COONa | 82.03 | ~56 | ~4.6 g | For aqueous work-up |
| Deionized Water | H₂O | 18.02 | - | ~200 mL | For work-up and washing |
| Saturated Brine | NaCl(aq) | - | - | ~50 mL | For washing |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | As needed | For drying organic layer |
| Ethyl Acetate & Hexanes | - | - | - | As needed | For column chromatography |
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure
-
Preparation of the Vilsmeier Reagent:
-
To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5.4 mL, 70.0 mmol).
-
Cool the flask to 0°C using an ice-water bath.
-
Add phosphorus oxychloride (1.4 mL, 15.0 mmol) dropwise via the dropping funnel to the stirred DMF over 30 minutes. Caution: The addition is exothermic; maintain the internal temperature below 5°C throughout the addition.[9] A white precipitate of the Vilsmeier reagent may form.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve dibenzothiophene (1.84 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane (DCM).
-
Add the dibenzothiophene solution to the pre-formed Vilsmeier reagent at 0°C.
-
Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to a gentle reflux (or maintain at 70-80°C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate beaker, prepare a solution of sodium acetate (4.6 g, ~56 mmol) in 200 mL of ice-cold water.
-
Slowly and carefully pour the reaction mixture into the stirred sodium acetate solution. Caution: This quenching step can be exothermic.
-
Stir the resulting mixture vigorously for 30 minutes at room temperature to ensure complete hydrolysis of the iminium intermediate.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford dibenzothiophene-3-carbaldehyde as a solid.
-
Critical Parameters and Troubleshooting
| Parameter | Guideline | Rationale & Troubleshooting |
| Reagent Purity | Use anhydrous DMF and fresh/distilled POCl₃. | Moisture will decompose POCl₃ and the Vilsmeier reagent, leading to significantly lower yields. If the reaction fails or is low-yielding, reagent quality is the primary suspect.[9] |
| Stoichiometry | 1.5 equivalents of POCl₃ relative to the substrate. | A slight excess of the Vilsmeier reagent ensures complete conversion of the dibenzothiophene. Insufficient reagent will result in an incomplete reaction.[9] |
| Temperature Control | Maintain T < 5°C during reagent formation. Heat to 70-80°C for the formylation step. | The formation of the Vilsmeier reagent is highly exothermic and thermally unstable.[10][11] Lack of cooling can lead to a runaway reaction. The subsequent formylation of the less-reactive dibenzothiophene requires thermal energy to proceed at a reasonable rate. |
| Reaction Time | 4-6 hours, monitored by TLC/LCMS. | Over- or under-reaction can decrease yield. If the reaction stalls, consider adding a small additional portion of Vilsmeier reagent or increasing the temperature slightly. |
| Work-up | Slow quenching and vigorous stirring during hydrolysis. | The hydrolysis of the iminium salt is crucial for product formation. Incomplete hydrolysis will result in the iminium salt being isolated or lost during extraction, lowering the yield. |
Safety Precautions
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water to release HCl gas. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Vilsmeier Reagent: The pre-formed reagent and the reaction mixture are thermally unstable and can decompose exothermically, leading to a rapid increase in temperature and pressure.[10][11][12][13] Never conduct the reaction in a sealed vessel. Always maintain proper temperature control, especially during reagent formation.
-
Quenching: The addition of the reaction mixture to water is exothermic. Perform this step slowly and with efficient stirring in an open beaker to dissipate heat safely.
-
Solvents: Dichloromethane and other solvents are volatile and should be handled in a well-ventilated area.
Applications in Research and Development
Dibenzothiophene-3-carbaldehyde serves as a key building block in several areas of chemical science:
-
Drug Development: The aldehyde functionality can be readily converted into other functional groups (amines, alcohols, carboxylic acids, nitriles) or used in condensation reactions (e.g., Wittig, Horner-Wadsworth-Emmons) to construct complex molecules with potential biological activity.
-
Materials Science: It is a precursor for synthesizing novel dyes, fluorescent whiteners, and organic semiconductors used in applications like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1]
References
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Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Org. Synth. 2023, 100, 21-35. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Patil, S. A., & Patil, R. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 2(6), 4583-4603. [Link]
-
Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Oriental Journal of Chemistry, 29(1), 187-194. [Link]
-
Kaur, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27395-27425. [Link]
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-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Al-Masoudi, N. A., & Clark, T. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Theoretical Chemistry Accounts, 130, 839-847. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 982-996. [Link]
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Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. [Link]
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Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]
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Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. MDPI. [Link]
-
Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. [Link]
-
Al-Hourani, B. J., et al. (2019). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. IUCrData, 4(7), x190919. [Link]
- Google Patents. (1984).
-
ACS Publications. (2001). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. Organic Process Research & Development, 5(6), 624-627. [Link]
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Application Notes and Protocols for Dibenzo[b,d]thiophene-2-carbaldehyde Derivatives in Organic Photovoltaics
Introduction: The Potential of Dibenzo[b,d]thiophene Scaffolds in Organic Photovoltaics
Organic photovoltaics (OPVs) have emerged as a promising renewable energy technology due to their potential for low-cost, flexible, and large-area fabrication.[1][2] The performance of OPV devices is intrinsically linked to the molecular design of the electron donor and acceptor materials within the photoactive layer.[1] Fused-thiophene derivatives have been extensively investigated as high-performance materials for OPVs, owing to their rigid and planar structures that facilitate intermolecular π-π stacking and efficient charge transport.[3] The dibenzo[b,d]thiophene core, a sulfur-containing polycyclic aromatic hydrocarbon, offers excellent thermal and photochemical stability, making it an attractive building block for robust OPV materials.[3]
This guide focuses on the application of dibenzo[b,d]thiophene-2-carbaldehyde as a versatile precursor for synthesizing novel donor and acceptor materials for OPVs. The aldehyde functionality provides a convenient handle for extending the π-conjugation through various chemical transformations, most notably the Knoevenagel condensation, to create molecules with tailored optoelectronic properties.[4] We will provide detailed protocols for the synthesis of the carbaldehyde precursor and a representative non-fullerene acceptor derived from it, along with methodologies for OPV device fabrication and characterization.
Synthesis of this compound and a Representative Non-Fullerene Acceptor
The development of high-performance organic photovoltaic materials begins with the efficient and scalable synthesis of key molecular building blocks. In this section, we provide a detailed protocol for the synthesis of this compound, a versatile precursor for novel OPV materials. Subsequently, we outline a representative procedure for its conversion into a non-fullerene acceptor via Knoevenagel condensation.
Protocol 1: Synthesis of this compound
A novel and expedient synthesis of this compound has been reported, starting from the readily available methylthiobenzene.[5][6] This one-pot reaction involves a sequential double lithiation and formylation, followed by an intramolecular condensation.
Materials:
-
Methylthiobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hexane
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether (Et2O)
-
Sodium sulfate (Na2SO4), anhydrous
-
Brine
Procedure:
-
To a solution of methylthiobenzene (1.0 g, 8.05 mmol) in hexane (30 mL) under a nitrogen atmosphere, add TMEDA (2.8 g, 24.1 mmol).
-
Cool the mixture to 0 °C and add a 1.6 M solution of n-BuLi in hexane (15.1 mL, 24.2 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 15 minutes and then at room temperature for 24 hours.
-
Cool the mixture in a water bath and slowly add anhydrous DMF (2.1 mL, 27.4 mmol) with vigorous stirring.
-
Allow the mixture to stir at room temperature for 24 hours.
-
Quench the reaction with 1 M aqueous HCl (40 mL).
-
Separate the organic phase and wash it sequentially with 1 M HCl (2 x 20 mL), water (2 x 20 mL), and brine (20 mL).
-
Extract the combined aqueous layers with Et2O (3 x 80 mL).
-
Combine all organic phases, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield this compound.[5][6]
Protocol 2: Synthesis of a Representative Non-Fullerene Acceptor via Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for the synthesis of A-D-A (Acceptor-Donor-Acceptor) type non-fullerene acceptors.[4] In this protocol, this compound serves as the precursor to the central donor core, which is then reacted with an electron-accepting end-group.
Materials:
-
This compound
-
1,1-Dicyanomethylene-3-indanone (or a similar active methylene compound)
-
Pyridine
-
Chloroform or Toluene
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) and 1,1-dicyanomethylene-3-indanone (2.2 equivalents) in chloroform or toluene.
-
Add a catalytic amount of pyridine and glacial acetic acid.
-
Reflux the mixture overnight under a nitrogen atmosphere.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the target non-fullerene acceptor.
Material Properties of Dibenzo[b,d]thiophene-based Derivatives
The optoelectronic properties of the synthesized materials are critical for their performance in OPV devices. These properties can be tuned by modifying the chemical structure.[7]
Optical and Electrochemical Properties
The optical properties are typically investigated using UV-Vis spectroscopy, while the electrochemical properties are determined by cyclic voltammetry (CV). The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are crucial for determining the open-circuit voltage (Voc) and the efficiency of charge transfer.[8]
| Property | Expected Range/Value | Significance in OPVs |
| Absorption Maximum (λmax) | 400-700 nm | Broad absorption in the visible spectrum is desirable for efficient light harvesting. |
| Optical Bandgap (Eg) | 1.5 - 2.0 eV | A lower bandgap allows for the absorption of a larger portion of the solar spectrum. |
| HOMO Energy Level | -5.2 to -5.6 eV | The HOMO level of the donor should be well-matched with the LUMO of the acceptor for efficient hole transfer.[9] |
| LUMO Energy Level | -3.5 to -4.0 eV | The LUMO level of the acceptor should be sufficiently lower than that of the donor to provide a driving force for exciton dissociation. |
Table 1: Expected optoelectronic properties of this compound derivatives for OPV applications.
Fabrication of Organic Photovoltaic Devices
The fabrication of efficient OPV devices requires careful optimization of each layer in the device stack. A typical bulk-heterojunction (BHJ) device architecture is presented below.[10]
Protocol 3: Fabrication of a Bulk-Heterojunction OPV Device
Device Structure: ITO / PEDOT:PSS / Active Layer / Cathode (e.g., Ca/Al)
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Dibenzo[b,d]thiophene-based donor/acceptor material
-
Fullerene acceptor (e.g., PC71BM) or a non-fullerene acceptor
-
Organic solvent (e.g., chlorobenzene, chloroform)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered aqueous dispersion of PEDOT:PSS onto the cleaned ITO substrates. Anneal the films at 150 °C for 15 minutes in air.
-
Active Layer Deposition: Prepare a solution of the dibenzo[b,d]thiophene derivative (donor) and an appropriate acceptor (e.g., PC71BM) in a suitable organic solvent. Spin-coat the active layer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. Anneal the film at an optimized temperature.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit the cathode, typically a bilayer of a low work function metal (e.g., Ca) and a protective layer of a more stable metal (e.g., Al), under high vacuum (< 10^-6 Torr).
-
Encapsulation: Encapsulate the devices using a UV-curable epoxy resin and a glass slide to prevent degradation from oxygen and moisture.
Caption: Workflow for the fabrication of a bulk-heterojunction organic solar cell.
Characterization of OPV Devices
The performance of the fabricated OPV devices is evaluated through a series of standard characterization techniques.
Protocol 4: Device Performance Characterization
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with an AM 1.5G spectrum at 100 mW/cm² illumination.
-
Measure the J-V characteristics of the device using a source meter.
-
Extract key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[11]
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum using a dedicated setup with a monochromatic light source and a lock-in amplifier.
-
The integrated Jsc from the EQE spectrum should be consistent with the value obtained from the J-V measurement.
-
-
Morphology Characterization:
-
Use atomic force microscopy (AFM) and transmission electron microscopy (TEM) to investigate the morphology of the active layer blend, which significantly influences device performance.[9]
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dithienonaphthalene-Based Non-fullerene Acceptors With Different Bandgaps for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. Polythiophenes as electron donors in organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-fullerene small molecule acceptors with three-dimensional thiophene/selenophene-annulated perylene diimides for efficient organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Creation of Chemosensors Using Thiophene-Based Aldehydes
Introduction: The Versatility of Thiophene-Based Aldehydes in Chemosensing
Thiophene derivatives have emerged as a significant class of compounds in the development of chemosensors due to their exceptional photophysical properties, including high fluorescence quantum yields and large absorption coefficients.[1][2] The incorporation of a thiophene scaffold into a molecular probe can lead to extended emission and absorption wavelengths, making them ideal candidates for optical sensing applications.[1] When functionalized with an aldehyde group, these thiophene-based structures become versatile platforms for the design of highly selective and sensitive chemosensors for a variety of analytes, including metal ions and anions.[3][4] The aldehyde moiety not only acts as a reactive site for further functionalization but also plays a crucial role in the signaling mechanism upon analyte binding. This guide provides a comprehensive overview of the design principles, synthesis, characterization, and application of thiophene-based aldehyde chemosensors for researchers, scientists, and drug development professionals.
I. Principles of Chemosensor Design
The design of a successful thiophene-based aldehyde chemosensor hinges on the integration of a recognition unit (receptor) and a signaling unit (fluorophore or chromophore), often linked by a spacer. The thiophene ring itself can be part of the signaling unit, and the aldehyde group can either be part of the receptor or a precursor to it.
The Role of the Thiophene Moiety
The thiophene ring serves as an excellent π-conjugated system, which is fundamental to the photophysical properties of the chemosensor.[5][6] Its electron-rich nature allows for facile modification and tuning of its electronic properties through the introduction of various substituents. This tunability is critical for optimizing the sensor's absorption and emission wavelengths, quantum yield, and Stokes shift.
The Aldehyde Functional Group: A Versatile Hub
The aldehyde group (-CHO) is a key player in the design of these chemosensors for several reasons:
-
Reactivity: It provides a reactive handle for the straightforward synthesis of more complex receptor moieties, such as Schiff bases, by condensation with primary amines.[7] This modularity allows for the creation of a diverse library of sensors with tailored selectivities.
-
Electronic Influence: As an electron-withdrawing group, the aldehyde can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a common signaling mechanism.[2]
-
Direct Involvement in Sensing: In some cases, the aldehyde's oxygen atom can directly participate in the coordination of metal ions.
Signaling Mechanisms
The detection of an analyte by a thiophene-based aldehyde chemosensor is typically observed through a change in its optical properties, such as color or fluorescence intensity. Common signaling mechanisms include:
-
Intramolecular Charge Transfer (ICT): Upon analyte binding, the electron density of the molecule is redistributed, leading to a shift in the absorption and emission spectra.[2]
-
Photoinduced Electron Transfer (PET): In PET sensors, the fluorescence is initially quenched by an electron transfer process. Analyte binding can inhibit this process, leading to a "turn-on" fluorescence response.[8]
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can rigidify the sensor's structure, reducing non-radiative decay pathways and leading to an enhancement of fluorescence.[2]
-
Chelation-Enhanced Quenching (CHEQ): Conversely, coordination to a paramagnetic metal ion can lead to fluorescence quenching.[2]
The choice of signaling mechanism is a critical design consideration and depends on the nature of the target analyte and the desired output signal.
II. Synthesis of a Thiophene-Based Aldehyde Chemosensor
A common and effective method for introducing an aldehyde group onto a thiophene ring is the Vilsmeier-Haack reaction .[9][10] This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[11]
For creating more complex structures, cross-coupling reactions like the Suzuki-Miyaura coupling are invaluable for forming carbon-carbon bonds between thiophene units and other aromatic systems.[12][13][14]
Protocol: Synthesis of 2-(pyren-1-yl)thiophene-5-carbaldehyde (A Representative Sensor)
This protocol describes the synthesis of a fluorescent chemosensor where a pyrene moiety (a well-known fluorophore) is coupled to a thiophene aldehyde. The pyrene acts as the primary signaling unit, and its fluorescence is expected to be modulated by the presence of an analyte that interacts with the thiophene aldehyde portion.
Step 1: Synthesis of 2-bromothiophene-5-carbaldehyde
-
Reaction Setup: To a solution of 2-bromothiophene (1.63 g, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.
-
Vilsmeier-Haack Formylation: Slowly add phosphorus oxychloride (POCl3) (1.84 g, 1.1 mL, 12 mmol) dropwise to the cooled solution. The reaction mixture is expected to change color.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Pour the reaction mixture into a beaker containing crushed ice (100 g) and stir until the ice has melted. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na2SO4).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-bromothiophene-5-carbaldehyde as a solid.
Step 2: Suzuki-Miyaura Coupling with Pyrene-1-boronic acid
-
Reaction Setup: In a Schlenk flask, combine 2-bromothiophene-5-carbaldehyde (1.91 g, 10 mmol), pyrene-1-boronic acid (2.71 g, 11 mmol), potassium carbonate (K2CO3) (4.14 g, 30 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.41 g, 0.5 mmol).
-
Solvent and Degassing: Add a mixture of toluene (40 mL) and water (10 mL). Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Reaction Progression: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an argon atmosphere. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na2SO4. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to afford 2-(pyren-1-yl)thiophene-5-carbaldehyde as a fluorescent solid.
III. Characterization of the Chemosensor
Thorough characterization is essential to confirm the structure and purity of the synthesized chemosensor and to understand its photophysical properties.
Protocol: Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure. The presence of the aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the signals corresponding to the pyrene and thiophene protons are key indicators of a successful synthesis.
-
-
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition of the synthesized compound.
-
-
UV-Visible Absorption and Fluorescence Spectroscopy:
-
Prepare a stock solution of the chemosensor in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mM.
-
Prepare a dilute solution (e.g., 10 µM) from the stock solution.
-
Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λmax).
-
Record the fluorescence emission spectrum by exciting the sample at its λmax. Determine the maximum emission wavelength and the fluorescence quantum yield.
-
IV. Application of the Chemosensor for Analyte Detection
This section provides a general protocol for evaluating the sensing performance of the synthesized thiophene-based aldehyde chemosensor towards a target analyte, for instance, a metal ion like Cu²⁺.
Protocol: Colorimetric and Fluorometric Detection of Cu²⁺
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of the chemosensor in acetonitrile.
-
Prepare a 10 mM stock solution of copper(II) perchlorate (Cu(ClO4)2) in acetonitrile.
-
Prepare stock solutions of other metal perchlorate salts (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Fe³⁺, etc.) at the same concentration to test for selectivity.
-
-
Titration Experiments:
-
UV-Vis Titration: To a cuvette containing 2 mL of a 10 µM solution of the chemosensor, incrementally add small aliquots of the Cu²⁺ stock solution (e.g., 2 µL, corresponding to 1 equivalent). Record the UV-Vis spectrum after each addition. Observe any changes in the absorption bands (e.g., appearance of new bands, shifts in λmax).
-
Fluorescence Titration: To a fluorescence cuvette containing 2 mL of a 10 µM solution of the chemosensor, incrementally add the Cu²⁺ stock solution. Record the fluorescence emission spectrum after each addition (exciting at the λmax of the free sensor). Observe any changes in fluorescence intensity (quenching or enhancement).
-
-
Selectivity Study:
-
To separate solutions of the chemosensor (10 µM), add a significant excess (e.g., 10 equivalents) of each of the other metal ion stock solutions.
-
Record the UV-Vis and fluorescence spectra and compare the changes to those observed with Cu²⁺. A selective sensor will show a significant response only in the presence of the target analyte.
-
-
Data Analysis:
-
Binding Stoichiometry: Plot the change in absorbance or fluorescence intensity against the molar ratio of [Cu²⁺]/[Sensor]. A Job's plot can also be used to determine the binding stoichiometry.
-
Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve (fluorescence intensity vs. low concentrations of Cu²⁺).
-
V. Data Presentation and Visualization
Clear presentation of data is crucial for interpreting the results of chemosensor experiments.
Table 1: Photophysical Properties and Sensing Performance
| Parameter | Value |
| Chemosensor | 2-(pyren-1-yl)thiophene-5-carbaldehyde |
| Absorption λmax (nm) | Hypothetical Value: 345 nm |
| Emission λmax (nm) | Hypothetical Value: 377, 397 nm |
| Fluorescence Quantum Yield (Φ) | Hypothetical Value: 0.6 |
| Analyte | Cu²⁺ |
| Sensing Mechanism | Fluorescence Quenching |
| Limit of Detection (LOD) | Hypothetical Value: 1.2 µM |
| Binding Stoichiometry (Sensor:Cu²⁺) | 1:1 |
Diagrams
Signaling Pathway: Fluorescence Quenching by Cu²⁺
Caption: Workflow for creating and evaluating a thiophene-based chemosensor.
VI. Conclusion
Thiophene-based aldehydes represent a powerful and versatile platform for the development of novel chemosensors. Their straightforward synthesis, tunable photophysical properties, and the reactivity of the aldehyde group allow for the rational design of sensors for a wide range of analytes. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore this exciting area of supramolecular and analytical chemistry.
VII. References
-
Fernandes, R. S., Shetty, N. S., Mahesha, P., & Gaonkar, S. L. (2021). A Comprehensive Review on Thiophene Based Chemosensors. Journal of Fluorescence, 31(6), 1585–1615. [Link]
-
Fernandes, R. S., Shetty, N. S., Mahesha, P., & Gaonkar, S. L. (2021). A Comprehensive Review on Thiophene Based Chemosensors. ResearchGate. [Link]
-
Zareen, Z., et al. (2025). Thiophene based chemosensors: a comprehensive review on synthesis and detection of cations and anions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
-
Fernandes, R. S., Shetty, N. S., Mahesha, P., & Gaonkar, S. L. (2021). A Comprehensive Review on Thiophene Based Chemosensors. PubMed Central. [Link]
-
Kim, J. Y., et al. (2021). A Novel Thiophene-Based Fluorescent Chemosensor for the Detection of Zn2+ and CN−: Imaging Applications in Live Cells and Zebrafish. MDPI. [Link]
-
Gomes, A. R., et al. (2025). Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Zhang, Y., et al. (2021). Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy. RSC Publishing. [Link]
-
Walkup, G. K., & Imperiali, B. (2000). Fluorescent Chemosensors for Divalent Zinc Based on Zinc Finger Domains. Enhanced Oxidative Stability, Metal Binding Affinity, and Structural and Functional Characterization. Journal of the American Chemical Society, 122(31), 7443–7454. [Link]
-
Lee, S., et al. (2021). Rational Design of Fluorescent/Colorimetric Chemosensors for Detecting Transition Metal Ions by Varying Functional Groups. MDPI. [Link]
-
Ivasenko, O., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces, 12(5), 6328–6338. [Link]
-
Lova, P., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. [Link]
-
Khan, I., et al. (2022). Recent Advancements in Colorimetric and Fluorescent pH Chemosensors: From Design Principles to Applications. PubMed. [Link]
-
Gabriele, B., et al. (2012). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PMC - PubMed Central. [Link]
-
Polo, F., et al. (2025). Photophysical and Electrochemical Properties of Thiophene-Based 2-Arylpyridines. ResearchGate. [Link]
-
Khan, J. (2023). Synthesis and Applications of Fluorescent Chemosensors: A Review. PubMed. [Link]
-
Khan, I., et al. (2022). Recent Advancements in Colorimetric and Fluorescent pH Chemosensors: From Design Principles to Applications. Taylor & Francis Online. [Link]
-
Zhang, Y., et al. (2025). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ResearchGate. [Link]
-
Mathew, S., et al. (2010). Thiophene-Functionalized Porphyrins: Synthesis, Photophysical Properties, and Photovoltaic Performance in Dye-Sensitized Solar Cells. The Journal of Physical Chemistry C, 114(41), 17978–17985. [Link]
-
da Silva, J. P., et al. (2024). Development of Fluorescent Chemosensors for Calcium and Lead Detection. MDPI. [Link]
-
Yilmaz, F., et al. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]
-
Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. [Link]
-
Cerea, M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Milano-Bicocca. [Link]
-
Kim, D., & Lee, J. Y. (2023). Chapter 7: Ratiometric Fluorescent Chemosensors: Photophysical/Chemical Mechanism Principles and Design Strategies. Books.
-
Wagh, R. D., & Bachhav, N. D. (2023). Fluorescent based chemosensors and its applications: A Review. IJIRMPS. [Link]
-
Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. [Link]
-
Thomas, K. R. J., & Lin, J. T. (2014). Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. MDPI. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
Sharma, D., & Kumar, S. (2016). Colorimetric and Fluorescent chemosensors for Cu2+. A comprehensive review from the year 2013-15. ResearchGate. [Link]
-
Zhang, J., et al. (2017). Fluorescent chemosensors: the past, present and future. Chemical Society Reviews, 46(23), 7117–7127. [Link]
-
Cerea, M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]
-
Reddit. (2025). Vilsmeier-Haack. [Link]
-
Taddei, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Wetzler, H. L., et al. (2015). Thiophene-Based Dyes for Probing Membranes. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
Sources
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- 12. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
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- 14. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dibenzo[b,d]thiophene-2-carbaldehyde
Welcome to the technical support center for the synthesis of Dibenzo[b,d]thiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic aldehyde. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and improve the yield and purity of your synthesis.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is followed by an analysis of potential causes and actionable solutions.
Question 1: My Vilsmeier-Haack formylation of dibenzo[b,d]thiophene is resulting in a low yield or a complex mixture of products. What is happening and how can I fix it?
Answer:
Low yields or the formation of complex mixtures in a Vilsmeier-Haack reaction on dibenzo[b,d]thiophene can stem from several factors, primarily related to the reactivity of the substrate and the reaction conditions. Dibenzo[b,d]thiophene is an electron-rich aromatic system, making it a suitable candidate for this reaction. However, improper control of the reaction parameters can lead to undesired side reactions.[1][2]
Potential Causes and Solutions:
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of the Vilsmeier reagent (formed from a phosphorus oxychloride/dimethylformamide complex) to the dibenzo[b,d]thiophene can lead to incomplete reaction or the formation of byproducts.[2]
-
Solution: Carefully control the stoichiometry. A typical starting point is to use a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) relative to the dibenzo[b,d]thiophene. It is crucial to ensure the DMF and POCl₃ are of high purity and anhydrous, as moisture will quench the Vilsmeier reagent.
-
-
Inadequate Temperature Control: The Vilsmeier-Haack reaction is exothermic.[1] If the temperature is too low, the reaction may be sluggish, leading to low conversion. Conversely, if the temperature is too high, it can promote the formation of side products and polymerization, especially with activated aromatic systems.
-
Solution: Maintain the reaction temperature within a controlled range, typically between 0°C to room temperature for activated substrates. Start by adding the POCl₃ to DMF at 0°C to form the Vilsmeier reagent, and then add the dibenzo[b,d]thiophene solution dropwise while monitoring the internal temperature.
-
-
Presence of Impurities: Impurities in the starting material or solvents can interfere with the reaction.
-
Solution: Ensure your dibenzo[b,d]thiophene is pure. Recrystallization or column chromatography may be necessary. Use anhydrous solvents to prevent the decomposition of the Vilsmeier reagent.
-
Experimental Protocol for Optimized Vilsmeier-Haack Formylation:
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 2.0 eq.). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C. Stir the mixture at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve dibenzo[b,d]thiophene (1.0 eq.) in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane or DMF). Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Basify the solution with aqueous sodium hydroxide or sodium carbonate until it is alkaline (pH > 8). The product will often precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0°C to Room Temperature | Balances reaction rate and minimizes side reactions. |
| Solvent | Anhydrous DMF or DCE | Ensures solubility and prevents reagent decomposition. |
| Stoichiometry (POCl₃:DMF) | 1.2 : 2.0 | A slight excess of the formylating agent drives the reaction. |
| Work-up | Quenching on ice, followed by basification | Hydrolyzes the intermediate iminium salt to the aldehyde. |
Question 2: My attempt at formylation via lithiation of dibenzo[b,d]thiophene followed by quenching with DMF is failing. What are the likely causes?
Answer:
The lithiation of dibenzo[b,d]thiophene followed by quenching with an electrophile like DMF is a powerful method for regioselective formylation.[3][4] Failure in this multi-step process often points to issues with the lithiation step itself.
Potential Causes and Solutions:
-
Ineffective Lithiation: The most common point of failure is incomplete or no lithiation. This can be due to:
-
Inactive n-Butyllithium (n-BuLi): n-BuLi is highly reactive and can be deactivated by moisture or air.
-
Solution: Use a freshly titrated and properly stored solution of n-BuLi. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
-
Presence of Protic Impurities: Any source of protons (e.g., water in the solvent or on the glassware, or acidic protons on the substrate) will quench the n-BuLi.
-
Solution: Use anhydrous solvents. If your dibenzo[b,d]thiophene has acidic functional groups, they must be protected prior to lithiation.
-
-
Suboptimal Temperature: Lithiation reactions are typically carried out at low temperatures to prevent side reactions.
-
Solution: Conduct the lithiation at a low temperature, such as -78°C (dry ice/acetone bath).
-
-
-
Incorrect Quenching Procedure: The reaction with DMF must be carefully controlled.
-
Solution: Add anhydrous DMF to the lithiated species at low temperature. Adding the lithiated species to DMF can sometimes lead to side reactions.
-
Experimental Protocol for Lithiation-Formylation:
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve dibenzo[b,d]thiophene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78°C. Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise. Stir the mixture at this temperature for 1-2 hours. A color change is often indicative of lithiation.
-
Quenching: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise at -78°C.
-
Warming and Work-up: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis of this compound.
Question 3: What are the primary synthetic routes to this compound, and what are their respective advantages and disadvantages?
Answer:
There are two main strategies for the synthesis of this compound: electrophilic formylation of the pre-formed dibenzo[b,d]thiophene ring system and ring-construction methods.
1. Electrophilic Formylation:
-
Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][5][6]
-
Advantages: The reagents are readily available and relatively inexpensive. The reaction is generally high-yielding for activated substrates.
-
Disadvantages: The reaction can be sensitive to steric hindrance and may not be suitable for substrates with electron-withdrawing groups.[2] Over-reaction leading to di-formylated products can occur.
-
-
Lithiation followed by Formylation: This method involves the deprotonation of the dibenzo[b,d]thiophene ring with a strong base (typically n-BuLi) to form a lithiated intermediate, which is then quenched with a formylating agent like DMF.[3][4]
-
Advantages: This method offers excellent regioselectivity, as the position of lithiation can often be controlled. It is a powerful method for introducing a formyl group at a specific position.
-
Disadvantages: This reaction requires strictly anhydrous conditions and an inert atmosphere. The strong base used can be incompatible with certain functional groups.
-
2. Ring-Construction Methods:
-
These methods involve building the dibenzo[b,d]thiophene ring system with the aldehyde group already incorporated or in a masked form. An example is the reaction of methylthiobenzene with BuLi and DMF, which proceeds through a dilithiated intermediate followed by an intramolecular aldol-type condensation.[3][7]
-
Advantages: This approach can provide access to specifically substituted derivatives that may be difficult to obtain through electrophilic substitution on the parent heterocycle.
-
Disadvantages: These are often multi-step syntheses that may require more optimization.
-
| Method | Reagents | Advantages | Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | Cost-effective, good for electron-rich systems | Sensitive to conditions, potential for side reactions |
| Lithiation-Formylation | n-BuLi, DMF | High regioselectivity | Requires strict anhydrous/inert conditions |
| Ring Construction | Varies (e.g., methylthiobenzene, BuLi, DMF) | Access to specific isomers | Often multi-step and complex |
Question 4: How can I effectively purify the final this compound product?
Answer:
The purification of this compound is crucial for obtaining a high-purity product. The choice of method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the first method to try if the crude product is a solid. The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble. Common solvents for recrystallization include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
-
Column Chromatography: This is a very effective method for separating the desired product from closely related impurities. Silica gel is the most common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is used as the mobile phase. The polarity of the eluent is gradually increased to elute the compounds based on their polarity.
-
Bisulfite Adduct Formation: Aldehydes can form a solid, crystalline adduct with sodium bisulfite.[4] This can be an excellent purification method to separate the aldehyde from non-aldehydic impurities.
-
Dissolve the crude product in a suitable solvent (e.g., ethanol).
-
Add a saturated aqueous solution of sodium bisulfite.
-
Stir the mixture; the bisulfite adduct will precipitate.
-
Filter the solid adduct and wash it with a non-polar solvent.
-
Regenerate the pure aldehyde by treating the adduct with an aqueous base (e.g., sodium carbonate solution).
-
References
-
C. D. Gabbutt, J. D. Hepworth, B. M. Heron, M. B. Hursthouse, K. M. Abdul Malik, "Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one," J. Chem. Soc., Perkin Trans. 1, 1996, 2013-2020. [Link]
-
A. Kumar, A. K. Mohanakrishnan, "Synthesis of push-pull system containing dibenzoheterocycles / triphenylamine tethered benzo[c]thiophenes," Indian Journal of Chemistry - Section B, 2012, 51B, 871-876. [Link]
-
P. J. Chmiel, M. J. Chmielewski, "Structural Expansion of Dibenzo[b,d]thiophene Sulfone through Functionalization at Bay Positions," Org. Lett., 2021, 23, 15, 5941–5945. [Link]
-
Chemistry Steps, "Vilsmeier-Haack Reaction," Chemistry Steps. [Link]
-
S. B. Wagh, D. V. Patil, "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION," International Journal of Pharmaceutical Sciences and Research, 2012, 3(8), 2457-2464. [Link]
-
ResearchGate, "Synthesis of benzo[b]thiophene-2-carbaldehyde 2 from methylthiobenzene 1," ResearchGate. [Link]
-
A. H. S. Ahmed, et al., "Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation," Molecules, 2013, 18(12), 14561-14574. [Link]
-
R. Mancuso, et al., "Benzo[b]thiophene-2-carbaldehyde," Molbank, 2014, M823. [Link]
-
PrepChem, "Synthesis of benzo[b]thiophene-2-carboxaldehyde," PrepChem. [Link]
- Google Patents, "CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde," Google P
-
ResearchGate, "Benzo[b]thiophene-2-carbaldehyde," ResearchGate. [Link]
- Google Patents, "US2741622A - Preparation of thiophene-2-aldehydes," Google P
-
RSC Publishing, "Diphenyl polysulfides: cathodes with excellent lithiation performance and high specific energy for LSBs," RSC Publishing. [Link]
-
F1000Research, "Study of formylation reactions with 1,3-dithiane-based agents," F1000Research. [Link]
-
Hyma Synthesis Pvt. Ltd., "Welcome To Hyma Synthesis Pvt. Ltd," Hyma Synthesis Pvt. Ltd. [Link]
-
ResearchGate, "2.5.7 Formylation and the Vilsmeier Reagent," ResearchGate. [Link]
-
ResearchGate, "Reactions of thiophene dioxides," ResearchGate. [Link]
Sources
Technical Support Center: Purification of Crude Dibenzo[b,d]thiophene-2-carbaldehyde
Welcome to the technical support center for the purification of Dibenzo[b,d]thiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions encountered during the purification of this versatile synthetic intermediate. My aim is to equip you with the scientific rationale behind each purification step, enabling you to diagnose and resolve common experimental challenges effectively.
I. Understanding the Purification Challenge
This compound is a key building block in the synthesis of various organic materials and pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions. Crude samples, often obtained from Vilsmeier-Haack formylation of dibenzo[b,d]thiophene, typically contain a mixture of the desired product, unreacted starting materials, and reaction byproducts. The primary goal of purification is to isolate the target aldehyde with high purity, free from these contaminants.
Common Impurities:
-
Unreacted Dibenzo[b,d]thiophene: A non-polar impurity that can be challenging to separate from the slightly more polar product.
-
Over-formylated or Isomeric Byproducts: Depending on the reaction conditions, small amounts of other formylated isomers may be present.
-
Residual Vilsmeier Reagent Adducts: Hydrolysis of the intermediate iminium salt may be incomplete, leading to related impurities.
-
Polymeric Materials: Harsh reaction conditions can sometimes lead to the formation of colored, high-molecular-weight byproducts.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude this compound.
Problem 1: Oily or Gummy Product After Initial Work-up
Scenario: After quenching the reaction and performing an aqueous work-up, the resulting crude product is a dark, viscous oil or a sticky solid instead of a free-flowing powder.
Probable Causes:
-
Incomplete Hydrolysis: The intermediate iminium salt formed during the Vilsmeier-Haack reaction may not have fully hydrolyzed to the aldehyde.
-
Presence of High-Molecular-Weight Byproducts: Polymerization or side reactions could have led to the formation of tarry impurities.
-
Residual Solvent: Trapped solvent from the extraction process can result in a non-solid product.
Step-by-Step Solutions:
-
Ensure Complete Hydrolysis:
-
During the work-up, after quenching the reaction with ice, add a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution and stir vigorously for at least one hour at room temperature. This ensures the complete conversion of the iminium salt to the aldehyde. .
-
-
Trituration:
-
If the product is an oil, attempt to solidify it by trituration. Add a non-polar solvent in which the desired product is sparingly soluble at room temperature, such as hexane or a mixture of hexane and diethyl ether.
-
Stir the mixture vigorously with a glass rod, scratching the sides of the flask to induce crystallization. The impurities may remain dissolved in the solvent, while the product precipitates as a solid.
-
Filter the resulting solid and wash with a small amount of the cold trituration solvent.
-
-
Removal of Residual Solvent:
-
If the product is a sticky solid, ensure it is thoroughly dried under high vacuum for several hours to remove any remaining organic solvent from the extraction.
-
Problem 2: Poor Separation During Column Chromatography
Scenario: You are attempting to purify the crude product by column chromatography, but the fractions are consistently showing a mixture of the product and a closely running impurity (likely unreacted dibenzo[b,d]thiophene).
Probable Cause:
-
Inappropriate Solvent System: The polarity of the eluent is not optimized to achieve sufficient separation between the product and non-polar impurities.[1]
Step-by-Step Solutions:
-
Systematic TLC Analysis:
-
Before running the column, perform a thorough thin-layer chromatography (TLC) analysis to determine the optimal eluent system.[2]
-
Spot the crude mixture on a TLC plate and develop it in a series of solvent systems with varying polarities. A good starting point is a mixture of hexane and ethyl acetate.
-
Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation on the column.
-
-
Solvent System Optimization:
-
For closely eluting non-polar impurities: Decrease the polarity of the eluent. Use a higher percentage of hexane in your hexane/ethyl acetate mixture. A gradient elution, starting with pure hexane and gradually increasing the proportion of ethyl acetate, can be very effective.
-
Alternative Solvent Systems: Consider using a different solvent system. A mixture of cyclohexane and dichloromethane can sometimes provide better separation for aromatic compounds.
-
-
Column Packing and Loading:
-
Ensure the column is packed uniformly to avoid channeling.
-
Load the crude product onto the column in a minimal amount of the initial eluent or by dry loading (adsorbing the crude product onto a small amount of silica gel before adding it to the column). This will result in a narrow starting band and better separation.
-
Problem 3: Low Recovery After Recrystallization
Scenario: You have successfully obtained a solid product, but upon attempting recrystallization to improve its purity, you experience significant product loss.
Probable Causes:
-
Incorrect Solvent Choice: The chosen recrystallization solvent may be too good a solvent for your product, even at low temperatures.
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will result in a low yield upon cooling.
-
Premature Crystallization During Hot Filtration: If there are insoluble impurities, the product may crystallize on the filter paper during hot filtration.
Step--by-Step Solutions:
-
Optimal Solvent Selection:
-
A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
For this compound, which is a moderately polar aromatic aldehyde, consider solvents like ethanol, isopropanol, or a mixed solvent system such as ethyl acetate/hexane or toluene/hexane.[3]
-
Perform small-scale solubility tests to identify the ideal solvent or solvent pair.
-
-
Minimize Solvent Volume:
-
Heat the chosen solvent to its boiling point and add it portion-wise to the crude product with continuous swirling until the solid just dissolves. Avoid adding a large excess of solvent.
-
-
Preventing Premature Crystallization:
-
If hot filtration is necessary to remove insoluble impurities, use a pre-heated funnel and flask. Add a small excess of hot solvent before filtration to keep the product in solution.
-
-
Inducing Crystallization:
-
If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or add a seed crystal of the pure product.
-
-
Two-Solvent Recrystallization:
-
If finding a single suitable solvent is difficult, a two-solvent system can be effective.[4] Dissolve the crude product in a minimal amount of a hot solvent in which it is very soluble (e.g., dichloromethane or ethyl acetate). Then, slowly add a hot "anti-solvent" in which the product is poorly soluble (e.g., hexane) until the solution becomes slightly turbid. Allow the mixture to cool slowly.[4]
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a column chromatography solvent system for crude this compound?
A1: A good starting point is a mixture of hexane and ethyl acetate. Based on TLC analysis, begin with a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate. This will allow the non-polar impurities, like unreacted dibenzo[b,d]thiophene, to elute first. You can then gradually increase the polarity to 85:15 or 80:20 to elute your desired product.
Q2: My purified product has a yellowish or brownish tint. How can I remove the color?
A2: Colored impurities are often polar, polymeric byproducts. If column chromatography does not remove the color, you can try treating a solution of your compound with activated charcoal. Dissolve the product in a suitable solvent (e.g., ethyl acetate or dichloromethane), add a small amount of activated charcoal, and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of celite to remove the charcoal and then remove the solvent. Be aware that using too much charcoal can lead to a decrease in the yield of your desired product. Recrystallization after charcoal treatment is often effective.[1]
Q3: How can I monitor the progress of the column chromatography?
A3: Collect fractions of the eluent and analyze them by thin-layer chromatography (TLC).[2] Spot each fraction on a TLC plate along with a spot of your crude starting material and, if available, a pure standard of the product. Visualize the spots under a UV lamp. Combine the fractions that contain only the pure product.
Q4: What is the expected melting point of pure this compound?
A4: The literature reports the melting point of a closely related compound, Benzo[b]thiophene-2-carbaldehyde, to be in the range of 27-36 °C.[5][6] The melting point of this compound is expected to be higher due to its larger, more rigid structure. A sharp melting point is a good indicator of purity.
Q5: What are the general solubility properties of this compound?
A5: As an aromatic aldehyde, this compound is expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone.[7] Its solubility in less polar solvents like hexane will be lower, and it is expected to be insoluble in water. These properties are key to designing effective extraction, chromatography, and recrystallization procedures.
IV. Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of crude this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. BENZO[B]THIOPHENE-2-CARBOXALDEHYDE CAS#: 3541-37-5 [m.chemicalbook.com]
- 6. Benzo[b]thiophene-2-carbaldehyde | MDPI [mdpi.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Formylation of Dibenzothiophene
Welcome to the technical support center for the formylation of dibenzothiophene (DBT). This guide is designed for researchers, medicinal chemists, and material scientists who utilize formylated DBT derivatives as key intermediates. Dibenzothiophene's unique electronic structure presents both opportunities and challenges in achieving selective formylation. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential side reactions and optimize your synthetic protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My Vilsmeier-Haack reaction is resulting in a very low yield or recovery of only starting material. What are the likely causes and how can I fix this?
A1: Low or no conversion in a Vilsmeier-Haack formylation of dibenzothiophene typically points to issues with the Vilsmeier reagent formation or the reactivity of the substrate itself.
Causality & Explanation: The Vilsmeier reagent, a chloroiminium salt, is the active electrophile in this reaction.[1][2] It is formed in situ from the reaction of a tertiary amide (like N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃). If this reagent does not form efficiently or is consumed by side reactions, the formylation will fail. Furthermore, dibenzothiophene is less reactive than highly activated arenes like phenols or anilines, requiring carefully controlled conditions to proceed.[1][3]
Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
Moisture is Critical: The Vilsmeier reagent is highly sensitive to moisture. Ensure that your DMF is anhydrous and that all glassware is thoroughly oven- or flame-dried. Use fresh, high-quality POCl₃.
-
Reagent Ratio: A common molar ratio is 1.5 to 3 equivalents of the Vilsmeier reagent (DMF/POCl₃) to 1 equivalent of dibenzothiophene. An insufficient amount of the reagent will lead to incomplete conversion.
-
-
Reaction Temperature and Time:
-
Reagent Formation: The Vilsmeier reagent is typically pre-formed by adding POCl₃ to DMF at a low temperature (0-5 °C) to control the exothermic reaction.
-
Reaction with DBT: Dibenzothiophene's moderate reactivity often requires heating to drive the reaction to completion. After adding DBT to the pre-formed reagent, a reaction temperature between 50-80 °C is common. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.
-
-
Hydrolysis (Work-up):
-
The intermediate iminium salt formed after the electrophilic attack must be hydrolyzed to yield the final aldehyde.[1] This is typically achieved by quenching the reaction mixture with an ice-cold aqueous solution of a base, such as sodium acetate or sodium carbonate, to neutralize the acidic environment and facilitate hydrolysis. Improper work-up can lead to low yields.
-
Below is a troubleshooting workflow to diagnose the issue systematically.
Q2: I'm getting a mixture of dibenzothiophene-2-carboxaldehyde and dibenzothiophene-3-carboxaldehyde. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in the formylation of dibenzothiophene is a common challenge. The outcome is a delicate balance between electronic effects and the specific formylation method used.
Causality & Explanation: Dibenzothiophene has several positions susceptible to electrophilic attack. The positions C2/C8 and C3/C7 are the most electronically rich. Theoretical and experimental studies show that the C2 position is generally favored due to greater stabilization of the Wheland intermediate. However, the energy difference between attack at C2 and C3 can be small, leading to mixtures.
Strategies for Improving Regioselectivity:
-
Choice of Formylation Method:
-
Vilsmeier-Haack Reaction: This method generally favors substitution at the C2 position, leading to dibenzothiophene-2-carboxaldehyde.[4] The bulky Vilsmeier reagent may also sterically favor the more accessible C2 position.
-
Lithiation followed by Formylation: A highly regioselective method for obtaining the 2-isomer involves the lithiation of dibenzothiophene with an organolithium reagent (like n-BuLi) followed by quenching with an electrophilic formylating agent (like DMF or N-methylformanilide).[5][6] The lithiation occurs preferentially at the C2 position.
-
Rieche Formylation: This method, using dichloromethyl methyl ether and a Lewis acid like TiCl₄, can also be used.[7][8] The regioselectivity can be influenced by the Lewis acid and solvent, but it often provides a mixture of isomers.
-
-
Controlling Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy, which typically leads to the C2 isomer.
-
Solvent: The choice of solvent can influence the reactivity and selectivity of the formylating agent. Dichloromethane (DCM), 1,2-dichloroethane (DCE), or using DMF as both reagent and solvent are common choices.
-
The diagram below illustrates the key reactive positions on the dibenzothiophene core.
Q3: My reaction is producing a significant amount of di-formylated product. How can this be prevented?
A3: The formation of di-formylated byproducts occurs when the mono-formylated product, which is still electron-rich enough, undergoes a second formylation. This is a classic issue in electrophilic aromatic substitutions.[9]
Causality & Explanation: The introduction of an aldehyde group is deactivating, but under forcing conditions (high temperature, long reaction time, large excess of Vilsmeier reagent), a second formylation can occur.
Strategies to Minimize Di-formylation:
| Strategy | Rationale |
| Control Stoichiometry | Use a minimal excess of the formylating agent. A ratio of 1.1 to 1.5 equivalents of the Vilsmeier reagent to DBT is a good starting point. |
| Monitor Reaction Progress | Use TLC or HPLC to track the consumption of the starting material and the formation of the mono-formylated product. Stop the reaction as soon as the starting material is consumed or when the concentration of the desired product is maximized.[9] |
| Lower Reaction Temperature | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This disfavors the higher activation energy pathway of the second formylation. |
| Shorter Reaction Time | Avoid unnecessarily long reaction times, as this increases the likelihood of over-reaction. |
Frequently Asked Questions (FAQs)
Q1: Which formylation method is best for dibenzothiophene: Vilsmeier-Haack, Duff, or Rieche?
A1: The "best" method depends on the desired regioselectivity, scale, and tolerance for specific reagents.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Vilsmeier-Haack | DMF, POCl₃ (or SOCl₂, oxalyl chloride)[10] | 0 °C to 80 °C | Good yields, generally favors C2-formylation, common and inexpensive reagents. | Reagents are moisture-sensitive; can lead to di-formylation under harsh conditions. |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (TFA, AcOH)[11][12] | 70-150 °C | Useful for phenols and other highly activated systems.[12] | Generally inefficient for less activated substrates like DBT; often requires harsh acidic conditions and high temperatures, which can lead to polymerization.[9] |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (TiCl₄, SnCl₄)[7][8] | 0 °C to RT | Can be effective for moderately activated arenes. | Dichloromethyl methyl ether is a potent carcinogen; Lewis acids can be difficult to handle; regioselectivity can be poor.[13] |
Recommendation: For general-purpose synthesis of dibenzothiophene-2-carboxaldehyde , the Vilsmeier-Haack reaction offers the best balance of reliability, cost, and regioselectivity. For highly selective synthesis, a lithiation/formylation sequence is superior.
Q2: What are other potential side products I should be aware of?
A2: Besides over-formylation and isomeric mixtures, other side products can arise from the reaction conditions or impurities.
| Side Product | Probable Cause | Prevention Strategy |
| Chlorinated Dibenzothiophene | Under drastic Vilsmeier-Haack conditions (high temp, long time), the Vilsmeier reagent can act as a chlorinating agent.[14] | Use milder conditions (lower temperature and shorter reaction time). |
| Polymeric/Tarry Material | Harsh acidic conditions and high temperatures can cause polymerization of the aromatic substrate or product.[9] | Maintain the lowest effective reaction temperature and minimize reaction time. |
| Dibenzothiophene Sulfoxide/Sulfone | Oxidation of the sulfur atom. This is less common under standard formylation conditions but can occur if oxidizing contaminants are present or during certain work-up procedures.[15][16] | Use pure, deoxygenated solvents and perform the reaction under an inert atmosphere (N₂ or Ar). |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation for Dibenzothiophene-2-carboxaldehyde
Disclaimer: This protocol is a general guideline. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Apparatus: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: In the flask, place anhydrous DMF (3.0 eq.) and cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise via the dropping funnel to the stirred DMF, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30-45 minutes. The solution should become a thick, pale-yellow salt suspension.
-
Addition of Substrate: Dissolve dibenzothiophene (1.0 eq.) in a minimal amount of anhydrous 1,2-dichloroethane and add it to the Vilsmeier reagent.
-
Reaction: Slowly warm the mixture to room temperature and then heat to 60-70 °C. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Once the reaction is complete (typically 3-6 hours), cool the mixture to room temperature and pour it slowly onto crushed ice containing a saturated solution of sodium acetate (or sodium carbonate).
-
Extraction: Stir the resulting mixture vigorously for 1-2 hours until the intermediate iminium salt is fully hydrolyzed. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Purification of Formylated Dibenzothiophene
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) is typically effective for separating the non-polar starting material, the slightly more polar product isomers, and any highly polar byproducts.
-
Monitoring: Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
-
Recrystallization:
-
If the product is obtained as a solid of reasonable purity (>90%), recrystallization can be an effective final purification step.
-
Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or toluene).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in vacuo.
-
References
-
Gu, S., & Fedorak, P. M. (2005). Purification, Stability, and Mineralization of 3-Hydroxy-2-Formylbenzothiophene, a Metabolite of Dibenzothiophene. Applied and Environmental Microbiology, 71(3), 1436–1443. [Link]
-
Fedorak, P. M., & Gu, S. (2005). Purification, stability, and mineralization of 3-hydroxy-2-formylbenzothiophene, a metabolite of dibenzothiophene. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. organic-chemistry.org. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. chemistrysteps.com. [Link]
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Jones, G., & Stanforth, S. P. (2004). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. en.wikipedia.org. [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. jk-scientific.com. [Link]
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Patil, S. A., & Patil, R. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic, 915-919. [Link]
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Name Reactions in Organic Synthesis. (n.d.). Duff Reaction. Cambridge University Press. [Link]
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ChemBeast. (2025). Dibenzothiophene-2-carboxaldehyde: A Key Intermediate for Advanced Organic Electronics and Materials. chembeast.com. [Link]
-
Jagriti Sharma. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. [Link]
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Wikipedia. (n.d.). Duff reaction. en.wikipedia.org. [Link]
-
Mancuso, R., et al. (2014). Benzo[b]thiophene-2-carbaldehyde. MDPI. [Link]
-
Wikipedia. (n.d.). Rieche formylation. en.wikipedia.org. [Link]
-
PrepChem. (n.d.). Synthesis of benzo[b]thiophene-2-carboxaldehyde. prepchem.com. [Link]
-
Mancuso, R., et al. (2014). (PDF) Benzo[b]thiophene-2-carbaldehyde. ResearchGate. [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1. [Link]
-
SynArchive. (n.d.). Rieche Formylation. synarchive.com. [Link]
-
Cugnon de Sévricourt, M., et al. (1989). New opportunities with the Duff reaction. Semantic Scholar. [Link]
-
Guchhait, S. K., et al. (2020). Synthesis of Dibenzothiophenes via a Deglucosylative C−H Thiolation of Biarylthioglycosides. ResearchGate. [Link]
-
Khan, M. S., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Institutes of Health (NIH). [Link]
-
D'auria, M., et al. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Chemistry-Methods. [Link]
-
Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]
-
Sastré-Yagüe, D., et al. (2021). A theoretical study of the Duff reaction: insights into its selectivity. RSC Publishing. [Link]
-
Ziarani, G. M., et al. (2017). The Effect of Mesoporous Structure of the Support on the Oxidation of Dibenzothiophene. MDPI. [Link]
-
Wynberg, H., & Meijer, E. W. (2011). The Reimer-Tiemann Reaction. Organic Reactions. [Link]
-
Wikipedia. (n.d.). Formylation. en.wikipedia.org. [Link]
-
ResearchGate. (n.d.). Synthesized benzothiophene-3-carboxaldehyde hydrazones showing greater enzyme inhibition properties. researchgate.net. [Link]
-
Schlenk, D., et al. (1995). P450 catalysed S-oxidation of dibenzothiophene by Cunninghamella elegans. PubMed. [Link]
-
Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Semantic Scholar. [Link]
-
Zhang, N., & Dong, D. (2017). Formylation and the Vilsmeier Reagent. Science of Synthesis. [Link]
-
Wang, R., et al. (2013). Deep oxidative desulfurization of dibenzothiophene in simulated oil and real diesel using heteropolyanion-substituted hydrotalcite-like compounds as catalysts. PubMed. [Link]
-
Bar, S., & Martin, M. I. (2021). (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. ResearchGate. [Link]
-
García, O., et al. (2020). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. MDPI. [Link]
-
Ohshiro, T., et al. (1996). Purification and characterization of dibenzothiophene (DBT) sulfone monooxygenase, an enzyme involved in DBT desulfurization, from Rhodococcus erythropolis D-1. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. organic-chemistry.org. [Link]
-
Al-Ani, A. S., et al. (2012). Oxidation of dibenzothiophene to dibenzothiophene-sulfone using silica gel. ResearchGate. [Link]
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- 16. P450 catalysed S-oxidation of dibenzothiophene by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium-Catalyzed Reactions for Dibenzothiophene Derivatives
Welcome to the technical support center for palladium-catalyzed reactions involving dibenzothiophene and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this important sulfur-containing heterocycle. Dibenzothiophenes are prevalent in pharmaceuticals and advanced materials, making their synthetic manipulation a critical area of study.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights. Our goal is to empower you to diagnose experimental challenges, optimize your reaction conditions, and achieve your synthetic targets with greater efficiency and success.
Troubleshooting Guide: A-to-Z Problem Solving
This section is structured to help you systematically identify and resolve common issues encountered during the palladium-catalyzed functionalization of dibenzothiophene derivatives.
Diagram 1: Troubleshooting Workflow for Palladium-Catalyzed Reactions of Dibenzothiophene
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromodibenzothiophene
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromodibenzothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), and K3PO4 (2.5 mmol).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)2 (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this mixture to the Schlenk flask.
-
Atmosphere Exchange: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
This protocol is a general guideline and may require optimization for specific substrates.
References
-
Tobisu, M., Masuya, Y., Baba, K., & Chatani, N. (2016). Palladium(II)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. Chemical Science, 7(4), 2352–2356. [Link] [2][3][4]2. Che, R., Wu, Z., Li, Z., Xiang, H., & Zhou, X. (2014). Synthesis of dibenzothiophenes by Pd-catalyzed dual C-H activation from diaryl sulfides. Chemistry–An Asian Journal, 9(10), 2853-2856. [Link] [5]3. Aher, R. D., & Bhanage, B. M. (2018). Catalytic synthetic approaches to benzo-fused thiophenes via C–H activation. Catalysis Reviews, 60(3), 395-467. [Link] [1]4. Wikipedia contributors. (2023). Catalyst poisoning. In Wikipedia, The Free Encyclopedia. [Link] [6]5. DCL Inc. (2013). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. [Link] [7]6. García, T., Agouram, S., De la Piscina, P. R., & Homs, N. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Journal of hazardous materials, 153(1-2), 742-750. [Link] [8]7. Barth, M., & Farina, V. (2009). Poisoning and deactivation of palladium catalysts. In Palladium in Organic Synthesis (pp. 233-267). Wiley-VCH. [Link] [9]8. Li, Y., et al. (2017). Palladium(II)-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 2(10), 6931–6939. [Link] [10]9. Maji, B., & Maity, S. (2023). One-pot cascade synthesis of dibenzothiophene-based heterobiaryls from dibenzothiophene-5-oxide. Organic & Biomolecular Chemistry, 21(43), 8769-8774. [Link] [11]10. Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link] [12]11. Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link] [13]12. Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link] [14]13. Wang, D., et al. (2018). A Catalytic Route to Dibenzodiazepines involving Buchwald-Hartwig Coupling: Reaction Scope and Mechanistic Consideration. The Journal of Organic Chemistry, 83(15), 8234-8244. [Link] [15]14. Nolan, S. P. (2013). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Accounts of chemical research, 46(4), 931-942. [Link]
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- 3. Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Palladium( ii )-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04890G [pubs.rsc.org]
- 5. Synthesis of dibenzothiophenes by Pd-catalyzed dual C-H activation from diaryl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Solubility of Dibenzothiophene-Based Compounds for Solution Processing
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dibenzothiophene (DBT) and its derivatives. The unique electronic properties and rigid molecular structure of dibenzothiophene make it a valuable building block in organic electronics and pharmaceutical development.[1][2][3] However, its planar, aromatic nature often leads to strong intermolecular π-π stacking, resulting in poor solubility that can significantly hinder solution-based processing and experimental reproducibility.[4]
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these solubility challenges. We will explore the causality behind experimental choices, ensuring that you not only follow steps but also understand the underlying principles to better adapt and innovate in your own work.
Part 1: Troubleshooting Guide - Common Solubility Issues
This section addresses the most common solubility problems encountered in the lab in a direct question-and-answer format.
Question: My dibenzothiophene derivative is practically insoluble in common laboratory solvents (e.g., Toluene, Chloroform, THF). What should I do first?
Answer: This is a frequent starting point. The inherent hydrophobicity and planar structure of the DBT core make it resistant to dissolution in many common solvents.[5] Your initial approach should be a systematic solvent screening and the application of thermal energy.
-
Initial Troubleshooting Steps:
-
Expand Your Solvent Screen: Don't limit yourself to the usual suspects. Test a broader range of solvents with varying polarities and Hansen Solubility Parameters (HSPs). Consider high-boiling point solvents like dichlorobenzene (DCB), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), which have shown greater success in dissolving DBT.[6]
-
Apply Heat: Solubility often increases with temperature.[5][6] Gently heat the solvent while stirring and slowly add your compound. Always use a condenser to prevent solvent loss, especially with more volatile solvents. Be mindful of your compound's thermal stability.
-
Use Sonication: An ultrasonic bath can help break apart compound aggregates and accelerate the dissolution process.
-
If these initial steps fail, it indicates that a more advanced strategy is required, as outlined in the subsequent sections of this guide.
Question: My compound dissolves upon heating, but it crashes out of solution as it cools to room temperature. How can I maintain solubility?
Answer: This phenomenon, known as supersaturation followed by precipitation, is common for compounds with a steep solubility-temperature gradient. The solution is thermodynamically unstable at lower temperatures.
-
Possible Causes and Solutions:
-
Cause: The concentration exceeds the solubility limit at room temperature.
-
Solution 1: Work with Heated Substrates: For applications like spin-coating, pre-heating the substrate can help maintain the compound's solubility during film deposition, allowing the solvent to evaporate before the compound has a chance to precipitate.
-
Solution 2: Utilize a Co-solvent System: Introduce a second, miscible solvent (a "co-solvent") that has a stronger affinity for your compound.[7][8] This can stabilize the solute in the solution at lower temperatures. The goal is to create a solvent blend with optimized interaction parameters for your specific DBT derivative. A common approach is to dissolve the compound in a "good" solvent at a high concentration and then dilute it with a "poor" solvent in which it is less soluble but still miscible.
-
-
Cause: Slow crystallization kinetics are being overcome as the solution cools.
-
Solution: Rapid Processing: For some applications, you can take advantage of the temporary supersaturated state. Process the solution quickly after cooling but before significant precipitation occurs. This is often a narrow and difficult-to-control window.
-
-
Question: I'm observing aggregation and gelation in my solution, even at low concentrations. What's happening and how can I prevent it?
Answer: Strong intermolecular forces, particularly π-π stacking between the planar DBT cores, can lead to the formation of aggregates or even a gel-like network. This is especially prevalent in derivatives designed for high charge mobility in organic electronics.
-
Mitigation Strategies:
-
Chemical Modification: This is the most effective, albeit long-term, solution. Introducing bulky or flexible side chains onto the DBT core sterically hinders the molecules from getting close enough to stack effectively.[9][10][11] This is a core principle in the molecular design of soluble organic semiconductors.
-
Formulation with Additives:
-
Surfactants: These molecules have both hydrophobic and hydrophilic parts. Above a certain concentration (the critical micelle concentration), they form micelles that can encapsulate the hydrophobic DBT compound, increasing its apparent solubility in the solvent.[4][7]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with DBT derivatives, effectively "hiding" the hydrophobic part of the molecule from the solvent and improving solubility.[4][12][13]
-
-
Part 2: In-Depth Methodologies & Protocols
This section provides detailed protocols for the key solubility enhancement techniques discussed above.
Protocol 2.1: Systematic Solvent Screening
This protocol outlines a method to efficiently screen for suitable solvents.
Objective: To identify a single or mixed solvent system that can dissolve the target DBT compound to a desired concentration at room temperature or a specified processing temperature.
Materials:
-
Target DBT compound
-
A selection of solvents (see table below for suggestions)
-
Small, sealable glass vials (e.g., 2 mL)
-
Magnetic stir plate and stir bars
-
Vortex mixer
-
Heating block or oil bath
-
Analytical balance
Procedure:
-
Solvent Selection: Choose a range of solvents with diverse properties.
| Solvent Category | Examples | Boiling Point (°C) | Notes |
| Non-polar Aromatic | Toluene, p-Xylene | 111, 138 | Good starting points for aromatic compounds. |
| Chlorinated | Chloroform, Dichloromethane (DCM), 1,2-Dichlorobenzene (DCB) | 61, 40, 180 | Often effective but can have environmental/safety concerns. DCB is excellent for high-temp processing. |
| Ethers | Tetrahydrofuran (THF), Dioxane | 66, 101 | Moderately polar, good for initial tests. |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | 153, 189, 202 | High boiling points and strong dissolving power for many polar and non-polar organics.[6] |
-
Preparation: Accurately weigh a small amount of your DBT compound (e.g., 1 mg) into each vial.
-
Solvent Addition: Add a measured volume of a single solvent to each vial (e.g., 0.5 mL) to achieve a target concentration (in this example, 2 mg/mL).
-
Initial Dissolution Attempt (Room Temp):
-
Seal the vials tightly.
-
Vortex each vial for 30 seconds.
-
Place on a magnetic stir plate for at least 1 hour.
-
Visually inspect for undissolved solid. If fully dissolved, try increasing the concentration. If not, proceed to the next step.
-
-
Heating Step:
-
Place the vials that did not fully dissolve into a heating block.
-
Increase the temperature in increments (e.g., 40°C, 60°C, 80°C), allowing the solution to stir for 20-30 minutes at each temperature. Do not exceed the solvent's boiling point.
-
Record the temperature at which the compound fully dissolves.
-
-
Cooling and Observation:
-
Allow the vials that dissolved upon heating to cool slowly to room temperature.
-
Observe if the compound remains in solution or if precipitation occurs. Note the time it takes for precipitation to begin.
-
-
Data Analysis: Create a solubility table to summarize your findings, noting the solubility (e.g., <2 mg/mL, >2 mg/mL, soluble at 60°C) for each solvent. This table will be your guide for selecting the best solvent for your application.
Protocol 2.2: Developing a Co-Solvent System
Objective: To create a stable, room-temperature solution of a DBT compound that is only soluble in a "good" solvent upon heating.
Principle: This method, sometimes called anti-solvent crystallization, involves dissolving the compound in a good solvent and then carefully adding a miscible "poor" solvent (the anti-solvent) to create a new solvent environment that keeps the compound in solution.[8]
Materials:
-
DBT compound
-
A "good" solvent identified from Protocol 2.1 (e.g., DCB)
-
A miscible "poor" solvent (e.g., Toluene, THF)
-
Glass vials, stir plate, heating block
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve your DBT compound in the minimum amount of the "good" solvent (e.g., DCB) at an elevated temperature to achieve a concentration higher than your final target.
-
Titration with the Co-solvent:
-
While stirring the hot stock solution, slowly add the "poor" co-solvent dropwise.
-
You are looking for the optimal ratio that maintains solubility upon cooling. If you add too much of the poor solvent, the compound may precipitate immediately.
-
-
Test Ratios: Systematically prepare several vials with different ratios of the good solvent to the co-solvent (e.g., 1:1, 1:2, 1:5, 1:10).
-
Equilibration and Observation:
-
Ensure the compound is fully dissolved in the heated mixtures.
-
Allow all vials to cool to room temperature.
-
Observe the stability of the solutions over time (e.g., 1 hour, 24 hours). The best co-solvent system will be the one with the highest proportion of the more desirable (e.g., more volatile, less toxic) co-solvent that remains stable without precipitation.
-
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility challenges with DBT compounds.
Caption: A decision-making workflow for troubleshooting dibenzothiophene solubility.
Part 3: The Role of Molecular Design - A Deeper Dive
The most robust strategy for enhancing solubility is to address it at the molecular level. Poor solubility in π-conjugated systems like dibenzothiophene is often a direct consequence of strong, ordered intermolecular packing in the solid state.
Question: How does adding alkyl chains improve the solubility of dibenzothiophene derivatives?
Answer: Attaching flexible alkyl chains (e.g., hexyl, octyl, dodecyl) to the DBT core is a widely used and highly effective strategy.[9][10] The mechanism is twofold:
-
Steric Hindrance: The bulky, three-dimensional nature of the alkyl chains physically prevents the planar DBT cores of adjacent molecules from approaching each other closely. This disrupts the strong π-π stacking interactions that favor the crystalline state over the dissolved state.[11]
-
Entropic Contribution: The conformational flexibility of the long alkyl chains increases the overall entropy of the molecule in the solution phase. This provides a thermodynamic driving force that favors dissolution.
The length and position of the alkyl chain are critical design parameters. Longer chains generally lead to better solubility, but they can also dilute the active electronic component of the material, potentially affecting performance in devices.[9][14]
Visualization of Steric Hindrance
This diagram illustrates how side chains can disrupt molecular packing.
Caption: Alkyl chains (R) sterically hinder π-π stacking, improving solubility.
Part 4: Frequently Asked Questions (FAQs)
-
Q1: Are there any "green" solvents that work for DBT compounds?
-
A1: Yes, the development of eco-friendly processing is a major research focus. While traditional solvents like chloroform and DCB are effective, researchers are exploring alternatives. Some success has been found with solvents like p-xylene, anisole, and even some terpenes, depending on the specific DBT derivative. An asymmetric functionalization approach has recently shown promise for achieving high solubility in green solvents like acetone and ethanol.[15]
-
-
Q2: Can I use computational tools to predict the solubility of a new DBT derivative before I synthesize it?
-
A2: Yes, computational chemistry can be a powerful predictive tool. Calculating Hansen Solubility Parameters (HSPs) for your designed molecule can help you predict which solvents are most likely to be effective.[15] The principle is that "like dissolves like," and if the HSPs of your solute are close to those of a solvent, good solubility is expected. This can save significant time and resources in the lab by narrowing down the list of experimental solvents to test.
-
-
Q3: My compound is for a biological application and needs to be water-soluble. What are my options?
-
A3: Increasing the aqueous solubility of highly hydrophobic molecules like DBT is a significant challenge.[4] The most common and effective techniques include:
-
Micellar Solubilization: Using surfactants to form micelles that encapsulate the DBT derivative.[4]
-
Complexation with Cyclodextrins: Forming an inclusion complex with cyclodextrins to shield the hydrophobic core.[4][12]
-
Chemical Modification: Attaching hydrophilic groups, such as polyethylene glycol (PEG) chains, to the DBT core. This is a common strategy in drug delivery.
-
-
References
- Technical Support Center: Overcoming Solubility Challenges of Polycyclic Aromatic Hydrocarbons. Benchchem.
- Dibenzothiophene - Solubility of Things.
- Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling. ResearchGate.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Formulation Strategies For Poorly Soluble Molecules. Outsourced Pharma.
- Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences.
- Formulation Strategies for Poorly Soluble Molecules. Quotient Sciences.
- Exploring Dibenzothiophene: Properties, Applications, and Manufacturing.
- Modelling and synthesis of solution processable dibenzothiophene derivative for organic electronics. St. Michael's College, Cherthala.
- Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes. PLOS One.
- Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. ResearchGate.
- Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents. Industrial & Engineering Chemistry Research - ACS Publications.
- Dibenzothiophene | 132-65-0. ChemicalBook.
- Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils. PMC - NIH.
- Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane. PMC - PubMed Central.
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Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of[4]benzothieno[3,2-b]benzothiophene. RSC Publishing. Available from:
- Effects of Substituted Alkyl Chain Length on Solution-Processable Layered Organic Semiconductor Crystals. Chemistry of Materials - ACS Publications.
- A REVIEW ON SOLUBILITY ENHANCEMENT BY CO-SOLVENCY AND ANTI-SOLVENT CRYSTALLIZATION TECHNIQUE. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Solvent Effect in Homogeneous and Heterogeneous Reactions To Remove Dibenzothiophene by an Oxidation−Extraction Scheme. ResearchGate.
- Dibenzothiophene | C12H8S | CID 3023. PubChem - NIH.
- The Effect of Mesoporous Structure of the Support on the Oxidation of Dibenzothiophene.
-
Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of[4]Benzothieno[3,2‑b][4]benzothiophenes. PMC - NIH. Available from:
- The Influence of Substitution on the Electronic Properties of Dibenzothiophenes: A Technical Guide. Benchchem.
- Polythiophene by Solution Processing. Macromolecules - ACS Publications.
- Synthesis of dibenzothiophene-based host materials and their blue phosphorescent device performances. Sungkyunkwan University.
- Effects of Substituted Alkyl Chain Length on Crystal Structure of Benzothiazole-derived Squarylium Dyes. ResearchGate.
- Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers. Moore and More.
- Sulfur. Wikipedia.
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Preventing degradation of Dibenzo[b,d]thiophene-2-carbaldehyde during storage
Welcome to the technical support guide for Dibenzo[b,d]thiophene-2-carbaldehyde (DBTC). This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing degradation during storage and troubleshooting common issues. Our goal is to ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a polycyclic aromatic sulfur-containing heterocyclic compound. Its aldehyde functional group makes it a versatile building block in medicinal chemistry and materials science. The purity and stability of this starting material are paramount; degradation can introduce impurities that may alter reaction pathways, reduce yields, and compromise the biological activity or material properties of the final product.
Q2: My new bottle of this compound has a slight greenish-orange tint, but the previous batch was white. Is it degraded?
Not necessarily. The typical appearance of solid this compound is described as a "White to Orange to Green powder to crystaline" substance[1]. Minor color variations can occur between batches due to subtle differences in synthesis and purification. However, a significant color change from white to a deep green or brown upon storage is a strong indicator of potential degradation and should be investigated.
Q3: What are the primary chemical threats to the stability of this compound during storage?
The two principal degradation pathways for this compound are:
-
Oxidation: The aldehyde group is susceptible to oxidation, particularly in the presence of atmospheric oxygen, converting it to the corresponding Dibenzo[b,d]thiophene-2-carboxylic acid[2][3][4][5]. This process can be accelerated by heat and light.
-
Photodegradation: The dibenzothiophene core is a polycyclic aromatic hydrocarbon (PAH) structure, which is known to be sensitive to light[6][7][8]. Exposure to UV or even ambient laboratory light over time can lead to complex degradation pathways, often involving reactive oxygen species[8].
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This section addresses specific problems you might encounter, explains the underlying chemistry, and provides actionable solutions.
Issue 1: A white, crystalline solid has precipitated from my stock solution in an organic solvent.
-
Possible Cause: The most likely culprit is the oxidation of the aldehyde to Dibenzo[b,d]thiophene-2-carboxylic acid. Carboxylic acids are generally less soluble in non-polar organic solvents (like dichloromethane or hexanes) and more polar than their parent aldehydes. This change in polarity and solubility can cause the acid to precipitate, especially if the solution is concentrated or cooled.
-
Troubleshooting Steps:
-
Isolate the Precipitate: Carefully filter a small amount of the precipitate.
-
Perform a Purity Check: Analyze both the precipitate and the supernatant via HPLC or ¹H NMR (see Quality Control Protocol below). The precipitate should show a major peak corresponding to the carboxylic acid, while the supernatant will contain the remaining aldehyde.
-
Confirm Identity: In the ¹H NMR spectrum, look for the disappearance of the sharp aldehyde proton signal around 9-10 ppm and the appearance of a broader carboxylic acid proton signal downfield, typically between 10-12 ppm[6].
-
-
Solution: If oxidation is confirmed, the remaining solution may not be suitable for reactions sensitive to acidic impurities or requiring precise stoichiometry. It is recommended to use a fresh, pure sample. To prevent recurrence, ensure all solvents are de-gassed and solutions are stored under an inert atmosphere.
Issue 2: My solid compound has developed a strong, dark color (e.g., dark green or brown) and has a clumpy texture.
-
Possible Cause: This often indicates significant, and likely complex, degradation. It could be a combination of advanced oxidation and photodegradation. The clumpy texture may be due to the absorption of atmospheric moisture, which can accelerate degradation processes.
-
Troubleshooting Steps:
-
Assess Purity: Run a TLC or HPLC analysis on a small sample. Significant degradation will likely appear as multiple new spots on a TLC plate or several new peaks in an HPLC chromatogram, indicating a mixture of products.
-
Evaluate Suitability: For most applications, particularly in drug development, a compound that has undergone such visible degradation should be discarded. The presence of unknown impurities makes experimental results unreliable.
-
-
Solution: Discard the degraded material according to your institution's safety protocols. Review your storage procedures immediately to prevent loss of new material. Ensure the container is properly sealed, purged with inert gas, and protected from light.
Issue 3: My reaction yield is unexpectedly low, and I suspect the starting material.
-
Possible Cause: If the this compound has partially oxidized to the carboxylic acid, the effective molar quantity of the aldehyde in your reaction is lower than calculated. The carboxylic acid impurity may also interfere with or poison certain catalysts.
-
Troubleshooting Steps:
-
Quantitative Purity Check: Perform a quantitative ¹H NMR (qNMR) or a calibrated HPLC analysis on your starting material to determine the exact purity. This will allow you to adjust the amount of material used to account for the non-aldehyde content.
-
Review Reaction Chemistry: Consider if the carboxylic acid impurity could interfere with your reaction. For example, in a reaction involving a basic catalyst, the acid could neutralize the catalyst, thereby stalling the reaction.
-
-
Solution: Based on the purity assessment, adjust the mass of the starting material to ensure you are using the correct molar equivalent of the aldehyde. If the acid is problematic for the reaction chemistry, purify the aldehyde via column chromatography or recrystallization before use, or procure a new, high-purity batch.
Visualizing Degradation and Prevention
To better understand the primary degradation pathway and the ideal storage workflow, refer to the diagrams below.
Caption: Primary degradation pathways for this compound.
Caption: Recommended workflow for receiving and storing the compound.
Best Practices for Storage
Adherence to proper storage protocols is the most effective strategy for preventing degradation. This compound is sensitive to atmosphere, light, and temperature.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C [1] | Reduces the rate of chemical reactions, including oxidation. Avoids thermal degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) [9][10][11][12] | Displaces atmospheric oxygen, which is the primary agent for oxidizing the aldehyde to a carboxylic acid. |
| Light | Protect from Light (Amber Vial) [9][13] | The polycyclic aromatic structure is susceptible to photodegradation. Amber glass blocks harmful UV wavelengths. |
| Container | Tightly Sealed Glass Vial with PTFE-lined Cap [13][14] | Prevents ingress of atmospheric oxygen and moisture. Glass is inert, and a PTFE liner provides a high-quality seal. |
| Handling | Handle only under inert atmosphere | When weighing or aliquoting, use a glovebox or Schlenk line techniques to minimize exposure to air and moisture[12][14]. |
Quality Control Protocol: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a rapid and accurate method to assess the purity of this compound and quantify the primary oxidation impurity, Dibenzo[b,d]thiophene-2-carboxylic acid.
Objective: To determine the molar ratio of aldehyde to carboxylic acid in a given sample.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it will solubilize both the aldehyde and the more polar carboxylic acid, and the acid proton is more likely to be observed as a distinct peak.
-
NMR tubes
-
NMR spectrometer
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent.
-
Ensure the sample is fully dissolved before transferring the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to cover the range from 0 to at least 13 ppm.
-
For quantitative accuracy, ensure the relaxation delay (d1) is set to an adequate length (e.g., 5 times the longest T1 value, or a practical value of at least 10-20 seconds if T1 is unknown) to allow for full relaxation of all protons, especially the aromatic and functional group protons.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify Key Signals:
-
Aldehyde Proton (-CHO): Look for a sharp singlet in the 9.0-10.0 ppm region. This is the characteristic signal for the this compound[2][6].
-
Carboxylic Acid Proton (-COOH): Look for a broader singlet in the 10.0-12.0 ppm region (or even higher). This signal indicates the presence of the Dibenzo[b,d]thiophene-2-carboxylic acid impurity[6][8].
-
Aromatic Protons: The complex multiplet signals between ~7.0-8.5 ppm correspond to the aromatic protons on the dibenzothiophene core.
-
-
Integration:
-
Calibrate the integration of a well-resolved, non-overlapping aromatic proton signal to a known value (e.g., 1.00 H).
-
Integrate the aldehyde proton signal (~9-10 ppm).
-
Integrate the carboxylic acid proton signal (~10-12 ppm).
-
-
Calculate Purity: The molar percentage of the aldehyde can be calculated using the following formula: % Aldehyde = [Integration_Aldehyde / (Integration_Aldehyde + Integration_Acid)] * 100
-
Interpretation of Results:
-
A pure sample will show a strong aldehyde proton signal with an integral value corresponding to one proton and no significant signal in the carboxylic acid region.
-
A partially oxidized sample will show both signals. The relative integration values directly correspond to the molar ratio of the two species in the sample. For most applications, a purity of >95% is required[13].
References
-
LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
-
Klan, P., & Vavrik, J. (2002). Aqueous photodegradation of polycyclic aromatic hydrocarbons. Environmental Science & Technology, 36(20), 4364-4369. [Link]
-
Lemaire, J., Boule, P., & Meallier, P. (1985). Mechanisms of the Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 19(4), 301-307. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
-
Das, B., & Banerjee, J. (2005). An efficient and rapid method for oxidation of electron-rich aromatic aldehydes to their corresponding carboxylic acids in excellent yields. ResearchGate. [Link]
-
Ghosh, S., et al. (2024). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Chemical Communications. [Link]
-
JoVE. (2025, May 22). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]
-
Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. [Link]
-
Valence Surface Technologies. (2024, May 31). What Causes Oxidation And How Can It Be Prevented?[Link]
-
Li, Y., et al. (2012). Formation of aldehyde and ketone compounds during production and storage of milk powder. Molecules, 17(8), 9900-9913. [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. [Link]
-
The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Restek. [Link]
-
Pauli, G. F., et al. (2008). “Pure by NMR”? Organic Letters, 10(22), 5067-5070. [Link]
-
SIELC Technologies. (n.d.). Separation of Dibenzothiophene on Newcrom R1 HPLC column. [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
YouTube. (2019, June 15). NMR Chemical Shifts - Shielded vs Deshielded (Upfield vs downfield). [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
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- 2. Separation of Dibenzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 7. youtube.com [youtube.com]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. search.shanghai.library.nyu.edu [search.shanghai.library.nyu.edu]
- 11. jocpr.com [jocpr.com]
- 12. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Low Charge Mobility in Dibenzothiophene-Based OFETs
Welcome to the technical support center for dibenzothiophene-based Organic Field-Effect Transistors (OFETs). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing these advanced materials in their work. Here, we address common challenges encountered during the fabrication and characterization of these devices, with a focus on diagnosing and resolving issues related to low charge carrier mobility. Our approach is rooted in a deep understanding of the underlying device physics and material science, providing you with not just procedural steps, but the scientific reasoning behind them.
Part 1: Frequently Asked Questions (FAQs)
This section tackles some of the most common initial hurdles researchers face when working with dibenzothiophene-based OFETs.
Q1: My newly fabricated dibenzothiophene OFET shows very low or no field-effect mobility. What are the primary factors I should investigate first?
Low or negligible mobility in a freshly fabricated device often points to fundamental issues in one of three critical areas: the semiconductor/dielectric interface, the quality of the organic semiconductor film, or the integrity of the electrical contacts.
Start with a systematic check of your fabrication process:
-
Substrate and Dielectric Surface Integrity: The interface where charge transport occurs is paramount.[1][2][3][4] Inadequate cleaning or inappropriate surface energy of the dielectric can severely hinder performance.
-
Semiconductor Film Quality: The morphology of the dibenzothiophene thin film, including crystallinity and the presence of grain boundaries, directly impacts charge transport.[5][6][7]
-
Contact Issues: High contact resistance at the source/drain electrodes can impede charge injection and extraction, leading to an apparent low mobility.[8][9][10]
A logical troubleshooting workflow is essential. Begin by verifying your substrate preparation, then move to semiconductor deposition conditions, and finally, examine the electrode interfaces.
Q2: How critical is the substrate cleaning process for OFET performance?
Extremely critical. The first few molecular layers of the organic semiconductor at the dielectric interface form the conductive channel.[1][3] Any contaminants, such as organic residues or particulates, can act as charge trapping sites, scattering centers, or nucleation inhibitors, all of which drastically reduce charge mobility.[11] A rigorous and consistent cleaning protocol is non-negotiable for achieving high-performance devices. Intrinsic organic contaminants on wafers can lead to high operational voltages and degrade bias-stress stability.[11]
Q3: What is the scientific rationale behind using self-assembled monolayers (SAMs) like OTS or HMDS on the SiO₂ dielectric?
The use of SAMs like octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS) serves two primary purposes:
-
Surface Energy Modification: Untreated silicon dioxide (SiO₂) surfaces are typically hydrophilic due to the presence of silanol (Si-OH) groups. These groups can act as charge traps.[12] SAMs render the surface hydrophobic, which is more compatible with the organic semiconductor, promoting better molecular ordering and larger crystalline grain formation.[12][13][14]
-
Passivation of Trap States: The SAM molecules react with and passivate the surface silanol groups, effectively neutralizing these potential charge trapping sites.[12] This leads to a cleaner semiconductor-dielectric interface with a lower density of trap states, facilitating more efficient charge transport.
Improving the interface with a SAM can lead to a significant increase in charge carrier mobility.[12][14]
Q4: To anneal or not to anneal? What are the general guidelines for post-fabrication annealing of dibenzothiophene-based OFETs?
Post-fabrication annealing is a common and often necessary step to improve the performance of polycrystalline thin-film transistors. The primary goal is to provide thermal energy that allows the organic molecules to rearrange into a more ordered, crystalline structure. This process can reduce the density of grain boundaries and improve inter-grain connectivity, both of which are beneficial for charge transport.[15]
However, the annealing temperature and duration are critical parameters that must be optimized for each specific dibenzothiophene derivative and device architecture.[16][17]
-
Too low a temperature may not provide sufficient energy for significant morphological improvement.
-
Too high a temperature can lead to film dewetting, degradation of the organic material, or damage to other device components.
As a starting point, consider annealing at a temperature slightly below the material's melting or decomposition temperature for a duration of 30-60 minutes in an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing the Semiconductor/Dielectric Interface
The quality of the interface between the gate dielectric and the organic semiconductor is arguably the most critical factor determining OFET performance.[2][3][4] Charge carriers accumulate and are transported in a very thin layer (a few nanometers) at this interface.[11]
Issue: Inconsistent or Low Mobility Despite a Good Semiconductor
If you are confident in the purity of your dibenzothiophene material but still observe poor performance, the dielectric interface is the most likely culprit.
Causality and Diagnosis
-
Surface Contamination: Residual organic molecules, ions, or water on the dielectric surface act as charge traps.[11][18] This is often indicated by a large positive threshold voltage (for p-type devices) and significant hysteresis in the transfer characteristics.
-
High Surface Energy: A hydrophilic SiO₂ surface can lead to poor film growth, with small, poorly connected crystalline grains.[13][14] This can be diagnosed by measuring the water contact angle on your prepared substrates; a low angle (< 40°) indicates a hydrophilic surface.
-
Surface Roughness: A rough dielectric surface can disrupt the molecular packing of the first few semiconductor layers, hindering charge transport.[2][19] This can be quantified using Atomic Force Microscopy (AFM).
Troubleshooting Workflow and Protocols
The following workflow is designed to ensure a pristine and optimal dielectric surface for the growth of high-quality dibenzothiophene films.
Caption: Workflow for preparing an optimal dielectric interface.
Protocol: Standard Substrate Cleaning and OTS Treatment
-
Initial Cleaning: Sequentially sonicate the Si/SiO₂ substrates in separate beakers of high-purity acetone and isopropanol for 15 minutes each.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Oxygen Plasma/UV-Ozone Treatment: Expose the substrates to an oxygen plasma or UV-ozone cleaner for 5-10 minutes. This step removes any remaining organic residues and creates a uniform layer of hydrophilic silanol (Si-OH) groups, preparing the surface for the SAM treatment.
-
SAM Deposition (OTS):
-
Immediately transfer the cleaned, activated substrates to a vacuum desiccator.
-
Place a small vial containing a few drops of octadecyltrichlorosilane (OTS) inside the desiccator.
-
Evacuate the desiccator to allow the OTS to form a vapor. Leave the substrates exposed to the OTS vapor for at least 12 hours to ensure the formation of a dense, well-ordered monolayer.
-
-
Post-SAM Cleaning: After deposition, remove the substrates and sonicate them in toluene or chloroform for 10 minutes to remove any physisorbed OTS molecules.
-
Final Rinse and Anneal: Rinse the substrates with isopropanol and dry with nitrogen. Finally, anneal the substrates on a hotplate at 120°C for 10 minutes to drive off any residual solvent.
Guide 2: Taming the Thin Film: Morphology and Grain Boundaries
For polycrystalline films, which are common for dibenzothiophenes, charge transport is often limited by the resistance at grain boundaries.[5][7][20] These boundaries are disordered regions between crystalline domains that act as barriers or traps for charge carriers.[5][7][20][21] Therefore, achieving a thin film with large, well-interconnected grains is crucial for high mobility.[6]
Issue: Mobility is limited, and device-to-device variation is high.
This often points to issues with the morphology of the active layer.
Causality and Diagnosis
-
Deposition Rate: A very high deposition rate during vacuum thermal evaporation can lead to smaller grain sizes as molecules have less time to diffuse and find energetically favorable positions.
-
Substrate Temperature (Ts): This is a critical parameter.
-
Low Ts: Leads to low surface mobility of molecules, resulting in small grains and a high density of grain boundaries.
-
Optimal Ts: Balances surface diffusion and nucleation, leading to the growth of large, well-defined crystalline grains.
-
High Ts: Can lead to re-evaporation of molecules, resulting in a disconnected film.
-
-
Post-Deposition Annealing: As discussed in the FAQs, annealing can provide the thermal energy needed for recrystallization and grain growth.[15]
Characterization Techniques:
-
Atomic Force Microscopy (AFM): To visualize the film morphology, determine grain size, and assess surface roughness.
-
X-ray Diffraction (XRD): To confirm the crystallinity of the film and determine the molecular packing orientation.
Troubleshooting and Optimization Strategy
| Parameter | Effect on Morphology | Impact on Mobility | Recommended Action |
| Substrate Temperature | Controls molecular diffusion and grain size.[6] | Higher mobility with larger, well-connected grains. | Systematically vary the substrate temperature during deposition (e.g., from room temperature to 120°C in 20°C increments) to find the optimal window. |
| Deposition Rate | Influences nucleation density and grain size. | Slower rates often yield larger grains and higher mobility. | Maintain a slow and stable deposition rate, typically between 0.1 and 0.5 Å/s. |
| Post-Deposition Annealing | Promotes recrystallization and can increase grain size.[15] | Can significantly improve mobility by reducing grain boundary density. | After deposition, anneal the samples in an inert environment. Test a range of temperatures (e.g., 80°C to 150°C) and times (e.g., 15 to 60 minutes). |
Guide 3: Overcoming the Contact Barrier: Diagnosing and Mitigating High Contact Resistance
High contact resistance (Rc) at the source/drain electrode-semiconductor interface can act as a significant bottleneck for charge carriers, limiting the overall device performance and leading to an underestimation of the intrinsic material mobility.[8][9] This issue becomes particularly dominant in short-channel devices.[9]
Issue: Non-linear output characteristics at low Vds and gate-voltage dependent mobility.
These are classic signs of significant contact resistance. The resistance at the contacts can be dependent on the gate voltage, which can lead to an overestimation of mobility at low gate voltages.[22]
Causality and Diagnosis
-
Energy Barrier: A mismatch between the work function of the electrode metal and the HOMO level (for p-type) of the dibenzothiophene creates an energy barrier for charge injection (a Schottky barrier).
-
Poor Interfacial Morphology: In bottom-contact devices, the semiconductor may grow differently on the metal electrodes compared to the dielectric, creating a disordered region with high resistance near the contacts.[23]
-
Bulk Access Resistance: In top-contact devices, charges must travel through the thickness of the organic film to reach the channel, which can contribute to the overall contact resistance.[8]
Caption: Components contributing to total device resistance.
Diagnostic Method: Transmission Line Method (TLM)
The TLM is the standard technique for extracting contact resistance. It requires fabricating a series of OFETs with identical channel widths (W) but varying channel lengths (L).
-
Fabricate devices with at least 4-5 different channel lengths (e.g., 50, 100, 150, 200 µm).
-
Measure the transfer characteristics for each device and operate them in the linear regime (low Vds).
-
For a fixed gate voltage (Vgs), calculate the total device resistance (R_total = Vds / Ids).
-
Plot R_total versus channel length (L). The plot should be linear.
-
The y-intercept of this plot gives 2 * Rc (since there is a source and a drain contact). The channel resistance is determined by the slope.
Mitigation Strategies
-
Electrode Material Selection: For p-type dibenzothiophenes, use high work function metals like Gold (Au), Palladium (Pd), or Platinum (Pt) to minimize the injection barrier.
-
Contact Doping: Introduce a thin (1-2 nm) layer of a p-dopant, such as F4-TCNQ, at the metal-semiconductor interface. This can reduce the injection barrier and significantly lower the contact resistance.[8][10]
-
Device Architecture: Top-contact, bottom-gate structures often exhibit lower contact resistance than bottom-contact geometries because the semiconductor film is formed first, providing a more pristine interface for the subsequently deposited electrodes.[23]
Guide 4: The Unseen Enemy: Identifying and Minimizing Charge Traps
Charge traps are localized electronic states within the bandgap of the semiconductor that can immobilize charge carriers, preventing them from contributing to the current.[18][24][25] Traps can exist at the dielectric interface, at grain boundaries, or within the bulk of the semiconductor film due to impurities or structural defects.[20][24]
Issue: Hysteresis in transfer curves, threshold voltage instability, and bias stress effects.
These are all strong indicators of significant charge trapping.[24][26]
-
Hysteresis: The difference in the transfer curve when sweeping the gate voltage from ON to OFF versus OFF to ON. Trapped charges screen the gate field, requiring a different voltage to achieve the same current.
-
Threshold Voltage Shift: Under continuous operation (bias stress), charges can become trapped, causing a shift in the threshold voltage over time.
-
Subthreshold Swing (SS): A high SS value is indicative of a high density of trap states at the semiconductor-dielectric interface.
Causality and Mitigation
| Trap Location | Primary Cause | Mitigation Strategy |
| Dielectric Interface | Surface contaminants (e.g., water, organic residues), hydroxyl groups on SiO₂.[11][24] | Rigorous substrate cleaning; use of hydrophobic SAMs (OTS, HMDS) to passivate the surface.[12][14] |
| Grain Boundaries | Disordered molecular packing between crystalline domains.[5][7][20] | Optimize deposition conditions (substrate temperature, rate) and use post-deposition annealing to increase grain size and reduce boundary density.[6][15] |
| Bulk Semiconductor | Chemical impurities in the source material, structural defects. | Use high-purity (sublimed) dibenzothiophene materials. Ensure a clean, high-vacuum deposition environment. |
| Ambient Exposure | Adsorption of water and oxygen, which can act as traps.[18] | Perform all device measurements in an inert atmosphere (glovebox) or vacuum. Encapsulate the final devices. |
By systematically addressing these key areas—the dielectric interface, thin-film morphology, contact resistance, and charge traps—researchers can effectively troubleshoot and significantly enhance the charge carrier mobility in their dibenzothiophene-based OFETs, paving the way for more reliable and high-performance organic electronic devices.
References
- Li, F., Williams, M. C., Waldrip, M., Tyznik, C., Ambagaspitiya, T. D., Dremann, D., Cimatu, K. L. A., Jurchescu, O. D., & Ciszek, J. W. (2024).
- Kleemann, H., et al. (2016). Reduced contact resistance in top-contact organic field-effect transistors by interface contact doping. Applied Physics Letters.
- Nketia-Yawson, B., et al. (2019). Polymer-Based Gate Dielectrics for Organic Field-Effect Transistors.
- Meier, T., Bässler, H., & Köhler, A. (2021). The Impact of Grain Boundaries on Charge Transport in Polycrystalline Organic Field-Effect Transistors.
- Anthony, J. E. (2008). High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties.
- Meier, T., Bässler, H., & Köhler, A. (2021). The Impact of Grain Boundaries on Charge Transport in Polycrystalline Organic Field-Effect Transistors.
- Cho, J. H., et al. (2007). Interface engineering in organic transistors. Cho Research Group.
- Wang, S., et al. (2021). Semiconductor/dielectric interface in organic field-effect transistors: charge transport, interfacial effects, and perspectives with 2D molecular crystals. Taylor & Francis Online.
- Molinari, A., et al. (2013). The role of the dielectric interface in organic transistors: A combined device and photoemission study.
- Zschieschang, U. (2010). Contact resistance effects in organic n-channel thin-film transistors.
- Wang, Z., et al. (2024). Unraveling the Influence of Surface Contaminants and Cleaning Protocols on Charge States of SiO2 Dielectrics and the Performance.
- Gu, X., & Cui, T. (2012). Engineering of the dielectric–semiconductor interface in organic field-effect transistors.
- Weitz, R. T., et al. (2009). The Importance of Grain Boundaries for the Time-Dependent Mobility Degradation in Organic Thin-Film Transistors. Infoscience.
- Gholamrezaie, F., et al. (2020). Developing molecular-level models for organic field-effect transistors. Oxford Academic.
- Kim, C., et al. (2005). Surface-treatment effects on organic thin-film transistors.
- Gholamrezaie, F., et al. (2021). Assessment of the Factors Influencing Charge-Carrier Mobility Measurements in Organic Field-Effect Transistors.
- Lee, S., et al. (2020). Possible charge trapping mechanisms in IDTBT-based OFETs.
- Kleemann, H., et al. (2016). Reduced contact resistance in top-contact organic field-effect transistors by interface contact doping.
- Janus, K., et al. (2008). Influence of SiO2 surface energy on the performance of organic field effect transistors based on highly oriented, zone-cast layers. AIP Publishing.
- Sridevi, R., & Srinivasan, G. (2016). Study of surface energy of SiO2 and TiO2 on charge carrier mobility of rubrene organic field effect transistor. Avestia.
- Chartier, I., et al. (2016). Contact Resistance in Top Gate / Bottom Contact OTFTs.
- Uemura, T., et al. (2011). Influence of Surface Treatment of SiO2 Gate Insulator for Pentacene-based OFETs with Nitrogen-doped LaB6 Bottom-Contact Electrod. Confit.
-
Gwyther, J. R., et al. (2015). Substrate-Induced Phase of a[20]Benzothieno[3,2-b]benzothiophene Derivative and Phase Evolution by Aging and Solvent Vapor Annealing. ACS Publications.
- Bittle, E. G., et al. (2016). Mobility overestimation due to gated contacts in organic field-effect transistors. PMC - NIH.
- McCarthy, M. A., et al. (2006). Organic field effect transistor mobility from transient response analysis. Applied Physics Letters.
- Kumar, D., et al. (2015). Modeling of top and bottom contact structure organic field effect transistors.
- Al-Sattar, A. A. A., et al. (2023). Summary of origins of charge traps in OFETs.
- Kumar, P., et al. (2024).
- Wu, Z., et al. (2013). Effect of Annealing Temperature on Co–MoS2 Nanosheets for Hydrodesulfurization of Dibenzothiophene.
- Gevorgyan, S. A., et al. (2010). Influence of the Annealing Temperature on the Photovoltaic Performance and Film Morphology Applying Novel Thermocleavable Materials.
- Vo, P. A. N. (2015). What is the effect of post annealing on thin film?.
- Chemistry For Everyone. (2024). How Is Annealing Used For Thin Films?. YouTube.
- Berggren, M., et al. (2004). Memory effect from charge trapping in layered organic structures. Applied Physics Letters.
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Technical Support Center: Enhancing Thermal Stability of Polymers from Dibenzo[b,d]thiophene-2-carbaldehyde
Introduction
Polymers derived from Dibenzo[b,d]thiophene and its functionalized monomers, such as Dibenzo[b,d]thiophene-2-carbaldehyde, are a class of conjugated materials with significant potential in organic electronics. Their rigid, fused-ring structure contributes to desirable electronic properties and inherent thermal resilience. However, achieving the maximum theoretical thermal stability is a common experimental challenge. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues and optimizing experimental protocols to enhance the thermal performance of these specialized polymers.
Frequently Asked Questions (FAQs)
Q1: What is a typical decomposition temperature (Td) for polymers derived from this compound?
A1: While the exact Td (typically measured as the temperature of 5% weight loss by TGA) depends on the comonomer, molecular weight, and polymer architecture, well-synthesized Dibenzo[b,d]thiophene-based copolymers generally exhibit high thermal stability, with Td values often exceeding 380 °C.[1] The degradation process may occur in multiple steps, with initial side-chain cleavage followed by backbone decomposition at higher temperatures.[1][2]
Q2: My polymer is showing a much lower Td than expected. What are the most likely causes?
A2: A lower-than-expected Td is a common problem. The primary culprits are often low molecular weight, the presence of impurities from the synthesis (such as residual catalyst or unreacted monomer), or structural defects in the polymer backbone.[3][4] Each of these factors can introduce weak points in the polymer chain that initiate thermal degradation at lower temperatures.[3]
Q3: How does molecular weight influence thermal stability?
A3: Higher molecular weight polymers generally exhibit greater thermal stability.[3] This is because longer polymer chains have more intermolecular entanglements and stronger van der Waals forces, requiring more energy to initiate the chain scission and volatilization processes that characterize thermal degradation. Low molecular weight polymers, conversely, have a higher proportion of chain ends, which are often less stable and can act as initiation sites for degradation.
Q4: Can the polymerization method itself affect the final thermal stability?
A4: Absolutely. The choice of polymerization reaction (e.g., Suzuki, Stille, Direct Arylation Polycondensation) and the precise control over reaction conditions are critical.[5] Inadequate control of reaction kinetics, such as improper temperature or catalyst concentration, can lead to side reactions, incomplete polymerization, and a broader molecular weight distribution, all of which can compromise thermal stability.[6][7]
Q5: What is the first thing I should check if I encounter poor thermal stability?
A5: Always start by verifying the purity of your monomers. Impurities, even in small amounts, can act as chain terminators or introduce defects, leading to a significant reduction in both molecular weight and thermal stability.[4] We recommend purifying the this compound monomer via recrystallization or column chromatography before use.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis and characterization of this compound-based polymers, offering potential causes and actionable solutions.
Issue 1: Low Decomposition Temperature (Td) and/or Broad Degradation Profile in TGA
-
Symptom: The TGA curve shows a 5% weight loss at a temperature significantly below the expected value (>380 °C), or the weight loss occurs over a very broad temperature range instead of a sharp, defined step.
-
Potential Causes:
-
Low Molecular Weight: The polymer chains are too short.[4][5]
-
Monomer Impurities: Purity of this compound or comonomer is insufficient.[3][6]
-
Residual Catalyst/Additives: Metal catalysts (e.g., Palladium) or other reagents from the synthesis are trapped in the polymer matrix.[3]
-
Oxidative Degradation: The polymer was exposed to oxygen at high temperatures during synthesis or handling.
-
Structural Defects: Side reactions during polymerization created weak linkages in the polymer backbone.[8]
-
-
Suggested Solutions & Protocols:
-
Verify and Enhance Molecular Weight:
-
Action: Confirm molecular weight using Gel Permeation Chromatography (GPC). If it is low, optimize polymerization conditions.
-
Protocol: Increase reaction time or temperature (cautiously, to avoid degradation) to drive the reaction to higher conversion. Ensure a precise 1:1 stoichiometric ratio of comonomers, as any imbalance will limit chain growth.[4][9]
-
-
Rigorous Monomer Purification:
-
Action: Purify this compound even if it is rated as high purity by the supplier.
-
Protocol: Recrystallize the monomer from a suitable solvent (e.g., ethanol/toluene mixture). Verify purity using ¹H NMR and melting point analysis; a sharp melting point close to the literature value indicates high purity.[10]
-
-
Thorough Polymer Purification:
-
Action: Implement a multi-step purification process to remove residual catalyst and oligomers.
-
Protocol: After precipitation, perform Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove low molecular weight species and catalysts. The final polymer should be collected from a higher-boiling solvent like chloroform or chlorobenzene.
-
-
Maintain Inert Atmosphere:
-
Action: Ensure all stages of the polymerization and subsequent high-temperature processing are conducted under a strictly inert atmosphere (Nitrogen or Argon).
-
Protocol: Use Schlenk line techniques for the reaction setup. Degas all solvents and purge the reaction vessel thoroughly before heating. When performing TGA, use a nitrogen atmosphere with a consistent flow rate.[11]
-
-
Issue 2: Inconsistent or Non-Reproducible TGA Results
-
Symptom: TGA scans of different batches of the same polymer, or even the same batch run at different times, yield significantly different Td values.
-
Potential Causes:
-
Sample Inhomogeneity: The polymer sample is not uniform; it may contain a mixture of different molecular weight fractions.
-
Variable Moisture/Solvent Content: Residual solvent or absorbed moisture is present in the sample, leading to an initial weight loss step that can be mistaken for or mask the onset of degradation.[12]
-
Inconsistent TGA Parameters: Different heating rates or atmospheric flow rates are used between runs.[12]
-
-
Suggested Solutions & Protocols:
-
Standardize Sample Preparation:
-
Action: Ensure the polymer is completely dry and homogenous before TGA analysis.
-
Protocol: Dry the polymer sample under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove all residual solvent and moisture. Grind the sample into a fine, uniform powder before weighing.
-
-
Implement a Standardized TGA Method:
-
Action: Use the same TGA program for all comparative analyses.
-
Protocol: A common standard is to heat the sample from ambient temperature to ~800 °C at a constant rate of 10 °C/min under a nitrogen flow of 20-50 mL/min.[11] The Td is consistently reported as the temperature at which 5% weight loss occurs.[11]
-
-
Key Experimental Protocols
Protocol 3.1: Purification of this compound Monomer
-
Dissolution: Dissolve the crude monomer in a minimum amount of a hot solvent system (e.g., a 3:1 mixture of toluene and ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum.
-
Verification: Confirm purity via ¹H NMR and measure the melting point.
Protocol 3.2: Standard Thermogravimetric Analysis (TGA) for Thermal Stability
-
Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared. Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min.[11]
-
Sample Preparation: Accurately weigh 2-10 mg of the finely powdered, pre-dried polymer sample into a ceramic or platinum TGA pan.[11]
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.[11]
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis:
Data Presentation & Interpretation
Table 1: Troubleshooting Checklist for Low Thermal Stability
| Parameter Checked | Observation / Result | Potential Implication | Recommended Action |
| Monomer Purity | Broad melting point, extra peaks in NMR | Impurities acting as chain terminators | Purify monomer via recrystallization (Protocol 3.1) |
| Polymer Molecular Weight (GPC) | Low Mn (<10 kDa), broad PDI (>2.5) | Incomplete reaction, poor stoichiometry | Optimize reaction time/temp, verify monomer ratio |
| Polymer Purification | Discoloration, residual metal in EDX | Trapped catalyst initiating degradation | Perform Soxhlet extraction |
| TGA Pre-Drying Step | Initial weight loss below 150 °C | Residual solvent or moisture | Dry sample under vacuum at 80-100 °C before TGA |
| Reaction Atmosphere | Polymer has dark, burnt appearance | Oxidative side reactions | Ensure strict inert atmosphere (Schlenk line) |
Interpreting the TGA Curve
A typical TGA curve for a thermally stable polymer will show a flat baseline with negligible mass loss up to high temperatures, followed by a sharp, single-step drop corresponding to the decomposition of the polymer backbone.[13]
-
Onset Temperature: The temperature at which weight loss begins. This marks the start of degradation.
-
Td (5% Weight Loss): The standardized temperature used for comparing the thermal stability of different materials.[11]
-
Derivative (DTG) Curve: The first derivative of the TGA curve shows the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.[14]
-
Char Yield: The residual mass at the end of the analysis. A higher char yield often correlates with better flame retardancy and thermal stability, as it indicates the formation of a stable carbonaceous residue.[11]
Visualization Hub: Workflows and Structures
Diagram 1: Troubleshooting Workflow for Low Polymer Thermal Stability
Caption: A logical workflow for diagnosing the root cause of low thermal stability.
Diagram 2: Key Factors Influencing Thermal Stability
Caption: Core chemical and physical factors that dictate polymer thermal stability.
References
-
Mohammad, F. (1989). Thermal stability of electrochemically prepared polythiophene and polypyrrole. Pramana - Journal of Physics, 33(4), 531-537. Retrieved January 5, 2026, from [Link]
-
Thermogravimetric Analysis (TGA). (n.d.). LPD Lab Services Ltd. Retrieved January 5, 2026, from [Link]
-
Key Challenges Faced in Polymerization Development. (n.d.). National Polymer. Retrieved January 5, 2026, from [Link]
-
Thermal Degradation and Stability of Polymers. (2024, July 27). POLYMER-SEARCH.COM. Retrieved January 5, 2026, from [Link]
-
Koster, L. J. A., et al. (2006). Enhancing the thermal stability of polythiophene:fullerene solar cells by decreasing effective polymer regioregularity. Journal of the American Chemical Society, 128(43), 13988-9. Retrieved January 5, 2026, from [Link]
-
Idris, M. A., et al. (2021). Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. Polymers, 13(7), 1129. Retrieved January 5, 2026, from [Link]
-
Troubleshooting Common Issues in Emulsion Polymerization Reactors. (2024, September 29). Jinzong Machinery. Retrieved January 5, 2026, from [Link]
-
Polymerization Reactor Problems and Solutions. (2024, August 13). Jinzong Machinery. Retrieved January 5, 2026, from [Link]
-
Koster, L. J. A., et al. (2006). Enhancing the Thermal Stability of Polythiophene:Fullerene Solar Cells by Decreasing Effective Polymer Regioregularity. Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]
-
Thermogravimetric analysis. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
How Thermal Degradation Affects Polymer Performance Over Time. (2025, July 3). Patsnap Eureka. Retrieved January 5, 2026, from [Link]
-
The Side Reaction Problem. (n.d.). Macromolecules. Retrieved January 5, 2026, from [Link]
-
How Do Impurities Affect Melting Temperature (Tm)? (2025, July 23). Chemistry For Everyone. Retrieved January 5, 2026, from [Link]
-
Kopecky, D., et al. (2006). THERMAL ANALYSIS OF A NEW THIOPHENE DERIVATIVE AND ITS COPOLYMER. Journal of Thermal Analysis and Calorimetry, 84(1), 161-167. Retrieved January 5, 2026, from [Link]
-
Troubleshooting step growth polymerization. (2021, November 16). Reddit. Retrieved January 5, 2026, from [Link]
Sources
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Technical Support Center: Plausible Reaction Mechanisms in the Synthesis of Substituted Benzothiophenes
Welcome to the Technical Support Center for the synthesis of substituted benzothiophenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Here, we delve into the plausible reaction mechanisms of common synthetic routes and provide field-proven troubleshooting guides in a practical question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to bridge the gap between theoretical mechanisms and practical laboratory challenges, ensuring your syntheses are both successful and efficient.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges in benzothiophene synthesis, providing explanations grounded in reaction mechanisms and offering actionable solutions.
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Question: My palladium-catalyzed synthesis of a 2-arylbenzothiophene derivative is resulting in a low yield. How can I optimize the reaction conditions?
Answer: Low yields in palladium-catalyzed cross-coupling reactions for benzothiophene synthesis are a frequent challenge. The issue often lies in the suboptimal selection of the catalyst, co-catalyst (oxidant), solvent, or temperature. A systematic optimization of these parameters is crucial. For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, the choice of the palladium catalyst and a copper salt as an oxidant significantly influences the yield.[1]
Troubleshooting Workflow: Low Yield in Palladium-Catalyzed Arylation
References
Technical Support Center: Catalyst Selection for Efficient Synthesis of Arylthiophene-2-carbaldehydes
Welcome to the technical support center for the synthesis of arylthiophene-2-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and reaction optimization for this important class of heterocyclic compounds. Arylthiophene-2-carbaldehydes are valuable intermediates in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter in the lab.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of arylthiophene-2-carbaldehydes, offering systematic approaches to diagnose and resolve them.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Q: My Suzuki-Miyaura coupling between a bromothiophene-2-carbaldehyde and an arylboronic acid is resulting in low or no yield. What are the likely causes and how can I fix it?
A: Low conversion in Suzuki-Miyaura couplings involving thiophene substrates can stem from several factors. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting strategy.
Initial Checks & Causality:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst, or it could be deactivated.[2] Oxygen is a common culprit in catalyst deactivation; ensure your reaction mixture is thoroughly degassed.[2][3] The formation of palladium black is a visual indicator of catalyst decomposition.[4]
-
Sub-optimal Ligand Choice: The ligand is critical for both the oxidative addition and reductive elimination steps of the catalytic cycle.[2] For heteroaryl couplings, especially with potentially coordinating groups like aldehydes, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) often enhance catalytic activity and yield.[2][4]
-
Inefficient Transmetalation: The transfer of the aryl group from boron to the palladium center can be a rate-limiting step. This is often hampered by an inappropriate base or solvent system. The base activates the boronic acid to form a more reactive boronate species.[2]
-
Poor Solubility: Insufficient solubility of either the bromothiophene-2-carbaldehyde or the arylboronic acid in the chosen solvent can severely limit the reaction rate.[2]
-
Side Reactions: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a significant side reaction, particularly with electron-rich heteroaryl boronic acids.[2][4] Homocoupling of the boronic acid is another common side reaction.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Issue 2: Catalyst Deactivation in the Presence of Thiophene Substrates
Q: I suspect my palladium catalyst is being deactivated by the sulfur in the thiophene ring. What evidence points to this, and what are the mitigation strategies?
A: Sulfur-containing compounds are known to be potential poisons for palladium catalysts.[6] Deactivation can occur through strong coordination of the sulfur atom to the palladium center, inhibiting substrate binding or catalytic turnover.
Signs of Catalyst Deactivation:
-
Reaction stalls before completion (monitored by TLC or GC/LC-MS).
-
Formation of significant amounts of palladium black.[4]
-
Inconsistent results between runs, even with the same reagent batches.
Mitigation Strategies:
| Strategy | Rationale & Explanation | Recommended Action |
| Ligand Selection | Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can sterically shield the palladium center, reducing its interaction with the thiophene sulfur.[2][7] | Screen ligands such as SPhos, XPhos, or IPr. These ligands often form more stable and active catalytic complexes. |
| Use of Precatalysts | Modern palladium precatalysts are designed for efficient and rapid generation of the active Pd(0) species, which can outcompete the rate of catalyst deactivation. | Employ a well-defined precatalyst like a PEPPSI-type catalyst or a Buchwald palladacycle precatalyst. |
| Lower Reaction Temperature | Higher temperatures can accelerate catalyst decomposition pathways.[3] | Determine the minimum temperature required for efficient coupling. Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, minimizing overall thermal stress on the catalyst.[8] |
| Phosphine-Free Systems | In some cases, phosphine-free catalyst systems can be effective and may be less susceptible to certain deactivation pathways. | Explore phosphine-free catalysts, such as those based on proline or other nitrogen-containing ligands, which have shown success in Heck reactions and may be applicable to Suzuki couplings.[9] |
Issue 3: Poor Regioselectivity in Direct C-H Arylation
Q: I am attempting a direct C-H arylation of thiophene-2-carbaldehyde to synthesize a 5-aryl derivative, but I'm observing a mixture of isomers. How can I improve the regioselectivity?
A: The direct C-H arylation of thiophenes can be a powerful, atom-economical method, but controlling regioselectivity between the C3, C4, and C5 positions is a common challenge. The inherent electronic properties of the thiophene ring favor functionalization at the α-positions (C2 and C5).
Factors Influencing Regioselectivity:
-
Directing Groups: The aldehyde group at C2 is an electron-withdrawing group, which can influence the acidity and reactivity of the other C-H bonds on the ring.
-
Catalyst System: The choice of palladium source, ligand, and additives is paramount in controlling which C-H bond is activated.
-
Reaction Conditions: Temperature and solvent can significantly impact the selectivity of the C-H activation step.[10]
Strategies for Enhancing Regioselectivity:
-
Catalyst and Ligand Tuning:
-
For α-arylation (C5 position), phosphine-free systems with a palladium source like Pd(OAc)₂ and additives like pivalic acid (PivOH) have proven effective.[11]
-
The use of specific ligands can favor one position over another. For instance, in some dihalogenated systems, hindered NHC ligands have been shown to invert the "conventional" selectivity.[12]
-
-
Solvent and Base Optimization:
-
Temperature Control:
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Dibenzo[b,d]thiophene-2-carbaldehyde
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the molecular framework. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Dibenzo[b,d]thiophene-2-carbaldehyde, a heterocyclic aromatic aldehyde with potential applications in organic electronics and medicinal chemistry.
Due to the limited availability of public experimental spectra for this compound, this guide presents a detailed comparative analysis. By leveraging spectral data from the parent molecule, dibenzo[b,d]thiophene, and the closely related benzo[b]thiophene-2-carbaldehyde, we can confidently predict and interpret the spectral features of the target compound. This approach not only provides a robust analytical framework but also highlights the predictable nature of substituent effects in NMR spectroscopy.
Molecular Structure and Numbering
A clear understanding of the molecular structure and atom numbering is essential for accurate spectral assignment. The structure of this compound is presented below, with the IUPAC numbering system.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of an aromatic compound is characterized by chemical shifts in the downfield region (typically 6.5-8.5 ppm) due to the ring current effect.[1] The introduction of an aldehyde group, an electron-withdrawing substituent, will further deshield adjacent protons. The predicted ¹H NMR data for this compound in CDCl₃ are summarized in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-CHO | 9.9 - 10.1 | s | - | The aldehyde proton is highly deshielded and typically appears as a singlet in this region.[2] |
| H-1 | 8.3 - 8.5 | d | ~1.5-2.0 | This proton is ortho to the electron-withdrawing aldehyde group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-3. |
| H-3 | 7.9 - 8.1 | dd | ~8.0-8.5, ~1.5-2.0 | This proton is meta to the aldehyde group and will be less deshielded than H-1. It will appear as a doublet of doublets due to coupling with H-1 and H-4. |
| H-4 | 8.0 - 8.2 | d | ~8.0-8.5 | This proton is part of the benzenoid ring and its chemical shift is influenced by the overall aromatic system. It will appear as a doublet due to coupling with H-3. |
| H-6 | 7.8 - 8.0 | d | ~7.5-8.0 | Protons on the unsubstituted benzene ring will have chemical shifts similar to those in dibenzo[b,d]thiophene. H-6 is expected to be a doublet coupled to H-7. |
| H-7 | 7.4 - 7.6 | t | ~7.5-8.0 | This proton will appear as a triplet due to coupling with H-6 and H-8. |
| H-8 | 7.4 - 7.6 | t | ~7.5-8.0 | Similar to H-7, this proton will appear as a triplet. |
| H-9 | 8.1 - 8.3 | d | ~7.5-8.0 | This proton is deshielded due to its proximity to the thiophene sulfur atom and will appear as a doublet coupled to H-8. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Aromatic carbons typically resonate in the 120-150 ppm range.[1] The aldehyde carbonyl carbon is a key diagnostic signal, appearing significantly downfield. The predicted ¹³C NMR data are presented in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O | 190 - 193 | The aldehyde carbonyl carbon is highly deshielded and appears in this characteristic region.[2] |
| C-1 | 135 - 138 | This carbon is deshielded by the adjacent aldehyde group. |
| C-2 | 145 - 148 | The carbon bearing the aldehyde group will be significantly downfield. |
| C-3 | 124 - 127 | |
| C-4 | 122 - 125 | |
| C-4a | 138 - 141 | Quaternary carbon at the ring junction. |
| C-5a | 135 - 138 | Quaternary carbon at the ring junction. |
| C-6 | 121 - 124 | |
| C-7 | 128 - 131 | |
| C-8 | 125 - 128 | |
| C-9 | 123 - 126 | |
| C-9a | 139 - 142 | Quaternary carbon at the ring junction. |
| C-9b | 133 - 136 | Quaternary carbon at the ring junction. |
Comparative Analysis with Related Compounds
To substantiate our predictions, a comparison with the experimental NMR data of benzo[b]thiophene-2-carbaldehyde and dibenzo[b,d]thiophene is instructive.
-
Benzo[b]thiophene-2-carbaldehyde : The reported ¹H NMR spectrum shows the aldehyde proton at 10.08 ppm, and aromatic protons in the range of 7.38-7.99 ppm.[3] The ¹³C NMR spectrum displays the carbonyl carbon at 184.1 ppm and aromatic carbons between 123.4 and 143.9 ppm.[3] This data strongly supports the predicted chemical shift ranges for the aldehyde and the substituted benzene ring in our target molecule.
-
Dibenzo[b,d]thiophene : The ¹H NMR spectrum of the parent dibenzo[b,d]thiophene shows signals in the range of 7.23-7.72 ppm.[4] The ¹³C NMR spectrum exhibits signals for the aromatic carbons between 121 and 139.7 ppm.[4] These values provide a baseline for the chemical shifts of the protons and carbons in the unsubstituted ring of this compound.
The electron-withdrawing nature of the aldehyde group is expected to cause a general downfield shift for the protons and carbons in the substituted ring compared to the parent dibenzo[b,d]thiophene, which is reflected in our predictions.
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended.
Caption: Standard workflow for NMR spectral analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By drawing comparisons with structurally related molecules and applying fundamental principles of NMR spectroscopy, we have established a reliable framework for the interpretation of its spectral data. The detailed experimental protocol further equips researchers with the necessary methodology to acquire high-quality spectra for this and similar compounds. As a self-validating system, the comparison of experimentally obtained data with the predictions laid out in this guide will provide strong evidence for the correct structural assignment.
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Introduction: The Crucial Role of Core Heterocyclic Moieties in OLED Performance
An In-Depth Comparative Guide to the Electronic Properties of Dibenzothiophene and Carbazole in OLEDs
In the landscape of organic light-emitting diodes (OLEDs), the performance metrics of efficiency, color purity, and operational lifetime are intrinsically linked to the molecular architecture of the organic materials employed.[1] Within the emissive and charge-transporting layers, heterocyclic aromatic compounds form the fundamental building blocks of host, hole-transport (HTL), and electron-transport (ETL) materials. Among the vast library of available moieties, carbazole and dibenzothiophene have emerged as two of the most versatile and widely utilized cores.
Carbazole, an electron-rich nitrogen-containing heterocycle, has long been a staple in OLEDs, renowned for its excellent hole-transporting capabilities and high thermal stability.[2] In contrast, dibenzothiophene, a sulfur-containing analogue, offers a different set of electronic properties, most notably a higher triplet energy, which is critical for developing highly efficient blue phosphorescent OLEDs (PHOLEDs).[3][4]
This guide provides a detailed comparison of the fundamental electronic properties of dibenzothiophene versus carbazole, grounded in experimental data. We will explore how the subtle substitution of a nitrogen atom for a sulfur atom within a similar tricyclic framework dramatically alters the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and triplet energy levels. Furthermore, we will elucidate the direct consequences of these differences on material design strategies and ultimate device performance, offering researchers and materials scientists a clear rationale for selecting one moiety over the other for specific OLED applications.
Core Molecular Structures
The foundational structures of carbazole and dibenzothiophene are both tricyclic aromatic systems. However, the nature of the heteroatom—nitrogen in carbazole and sulfur in dibenzothiophene—is the primary determinant of their distinct electronic characteristics.
Caption: Molecular structures of Carbazole and Dibenzothiophene.
Head-to-Head Comparison of Electronic Properties
The efficacy of a molecule within an OLED stack is governed by its energy levels and charge transport characteristics. Carbazole's electron-donating nitrogen atom and dibenzothiophene's less electron-donating sulfur atom lead to significant differences in these key parameters.[5][6]
| Property | Carbazole Derivatives | Dibenzothiophene Derivatives | Rationale & Implication for OLEDs |
| Nature of Heteroatom | Nitrogen (Electron-donating) | Sulfur (Less electron-donating) | The lone pair of electrons on nitrogen in carbazole is more readily delocalized into the π-system, making it an excellent hole-transporting (p-type) moiety.[2][7] The sulfur in DBT has a weaker electron-donating character.[5] |
| HOMO Energy Level | Higher (shallower), typically -5.4 to -5.8 eV | Lower (deeper), typically -5.7 to -6.1 eV | A shallower HOMO level in carbazole facilitates easier hole injection from standard anodes/hole-injection layers (HILs).[8][9] The deeper HOMO of DBT provides greater stability against oxidation but requires better energy level alignment for efficient hole injection. |
| LUMO Energy Level | Higher, typically -1.8 to -2.4 eV | Lower, typically -2.0 to -2.6 eV | The LUMO level relates to electron injection and transport. The difference here is less pronounced than for the HOMO, but DBT's slightly lower LUMO can be advantageous for electron capture in bipolar host materials.[10] |
| Singlet Energy (S₁) / Band Gap | Lower | Higher | The larger HOMO-LUMO gap in dibenzothiophene derivatives generally results in a higher singlet energy, making them suitable for hosting high-energy (blue) emitters. |
| Triplet Energy (T₁) | High (e.g., ~2.9-3.0 eV) | Very High (e.g., >3.0 eV) | This is a critical differentiator. Dibenzothiophene's rigid structure and electronic nature result in a very high triplet energy, essential for hosting blue phosphorescent emitters and preventing reverse energy transfer from the dopant to the host.[3][4] While carbazole hosts have high T₁, DBT-based hosts are often superior for deep-blue PHOLEDs.[4] |
| Charge Transport Bias | Primarily Hole-Transporting | More Bipolar or Electron-Transporting | Carbazole is a classic hole-transporter.[11] Dibenzothiophene itself has more balanced or even electron-transporting (n-type) characteristics, making it a valuable component for creating bipolar host materials that can transport both holes and electrons effectively.[5][6] |
Implications for OLED Device Architecture and Performance
The choice between carbazole and dibenzothiophene is not merely academic; it has profound consequences for the design and ultimate performance of an OLED device.
Caption: Typical OLED architecture highlighting roles for Carbazole and DBT.
Carbazole: The Workhorse for Hole Transport and Green/Red PHOLED Hosts
Due to its excellent hole mobility and high thermal stability, carbazole has become a ubiquitous building block for Hole Transport Layers (HTLs).[12][13] Materials like 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) are benchmark hosts for green and red PHOLEDs. Its triplet energy is sufficient to confine the excitons of lower-energy green (e.g., Ir(ppy)₃) and red emitters. However, for high-energy blue emitters, its triplet energy may not be high enough, leading to efficiency losses.[14]
Dibenzothiophene: The Key to Efficient Blue Phosphorescence
The primary advantage of dibenzothiophene lies in its exceptionally high triplet energy.[3] Blue phosphorescent emitters require host materials with a T₁ energy greater than their own to prevent back-energy transfer, a major quenching pathway. Dibenzothiophene-based hosts fulfill this requirement, enabling the fabrication of deep-blue PHOLEDs with high quantum efficiencies, often exceeding 20%.[4][15]
Synergy: Bipolar Hosts for Balanced Charge Recombination
Modern host material design often focuses on creating "bipolar" molecules that can transport both holes and electrons. This balanced charge flux ensures that the recombination zone is centered within the emissive layer, maximizing efficiency and improving device lifetime.[6] A highly effective strategy is to chemically link an electron-donating carbazole unit with a more electron-accepting (or less donating) dibenzothiophene unit.[6][10] This molecular design leverages the hole-transporting nature of carbazole and the electron-transporting nature and high triplet energy of dibenzothiophene, resulting in a single, high-performance bipolar host material.[3][4][16]
Experimental Protocols
Synthesis of a Representative Bipolar Host: 9-(3'-(dibenzo[b,d]thiophen-4-yl)-[1,1'-biphenyl]-3-yl)-9H-carbazole
This protocol describes a Suzuki-Miyaura coupling reaction, a common method for creating C-C bonds in OLED material synthesis.[17][18]
Causality: The Suzuki reaction is chosen for its high tolerance of functional groups and its reliability in coupling aryl halides with aryl boronic acids, which is the core linkage required to connect the carbazole, biphenyl spacer, and dibenzothiophene units.
Methodology:
-
Reactant Preparation: In an argon-filled Schlenk tube, dissolve 4-(3-bromophenyl)dibenzothiophene (1.00 g, 2.95 mmol) and (3-(9H-carbazol-9-yl)phenyl)boronic acid (1.11 g, 3.87 mmol) in a mixture of tetrahydrofuran (THF) and 2M aqueous potassium carbonate (K₂CO₃) solution (45 ml total, 3:1 v/v).[18]
-
Catalyst Addition: Add a catalytic amount of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] to the mixture.
-
Reaction: Reflux the resulting mixture under an argon atmosphere for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, separate the organic layer. Wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel, using a dichloromethane/petroleum ether mixture (e.g., 1:5 v/v) as the eluent.[18]
-
Final Purification: Further purify the product by recrystallization and/or vacuum sublimation to achieve the high purity (>99.5%) required for OLED device fabrication.
Caption: General workflow for Suzuki-Miyaura coupling synthesis.
Fabrication and Characterization of a Multilayer OLED
This protocol outlines the fabrication of a standard OLED device using vacuum thermal evaporation, a precise method for depositing thin organic films.[19][20]
Causality: Vacuum thermal evaporation is the industry-standard method for producing high-quality, uniform, and pure thin films required for efficient multilayer OLEDs.[20][21] Solution processing is an alternative but can present challenges with layer integrity.[22]
Methodology:
-
Substrate Cleaning: Sequentially clean pre-patterned Indium Tin Oxide (ITO) glass substrates in ultrasonic baths of detergent (e.g., Hellmanex III), deionized water, acetone, and isopropyl alcohol.[21] Dry the substrates with a nitrogen gun and treat with UV-Ozone immediately before deposition to improve the ITO work function.
-
Hole Injection/Transport Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 5x10⁻⁶ mbar). Deposit the HIL and HTL materials sequentially. For example, deposit 10 nm of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HATCN) as the HIL, followed by 40 nm of a carbazole-based HTL like NPB (N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine).[12]
-
Emissive Layer (EML) Deposition: Co-evaporate the host material (e.g., the synthesized carbazole-dibenzothiophene bipolar host) and the phosphorescent dopant (e.g., 5-10 wt% FIrpic for a blue device) to a thickness of ~30 nm. The deposition rates must be precisely controlled to achieve the correct doping concentration.
-
Electron Transport/Blocking Layer Deposition: Deposit an electron-transporting layer (ETL), for instance, 30 nm of Tris(8-hydroxyquinolinato)aluminium (Alq₃).[20]
-
Cathode Deposition: Deposit a thin (1 nm) layer of an electron injection material like lithium fluoride (LiF), followed by a thicker (100 nm) layer of aluminum (Al) through a shadow mask to define the cathode area.[12]
-
Encapsulation: Immediately transfer the completed device to an inert atmosphere (e.g., a nitrogen-filled glovebox) and encapsulate it using UV-curable epoxy and a glass coverslip to prevent degradation from atmospheric moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode/spectrometer.[18][23] From this data, calculate the external quantum efficiency (EQE), power efficiency, and Commission Internationale de l'Éclairage (CIE) color coordinates.
Conclusion
Both carbazole and dibenzothiophene are indispensable building blocks in the OLED material designer's toolkit. Carbazole's strong hole-transporting character and well-established chemistry make it an ideal choice for HTLs and as a host for green and red phosphorescent emitters.[11][24] Dibenzothiophene, with its deeper HOMO level and critically important high triplet energy, is the material of choice for enabling high-efficiency deep-blue PHOLEDs.[3][25]
The most advanced material design strategies recognize that these two moieties are not competitors but rather complementary partners. By strategically combining carbazole and dibenzothiophene units within a single molecule, researchers can create sophisticated bipolar host materials that achieve balanced charge transport, high triplet energy, and excellent thermal stability, pushing the frontiers of OLED performance and lifetime.[6]
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Wang, Y.-K., et al. (2024). 10-Dibenzothiophenyl-9,9-diphenylacridane-based multiple resonance emitters for high-efficiency narrowband green OLEDs with CIE y > 0.7 at high doping concentrations. RSC Publishing. [Online] Available at: [Link]
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Brédas, J.-L., et al. (2019). Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials. ResearchGate. [Online] Available at: [Link]
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Kim, J. H., et al. (2019). Novel Host Materials Based on Dibenzothiophene and Carbazolylcarbazole for Extended Lifetime in Blue Phosphorescent Organic Light-Emitting Diodes. ResearchGate. [Online] Available at: [Link]
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Brunner, K., et al. (2004). Carbazole Compounds as Host Materials for Triplet Emitters in Organic Light-Emitting Diodes: Tuning the HOMO Level without Influencing the Triplet Energy in Small Molecules. Journal of the American Chemical Society. [Online] Available at: [Link]
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A Researcher's Guide to the DFT Analysis of Dibenzo[b,d]thiophene-2-carbaldehyde and its Derivatives: A Comparative Framework
For researchers and professionals in drug development and materials science, understanding the electronic structure and reactivity of novel compounds is paramount. Dibenzo[b,d]thiophene, a sulfur-containing heterocyclic aromatic compound, and its derivatives are of significant interest due to their diverse applications, including in organic light-emitting diodes (OLEDs), pharmaceuticals, and environmental science.[1][2][3][4] The introduction of a carbaldehyde group at the 2-position of the dibenzo[b,d]thiophene core creates a molecule with intriguing electronic properties and a handle for further synthetic modifications.
This guide provides a comprehensive framework for conducting a comparative Density Functional Theory (DFT) analysis of dibenzo[b,d]thiophene-2-carbaldehyde and its derivatives. We will move beyond a simple recitation of methods to explain the underlying principles of our computational choices, ensuring a robust and reproducible study. This guide is designed to empower you to not only replicate this analysis but also to adapt it to your own novel derivatives.
The Rationale for a DFT-Based Approach
Experimental characterization of novel compounds is essential, but it can be time-consuming and resource-intensive. DFT calculations offer a powerful complementary approach, providing insights into a molecule's electronic properties, reactivity, and spectroscopic signatures before a single gram is synthesized. By systematically modifying the parent structure and calculating key electronic descriptors, we can predict how different functional groups will tune the molecule's behavior. This in silico screening can guide synthetic efforts toward derivatives with the most promising characteristics for a given application.
Establishing a Robust Computational Protocol
The reliability of any DFT study hinges on the judicious selection of the computational method. For organic molecules containing sulfur, it is crucial to choose a functional and basis set that can accurately describe the electronic structure of the heteroatom and the delocalized π-system.
Recommended DFT Methodology:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: 6-311++G(d,p) is a triple-zeta basis set that includes diffuse functions (++) to better describe anions and excited states, and polarization functions (d,p) to allow for more flexibility in the electron density distribution. This level of theory is well-suited for calculating the electronic properties of the molecules in this study.[5]
-
Solvation Model: To simulate a more realistic chemical environment, we will employ the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) with a suitable solvent, such as dichloromethane or ethanol.
This combination of functional and basis set has been shown to provide reliable results for a wide range of organic molecules, including thiophene derivatives.[6][7]
Experimental Protocol: Step-by-Step DFT Calculation
-
Molecule Building: Construct the 3D structure of this compound and its chosen derivatives using a molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization of each molecule in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This step is crucial to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Solvated Single-Point Energy Calculation: Using the gas-phase optimized geometry, perform a single-point energy calculation in the desired solvent using the IEFPCM model. This will provide the electronic properties of the molecule in solution.
-
Data Extraction: From the output files of the calculations, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the total electronic energy.
Caption: A streamlined workflow for the DFT analysis of dibenzo[b,d]thiophene derivatives.
Key Performance Metrics: Global and Local Reactivity Descriptors
To quantitatively compare the parent molecule and its derivatives, we will calculate a series of global and local reactivity descriptors derived from the HOMO and LUMO energies. These descriptors, rooted in conceptual DFT, provide a theoretical framework for understanding and predicting chemical reactivity.[8][9][10]
Global Reactivity Descriptors:
-
HOMO-LUMO Energy Gap (ΔE): ΔE = ELUMO - EHOMO. A smaller energy gap suggests that the molecule is more easily excitable and generally more reactive.[11]
-
Ionization Potential (IP): IP ≈ -EHOMO. The energy required to remove an electron from the molecule.
-
Electron Affinity (EA): EA ≈ -ELUMO. The energy released when an electron is added to the molecule.
-
Chemical Hardness (η): η = (IP - EA) / 2. A measure of the molecule's resistance to a change in its electron distribution. Harder molecules have a larger HOMO-LUMO gap.[5]
-
Chemical Softness (S): S = 1 / (2η). The reciprocal of hardness; softer molecules are more reactive.[11]
-
Electronegativity (χ): χ = (IP + EA) / 2. A measure of the molecule's ability to attract electrons.
-
Electrophilicity Index (ω): ω = χ² / (2η). A measure of the molecule's ability to accept electrons.[12]
Caption: The relationship between frontier molecular orbital energies and key global reactivity descriptors.
A Proposed Comparative Study
To illustrate the power of this comparative approach, we propose an analysis of this compound and a set of its derivatives with electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at the 7-position. This position is chosen to investigate the electronic communication through the thiophene ring.
Molecules for Analysis:
-
Parent: this compound
-
EDG Derivative: 7-methoxy-dibenzo[b,d]thiophene-2-carbaldehyde
-
EWG Derivative: 7-nitro-dibenzo[b,d]thiophene-2-carbaldehyde
Data Presentation and Interpretation
The results of the DFT calculations should be compiled into a clear and concise table for easy comparison.
| Molecule | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | η (eV) | S (eV-1) | χ (eV) | ω (eV) |
| Parent | |||||||
| 7-methoxy | |||||||
| 7-nitro |
Interpreting the Trends:
-
Electron-Donating Groups (e.g., -OCH3): We would expect the methoxy group to raise the HOMO energy level, making the molecule easier to oxidize. This would likely lead to a smaller HOMO-LUMO gap and increased reactivity.
-
Electron-Withdrawing Groups (e.g., -NO2): The nitro group is expected to lower both the HOMO and LUMO energy levels, with a more pronounced effect on the LUMO. This would also likely decrease the HOMO-LUMO gap, making the molecule a better electron acceptor and more electrophilic.
By analyzing these trends, researchers can develop a predictive understanding of how substituents influence the electronic properties and reactivity of the this compound core. This knowledge is invaluable for the rational design of new molecules with tailored properties for specific applications in drug discovery and materials science.[3][4]
Conclusion
This guide has outlined a comprehensive and scientifically rigorous framework for the comparative DFT analysis of this compound and its derivatives. By following the detailed protocols and understanding the theoretical underpinnings of the calculated reactivity descriptors, researchers can gain deep insights into the structure-property relationships of this important class of molecules. The ability to predict the effects of chemical modifications in silico is a powerful tool that can accelerate the discovery and development of novel materials and therapeutics.
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X-ray crystallographic analysis of Dibenzo[b,d]thiophene-2-carbaldehyde derivatives
An In-Depth Guide to the X-ray Crystallographic Analysis of Dibenzo[b,d]thiophene-2-carbaldehyde Derivatives
Introduction: The Structural Imperative in Drug Discovery
Dibenzo[b,d]thiophene scaffolds are privileged structures in medicinal chemistry and materials science. Their rigid, planar nature and potential for diverse functionalization make them key building blocks for pharmacologically active agents and organic electronics.[1][2] For researchers in drug development, understanding the precise three-dimensional arrangement of atoms within these molecules is not an academic exercise; it is a prerequisite for deciphering structure-activity relationships (SAR), optimizing ligand-receptor interactions, and ensuring the intellectual property of a novel chemical entity.
While a suite of analytical techniques can provide clues about a molecule's identity, X-ray crystallography remains the undisputed gold standard for determining its absolute, unambiguous 3D structure.[3][4] This guide provides a comprehensive overview of the X-ray crystallographic workflow as applied to this compound derivatives, comparing the definitive insights it offers against the complementary data from other common analytical methods.
Part I: The Experimental Journey from Synthesis to a Single Crystal
The path to a crystal structure begins long before the X-ray diffractometer. It starts with the synthesis of the target molecule and culminates in the often-challenging process of growing a high-quality single crystal.
A. Synthesis of this compound
A robust synthetic route is the foundation of any structural study. A highly efficient one-pot synthesis starting from the commercially available methylthiobenzene has been reported, providing a direct and high-yield pathway to the target scaffold.[5][6]
Experimental Protocol: One-Pot Synthesis [5]
-
Initial Setup: To a solution of methylthiobenzene (1.0 g, 8.05 mmol) in hexane (30 mL), add tetramethylethylenediamine (TMEDA) (2.8 g, 24.1 mmol) under a nitrogen atmosphere with stirring.
-
Lithiation: Cool the mixture to 0 °C for 10 minutes. Add a 1.6 M solution of n-butyllithium in hexane (15.1 mL, 24.2 mmol) dropwise at 0 °C.
-
Rationale: n-BuLi is a strong base that, facilitated by the chelating agent TMEDA, performs a double lithiation on both the ortho-position of the benzene ring and the methyl group of the thioether. This creates a highly reactive intermediate poised for cyclization.
-
-
Reaction: Stir the mixture at 0 °C for 15 minutes and then at room temperature for 24 hours.
-
Formylation: Cool the mixture in a cold water bath and slowly add anhydrous N,N-dimethylformamide (DMF) (2.1 mL, 27.4 mmol) with vigorous stirring.
-
Rationale: DMF serves as the formyl group source. The lithiated intermediate attacks the carbonyl carbon of DMF, leading to the eventual formation of the aldehyde and the thiophene ring in an intramolecular aldol-type condensation.[5]
-
-
Workup: Allow the mixture to stir at room temperature for 24 hours. Quench the reaction with aqueous HCl. The product, this compound, can then be isolated and purified using standard techniques, yielding an amorphous solid.[7]
B. The Art of Crystallization: Inducing Molecular Order
Crystallization is the most critical and often bottleneck step in the entire process.[4][8] The goal is to coax the randomly oriented molecules from a solution into a highly ordered, repeating three-dimensional lattice. This is achieved by slowly decreasing the solubility of the compound, allowing molecules the time to align into a low-energy, crystalline state.[9][10]
Common Crystallization Methods for Organic Compounds
-
Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation. The container is loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over days or weeks.[11]
-
Causality: As the solvent volume decreases, the solution becomes supersaturated, forcing the compound to precipitate. Slow evaporation provides the necessary time for ordered crystal growth rather than rapid, amorphous precipitation.
-
-
Vapor Diffusion: The compound is dissolved in a "good" solvent (in which it is highly soluble) and placed in a small, open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).[12]
-
Causality: The poor solvent slowly diffuses as a vapor into the good solvent. This gradually changes the solvent composition, reducing the compound's solubility and inducing crystallization. This method is often gentler and yields higher quality crystals.
-
Protocol: Crystallization of a Dibenzo[b,d]thiophene Derivative
-
Solvent Screening: Choose a solvent or solvent system where the compound is moderately soluble. For planar aromatic systems like dibenzothiophenes, common choices include ethanol, ethyl acetate, dichloromethane, or mixtures like dichloromethane/hexane.[1]
-
Prepare a Saturated Solution: Gently warm the solvent and add the synthesized compound until no more will dissolve.[9]
-
Filter Hot: To remove any insoluble impurities, filter the hot, saturated solution through a pre-warmed funnel into a clean crystallization dish.
-
Induce Crystallization:
-
For slow evaporation , cover the dish with parafilm, pierce a few small holes, and leave it in a vibration-free area.
-
For vapor diffusion , place a few milliliters of the concentrated solution into a small vial. Place this vial inside a larger beaker containing a few milliliters of a poor solvent (e.g., hexane if the good solvent is dichloromethane). Seal the beaker.
-
-
Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a pipette or fine forceps.[4]
Part II: The Crystallographic Workflow
With a suitable crystal in hand, the process of determining its structure can begin. This involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.[3][13]
Step-by-Step Crystallographic Analysis
-
Crystal Mounting and Data Collection: The selected crystal is mounted on a goniometer head and cooled in a stream of cold nitrogen (typically 100 K) to minimize atomic thermal vibrations.[14] It is then placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are recorded on a detector.[8][13]
-
Data Reduction: The raw diffraction images are processed to determine the position and intensity of each diffraction spot. This data is corrected for experimental factors to produce a final reflection file.[2]
-
Structure Solution: For small molecules, the "phase problem"—the fact that detectors can only measure intensity, not the phase of the diffracted X-rays—is typically solved using direct methods.[15] This mathematical approach generates an initial electron density map.
-
Model Building and Refinement: An atomic model is built into the electron density map. This initial model is then refined using a least-squares process, which iteratively adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[2]
-
Validation: The final structure is rigorously validated to ensure its chemical and crystallographic soundness. The final output is typically a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment.
Part III: A Comparative Analysis of Characterization Techniques
X-ray crystallography provides a level of detail that no other single technique can match. However, in practice, it is used alongside other methods to build a complete picture of a compound.
The Unambiguous Power of X-ray Crystallography
-
Absolute Structure: It provides the precise 3D coordinates of every non-hydrogen atom, revealing exact bond lengths, bond angles, and torsion angles.
-
Stereochemistry: It unambiguously determines the absolute stereochemistry of chiral centers.
-
Intermolecular Interactions: It reveals how molecules pack in the solid state, showing key hydrogen bonds, π-stacking, and other non-covalent interactions that are crucial for understanding material properties and crystal engineering.[1]
Comparison with Other Techniques
The true power of a multi-technique approach lies in understanding what each method can and cannot reveal.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing. | Unambiguous, definitive structural data in the solid state.[3] | Requires high-quality single crystals; structure may differ from solution state. |
| NMR Spectroscopy | Atomic connectivity, chemical environment, solution-state conformation. | Provides data on the molecule's structure and dynamics in solution. | Does not provide precise bond lengths/angles; can be complex to interpret. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS). | Highly sensitive, confirms molecular formula. | Provides no information on 3D structure or connectivity. |
| Computational (DFT) | Predicted geometry, electronic properties (HOMO/LUMO), spectral properties.[16][17] | Provides theoretical insight into structure and reactivity; no sample needed.[18] | It is a model, not an experimental result; must be validated against experimental data. |
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A Comparative Guide to the Cyclic Voltammetry of Dibenzo[b,d]thiophene-2-carbaldehyde Derivatives
This guide provides an in-depth technical comparison of the electrochemical behavior of dibenzo[b,d]thiophene-2-carbaldehyde derivatives, leveraging cyclic voltammetry as a primary characterization technique. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes experimental data with field-proven insights to elucidate structure-property relationships.
Introduction: The Significance of Dibenzo[b,d]thiophene Derivatives and their Electrochemical Characterization
Dibenzo[b,d]thiophene, a sulfur-containing heterocyclic aromatic compound, and its derivatives are of significant interest in medicinal chemistry and materials science.[1] Their rigid, planar structure and electron-rich nature make them ideal scaffolds for developing organic semiconductors, fluorescent probes, and pharmacologically active agents.[1] The functionalization of the dibenzo[b,d]thiophene core allows for the fine-tuning of its electronic properties, enabling the rational design of molecules with specific functionalities.[1]
Cyclic voltammetry (CV) is a powerful and versatile electrochemical technique used to study the redox properties of these molecules. It provides crucial information about the oxidation and reduction potentials, which are directly related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[2] This data is invaluable for designing materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.[2]
Experimental Protocol: Cyclic Voltammetry of Dibenzo[b,d]thiophene Derivatives
The following protocol outlines a standardized procedure for conducting cyclic voltammetry on this compound derivatives. The rationale behind each step is provided to ensure experimental robustness and reproducibility.
Materials and Reagents
-
Working Electrode: Glassy carbon electrode (GCE), Platinum electrode
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or graphite rod
-
Electrolyte Solution: 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆), tetrabutylammonium perchlorate (TBAP)) in an appropriate solvent.
-
Solvent: Dichloromethane (DCM), acetonitrile (ACN), or other suitable aprotic solvent. The choice of solvent is critical and should be based on the solubility of the analyte and its stability window.
-
Analyte: this compound derivative at a concentration of approximately 1 mM.
-
Internal Standard (optional but recommended): Ferrocene/ferrocenium (Fc/Fc⁺) redox couple for potential referencing.
Step-by-Step Methodology
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and the chosen solvent.
-
Sonciate the electrode in the solvent for a few minutes to remove any residual polishing material.
-
Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the electrolyte solution to the cell.
-
Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Record a background cyclic voltammogram of the electrolyte solution to ensure there are no interfering redox peaks within the potential window of interest.
-
Add the analyte to the electrochemical cell to achieve the desired concentration.
-
Set the parameters on the potentiostat:
-
Initial and Final Potentials: Define a potential window that is wide enough to observe the oxidation and reduction events of the analyte without causing solvent or electrolyte decomposition.
-
Scan Rate: Start with a typical scan rate of 100 mV/s. The scan rate can be varied to study the kinetics of the electron transfer process.
-
Number of Cycles: Typically 1-3 cycles are sufficient for initial characterization.
-
-
Initiate the scan and record the cyclic voltammogram.
-
-
Data Analysis:
-
Determine the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
-
Measure the peak currents (ipa and ipc).
-
If an internal standard like ferrocene is used, reference the measured potentials to the Fc/Fc⁺ redox couple.
-
Experimental Workflow Diagram
Caption: Workflow for Cyclic Voltammetry Analysis.
Comparative Analysis of this compound Derivatives
The electrochemical properties of this compound derivatives are significantly influenced by the nature and position of substituents on the aromatic core. These substituents can be broadly classified as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and amino (-NH₂) increase the electron density of the dibenzo[b,d]thiophene core. This leads to a destabilization (increase in energy) of the HOMO level, making the molecule easier to oxidize (lower oxidation potential).
-
Electron-Withdrawing Groups (EWGs): The carbaldehyde group (-CHO) is itself an electron-withdrawing group. Additional EWGs, such as nitro (-NO₂) or cyano (-CN), will further decrease the electron density. This stabilizes (lowers the energy of) the HOMO level, making the molecule more difficult to oxidize (higher oxidation potential). The LUMO level is also stabilized, making the molecule easier to reduce.
Impact of Substituents on Redox Potentials
| Derivative | Substituent Effect | Expected Oxidation Potential (V vs. Fc/Fc⁺) | Expected Reduction Potential (V vs. Fc/Fc⁺) | Expected HOMO (eV) | Expected LUMO (eV) |
| This compound | Reference | ~1.2 | ~-1.8 | ~-6.0 | ~-3.0 |
| 4-Methoxy-dibenzo[b,d]thiophene-2-carbaldehyde | EDG | Lower (~1.0) | More Negative (~-1.9) | Higher (~-5.8) | Higher (~-2.9) |
| 4-Nitro-dibenzo[b,d]thiophene-2-carbaldehyde | EWG | Higher (~1.5) | Less Negative (~-1.6) | Lower (~-6.3) | Lower (~-3.2) |
| 4,6-Dimethoxy-dibenzo[b,d]thiophene-2-carbaldehyde | Strong EDG | Significantly Lower (~0.8) | More Negative (~-2.0) | Higher (~-5.6) | Higher (~-2.8) |
| 4,6-Dinitro-dibenzo[b,d]thiophene-2-carbaldehyde | Strong EWG | Significantly Higher (~1.8) | Less Negative (~-1.4) | Lower (~-6.6) | Lower (~-3.4) |
Note: The values presented are illustrative estimates to demonstrate trends and are not based on specific experimental results for these exact molecules.
The HOMO and LUMO energy levels can be estimated from the onset oxidation (Eox) and reduction (Ered) potentials using the following empirical formulas (referenced against Fc/Fc⁺, where the HOMO of ferrocene is assumed to be -4.8 eV):
-
EHOMO (eV) = - (Eox + 4.8)
-
ELUMO (eV) = - (Ered + 4.8)
A linear relationship between the Hammett constants of para-substituents and the HOMO energy levels has been observed for some dibenzothiophene derivatives.[2]
Structure-Property Relationship Diagram
Caption: Impact of Substituents on Electrochemical Properties.
Alternative and Complementary Characterization Techniques
While cyclic voltammetry is a cornerstone for electrochemical analysis, a comprehensive understanding of this compound derivatives requires a multi-faceted approach. The following techniques provide complementary information:
-
Spectroelectrochemistry: This technique combines UV-Vis-NIR spectroscopy with electrochemistry. It allows for the in-situ monitoring of changes in the electronic absorption spectrum of a molecule as its oxidation state is varied. This is particularly useful for identifying and characterizing the stability of radical cations and anions.
-
Computational Chemistry (Density Functional Theory - DFT): DFT calculations can predict the HOMO and LUMO energy levels, electron distribution, and molecular orbitals of the derivatives. These theoretical results can be correlated with experimental CV data to provide a deeper understanding of the electronic structure.
-
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are more sensitive techniques than CV and can be used for quantitative analysis and for resolving closely spaced redox peaks.
Conclusion
Cyclic voltammetry is an indispensable tool for characterizing the electronic properties of this compound derivatives. By systematically modifying the molecular structure with electron-donating or electron-withdrawing groups, the HOMO and LUMO energy levels can be precisely tuned. This guide provides a robust experimental framework and a comparative analysis that can aid researchers in the rational design of novel materials for a wide range of applications, from organic electronics to medicinal chemistry. For a comprehensive characterization, it is recommended to complement cyclic voltammetry with spectroelectrochemistry and computational studies.
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Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics. Indian Academy of Sciences. [Link]
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A Comparative Guide to the Antibacterial Efficacy of Substituted Thiophene Compounds
In the face of escalating antimicrobial resistance, the scientific community is in a relentless pursuit of novel chemical entities that can effectively combat pathogenic bacteria. Among the myriad of heterocyclic compounds, the thiophene scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] This guide offers an in-depth comparison of the antibacterial activity of various substituted thiophene compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and methodological insights. Our focus is to elucidate the structure-activity relationships (SAR) that govern the antibacterial potency of these derivatives, thereby informing the rational design of next-generation therapeutics.
The Thiophene Core: A Versatile Scaffold in Antibacterial Drug Discovery
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the development of numerous therapeutic agents.[2] Its structural and electronic properties, including the ability to engage in hydrogen bonding and other non-covalent interactions, make it an ideal framework for designing molecules that can interact with biological targets.[2] Thiophene derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3][4] This versatility has spurred extensive research into the synthesis and biological evaluation of novel thiophene-based compounds.[5][6]
Structure-Activity Relationship (SAR): Decoding the Impact of Substituents
The antibacterial efficacy of thiophene derivatives is profoundly influenced by the nature and position of substituents on the thiophene ring. Understanding these structure-activity relationships is paramount for optimizing lead compounds and designing more potent antibacterial agents.
Key Substituent Effects:
-
Electron-Withdrawing and Donating Groups: The electronic properties of substituents play a crucial role. For instance, the presence of electron-withdrawing groups can enhance the antibacterial activity by modifying the electronic distribution within the molecule, potentially leading to stronger interactions with bacterial targets.[7]
-
Halogenation: The introduction of halogens, such as chlorine and bromine, at specific positions on the thiophene or an adjacent ring system (like in benzo[b]thiophenes) has been shown to significantly increase antibacterial potency, particularly against Gram-positive bacteria.[3] For example, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes have demonstrated low Minimum Inhibitory Concentrations (MIC) of 16 µg/mL against Gram-positive bacteria.[3]
-
Amine and Hydroxyl Groups: The incorporation of amino and hydroxyl moieties can also modulate antibacterial activity. Studies have shown that 3-amino thiophene-2-carboxamide derivatives exhibit higher antibacterial activity compared to their 3-hydroxy counterparts.[4]
-
Bulky and Aromatic Substituents: The size and nature of the substituent are critical. Fusing the thiophene ring with other heterocyclic systems (e.g., pyrazole, pyridine, thiazole) or attaching bulky aromatic groups can lead to compounds with enhanced and sometimes selective antibacterial activity.[1][7][8] For instance, a spiro-indoline-oxadiazole derivative of thiophene showed high activity against Clostridium difficile with MIC values of 2 to 4 μg/ml.[9][10]
The following diagram illustrates the general structure of a substituted thiophene and highlights key positions for modification to modulate antibacterial activity.
Caption: General structure of a substituted thiophene highlighting key positions for modification.
Comparative Antibacterial Activity of Substituted Thiophene Derivatives
The antibacterial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The following table summarizes the MIC values of representative substituted thiophene compounds against various bacterial strains, providing a comparative overview of their potency.
| Compound Type | Substituents | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzo[b]thiophene | 3-chloro, cyclohexanol | Staphylococcus aureus | 16 | [3] |
| Benzo[b]thiophene | 3-bromo, cyclohexanol | Staphylococcus aureus | 16 | [3] |
| Thiophene-2-carboxamide | 3-amino, p-methoxyaryl | Pseudomonas aeruginosa | 20 (86.9% activity index) | [4] |
| Thiophene-2-carboxamide | 3-amino, p-methoxyaryl | Staphylococcus aureus | 20 (83.3% activity index) | [4] |
| Thiophene-based heterocycle | Spiro-indoline-oxadiazole | Clostridium difficile | 2-4 | [9][10] |
| Thiophene derivative | 2-ethylhexyl-5-(p-tolyl) | Salmonella Typhi (XDR) | 3.125 | [5] |
| Hydroxythiophene | Hydroxy group | Various bacteria | Inhibition zones 15-21 mm |
Experimental Protocols for Assessing Antibacterial Activity
To ensure the reliability and reproducibility of antibacterial activity data, standardized experimental protocols are essential. The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.
Protocol: Broth Microdilution Susceptibility Test
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Transfer the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test thiophene compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The following diagram illustrates the workflow for the broth microdilution assay.
Caption: Workflow for the broth microdilution assay to determine Minimum Inhibitory Concentration (MIC).
Mechanism of Action: How Do Thiophenes Inhibit Bacterial Growth?
The precise mechanisms by which substituted thiophenes exert their antibacterial effects can vary depending on their specific structure. However, several potential modes of action have been proposed and investigated:
-
Inhibition of Essential Enzymes: Some thiophene derivatives have been shown to inhibit bacterial enzymes that are crucial for survival, such as DNA gyrase and topoisomerases.[11] Molecular docking studies have also suggested that thiophene compounds can bind to and inhibit proteins like D-alanine ligase.[9]
-
Disruption of Cell Membrane Integrity: Certain thiophene derivatives can increase the permeability of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death.[12][13][14]
-
Inhibition of Cell Division: Thiophenyl-substituted pyrimidine derivatives have been found to inhibit FtsZ polymerization and GTPase activity, which are essential for bacterial cell division.[15]
-
Targeting Outer Membrane Proteins: In Gram-negative bacteria, some thiophenes have shown a strong binding affinity for outer membrane proteins (OMPs), which could interfere with their function and contribute to the antibacterial effect.[12][13]
Future Directions and Conclusion
Substituted thiophene compounds represent a promising class of molecules in the quest for new antibacterial agents. The wealth of research on their synthesis and biological evaluation provides a solid foundation for further development. Future efforts should focus on:
-
Rational Design and Optimization: Leveraging the established structure-activity relationships to design and synthesize novel thiophene derivatives with enhanced potency and a broader spectrum of activity.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which these compounds inhibit bacterial growth to identify novel drug targets.
-
In Vivo Efficacy and Safety Profiling: Moving promising candidates from in vitro studies to in vivo models to assess their therapeutic potential and safety profiles.
-
Combating Resistance: Exploring the potential of thiophene derivatives to overcome existing antibiotic resistance mechanisms or to be used in combination with current antibiotics.
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A Comparative Analysis of Thiophene-2-Carboxamide Derivatives as Potent Antioxidant Scaffolds
Introduction: The Imperative for Novel Antioxidants in an Oxidized World
In the intricate biochemical landscape of aerobic organisms, the generation of reactive oxygen species (ROS) is an unavoidable consequence of metabolism.[1] While essential for signaling pathways, an overabundance of these species, or a depletion of the body's endogenous antioxidant defenses, leads to a state of oxidative stress.[1][2] This imbalance is a well-established pathogenic factor, contributing to cellular damage of lipids, proteins, and DNA, and is implicated in the progression of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][3]
The quest for potent, non-toxic antioxidant compounds to counteract oxidative damage is a cornerstone of modern drug discovery.[2] Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, have emerged as a particularly fruitful area of investigation, owing to their diverse chemical properties and wide range of biological activities.[1][4] Among these, the thiophene ring system has garnered significant attention.[2] This guide provides an in-depth, objective comparison of the antioxidant properties of a specific, promising class—thiophene-2-carboxamide derivatives—against other notable heterocyclic systems, supported by experimental evidence and detailed analytical protocols.
Pillar 1: The Fundamental Chemistry of Antioxidant Action
Before delving into specific molecular classes, it is crucial to understand the fundamental mechanisms by which antioxidants function. Their primary role is to neutralize highly reactive free radicals, transforming them into more stable, non-harmful molecules. This is predominantly achieved through two key pathways:
-
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, quenching its reactivity.
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical. In some variations of this mechanism, the antioxidant radical cation is then deprotonated.
The efficiency of an antioxidant is dictated by its ability to readily donate a hydrogen atom or an electron, and the stability of the resulting antioxidant radical.
Caption: General mechanisms of antioxidant action.
Pillar 2: Spotlight on Thiophene-2-Carboxamide Derivatives
Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5] The thiophene-2-carboxamide core is particularly noteworthy. The sulfur atom in the thiophene ring, with its lone pairs of electrons, and the carboxamide linker provide a versatile electronic environment that can be readily modulated by substitutions on the ring.
A recent study by Metwally et al. (2023) provides compelling evidence for the antioxidant potential of this class.[6] The researchers synthesized a series of thiophene-2-carboxamide derivatives with different substituents at the 3-position of the thiophene ring—specifically amino (-NH2), hydroxyl (-OH), and methyl (-CH3) groups—and evaluated their antioxidant activity using the ABTS radical scavenging assay.[6]
Structure-Activity Relationship (SAR) Insights
The experimental results from this study allow for the derivation of a clear structure-activity relationship:[6][7]
-
Amino Group (-NH2) Enhancement: The 3-amino thiophene-2-carboxamide derivatives exhibited the highest antioxidant activity.[6] For instance, compound 7a in the study showed a significant ABTS inhibition of 62.0%.[6][8][9] This enhanced activity is attributed to the electron-donating nature of the amino group, which increases the electron density on the thiophene ring, facilitating hydrogen or electron donation to scavenge free radicals.[7]
-
Hydroxyl and Methyl Groups: The 3-hydroxy and 3-methyl derivatives showed moderate and the lowest antioxidant activities, respectively.[7] This suggests that while these groups contribute to the overall antioxidant potential, they are less effective than the amino group in this specific scaffold.
These findings underscore the critical role that specific functional groups play in tuning the antioxidant efficacy of the thiophene-2-carboxamide core. The presence of an electron-donating group, particularly an amino group, at a strategic position is key to designing potent antioxidants within this chemical family.
Pillar 3: Comparative Performance Against Other Heterocycles
To contextualize the performance of thiophene-2-carboxamides, it is essential to compare them with other heterocyclic systems known for their antioxidant properties. While direct, side-by-side comparative studies are limited, a survey of the literature allows for a qualitative and semi-quantitative comparison.
| Heterocyclic Scaffold | Key Structural Features for Antioxidant Activity | Representative Experimental Data (Assay) | Reference |
| Thiophene-2-Carboxamide | Electron-donating groups (e.g., -NH2, -OH) on the thiophene ring.[7] | 3-Amino derivative 7a : 62.0% inhibition (ABTS) | [6] |
| Thiazole Derivatives | Presence of phenolic hydroxyl groups, hydrazone moieties. | Thiazole-hydrazone derivative: IC50 of 11.2 µg/mL (DPPH) | [4] |
| Pyridine Derivatives | Hydroxyl substitutions on the pyridine ring. | Hydroxypyridine derivative: IC50 of 93.4 µM (DPPH) | [10] |
| Pyrimidine Derivatives | Amino and thio-substituents. | Thiopyrimidine derivative: "Good antioxidant properties" (DPPH) | [10] |
| Perimidine Derivatives | Unsubstituted or ortho-hydroxyl substituted phenyl ring. | Compound 2 : Inhibition comparable to Trolox (DPPH) | [3] |
This comparative overview suggests that thiophene-2-carboxamide derivatives, particularly those with amino substitutions, are highly competitive antioxidant agents. Their performance is on par with, and in some cases potentially superior to, other well-regarded heterocyclic systems. The key takeaway for researchers is that the specific nature and position of substituents are often more critical than the core heterocyclic ring itself in determining overall antioxidant capacity.
Pillar 4: Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the methods used to evaluate antioxidant activity must be robust and standardized. Below are detailed protocols for three of the most widely accepted in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from deep violet to pale yellow. The degree of discoloration is measured spectrophotometrically and is directly proportional to the antioxidant's scavenging activity.[11]
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol or ethanol.[12] Store this solution in a dark bottle at 4°C.[12] The working solution should be prepared fresh daily.[12]
-
Test Sample Solutions: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (methanol, ethanol, or DMSO). From this stock, prepare a series of dilutions to determine the IC50 value.[12]
-
Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox, in the same manner as the test samples.[12]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the DPPH working solution.
-
Add 100 µL of the test sample dilution (or standard/control). For the blank (control), add 100 µL of the solvent instead of the sample.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[12]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the blank (DPPH solution + solvent).
-
A_sample is the absorbance of the test sample (DPPH solution + sample).
-
-
Plot the % Scavenging Activity against the concentration of the test sample and determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[13][14] The reduction of ABTS•+ by the antioxidant causes decolorization, which is measured by the decrease in absorbance at 734 nm.[13]
Step-by-Step Methodology:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.[15]
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.[15]
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical.[13]
-
Before use, dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of inhibition similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve generated with Trolox.[13]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce the ferric iron (Fe³⁺) in a tripyridyltriazine complex (Fe³⁺-TPZ) to the ferrous form (Fe²⁺) at a low pH. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[17]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and acetic acid in water.
-
TPZ (2,4,6-tripyridyl-s-triazine) Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.
-
-
Assay Procedure:
-
Data Analysis:
-
Construct a standard curve using a known concentration of Fe²⁺.
-
The FRAP value of the sample is calculated from the standard curve and expressed as µM Fe²⁺ equivalents.[17]
-
Conclusion and Future Directions
The available experimental evidence strongly supports the classification of thiophene-2-carboxamide derivatives as a highly promising scaffold for the development of novel antioxidant agents. Structure-activity relationship studies have demonstrated that their potency can be significantly enhanced through strategic substitution, with 3-amino derivatives showing particularly high efficacy.[6][7] When compared with other heterocyclic systems, thiophene-2-carboxamides hold their own as potent radical scavengers.
For researchers and drug development professionals, this guide highlights that the thiophene-2-carboxamide core is a validated starting point for antioxidant discovery programs. Future research should focus on:
-
Expanding SAR Studies: Synthesizing and testing a broader range of derivatives with diverse electronic and steric properties to further refine the SAR.
-
In Vivo and Cellular Assays: Moving beyond in vitro chemical assays to evaluate the most promising compounds in cellular models of oxidative stress and, subsequently, in in vivo studies to assess bioavailability, metabolism, and efficacy.
-
Mechanistic Elucidation: Employing advanced computational and experimental techniques to gain a deeper understanding of the specific interactions between these compounds and biological free radicals.
By building on this foundational knowledge, the scientific community can continue to unlock the full therapeutic potential of thiophene-based heterocycles in the ongoing fight against oxidative stress-related diseases.
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Assay Kit Store. (n.d.). ABTS Antioxidant Assay Kit: A Comprehensive Guide. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]
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Tiéba, T., et al. (2021). Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene. Scientific Research Publishing. Retrieved from [Link]
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Kaddouri, Y., et al. (2021). New Heterocyclic Compounds: Synthesis, Antioxidant Activity and Computational Insights of Nano-Antioxidant as Ascorbate Peroxidase Inhibitor by Various Cyclodextrins as Drug Delivery Systems. Bentham Science Publishers. Retrieved from [Link]
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De Luca, L., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. Retrieved from [Link]
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Bolocan, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Retrieved from [Link]
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de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Retrieved from [Link]
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A Researcher's Guide to Molecular Docking: Evaluating Benzo[b]thiophene Derivatives in Drug Discovery
In the landscape of modern drug discovery, the benzo[b]thiophene scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3] Its derivatives are actively investigated as anti-cancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4] At the heart of understanding their therapeutic potential lies molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This guide provides an in-depth comparison of molecular docking studies with various benzo[b]thiophene derivatives, offering field-proven insights and a practical workflow for researchers in computational drug design.
The Power of Prediction: Why Molecular Docking is Crucial
Molecular docking is an indispensable tool in structure-based drug design, enabling scientists to screen vast libraries of compounds and prioritize those with the highest likelihood of binding to a biological target.[6][7][8] This significantly reduces the time and cost associated with preclinical drug development.[6][8] The core principle of molecular docking involves two key components: a search algorithm that generates a variety of possible binding poses of the ligand in the receptor's active site, and a scoring function that estimates the binding affinity for each pose.[5][6]
The choice of docking software is a critical first step, with a variety of robust options available, each with its own strengths. Commercial packages like Schrödinger's Glide and MOE Dock offer comprehensive suites with high-precision algorithms.[6] Open-source software, such as AutoDock and AutoDock Vina, are widely cited in academic research and provide powerful and customizable tools for molecular docking simulations.[6][7][9]
Comparative Analysis of Benzo[b]thiophene Derivatives as Enzyme Inhibitors
Recent studies have highlighted the potential of benzo[b]thiophene derivatives to inhibit a range of therapeutically relevant enzymes. Molecular docking has been instrumental in elucidating the binding modes of these compounds and guiding the design of more potent inhibitors.
For instance, a new class of benzo[b]thiophene-chalcone hybrids has been identified as promising cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[4][10][11] Molecular docking studies revealed that these compounds interact with key residues in the active sites of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10][11] Specifically, compound 5f was identified as a potent AChE inhibitor, while 5h showed significant BChE inhibition, with an IC50 value comparable to the standard drug galantamine.[10][11]
In the realm of cancer research, benzo[b]thiophene derivatives have been investigated as inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway that is upregulated in many cancers.[12] Docking studies were crucial in identifying a covalent inhibitor, B12 , which forms a bond with Cys421 of PHGDH, demonstrating significant enzymatic inhibitory activity.[12] Other studies have explored 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as inhibitors of pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), two enzymes involved in the reprogrammed glucose metabolism of tumor cells.[13]
The following table summarizes the key findings from these molecular docking studies:
| Derivative Class | Target Enzyme | Key Findings | Docking Software | Reference |
| Benzo[b]thiophene-chalcones | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Compound 5f is a potent AChE inhibitor (IC50 = 62.10 μM). Compound 5h is a potent BChE inhibitor (IC50 = 24.35 μM). | Not explicitly stated in abstract | [10][11] |
| Benzo[b]thiophene-1,1-dioxides | Phosphoglycerate Dehydrogenase (PHGDH) | Compound B12 acts as a covalent inhibitor, binding to Cys421 (IC50 = 0.29 ± 0.02 μM). | Not explicitly stated in abstract | [12] |
| 4,5,6,7-Tetrahydrobenzo[b]thiophenes | Pyruvate Dehydrogenase Kinase 1 (PDK1) & Lactate Dehydrogenase A (LDHA) | Compound 1b is the most active dual inhibitor (PDK1 IC50 = 57.10 μg/mL, LDHA IC50 = 64.10 μg/mL). | Not explicitly stated in abstract | [13] |
| Benzo[b]thiophene-2-carbaldehydes | Human IgM Fc Domains (4JVW) | Compounds BTAP1, BTAP2, and BTAP3 show favorable binding energies of -8.0, -7.5, and -7.6 kcal/mol, respectively. | Not explicitly stated in abstract | [14] |
| Various Benzo[b]thiophenes | Multidrug-Resistant Staphylococcus aureus | Compound 20 exhibited the highest binding affinity against MRSA (-6.38 kcal/mol). | Not explicitly stated in abstract | [15] |
A Practical Workflow for Molecular Docking of Benzo[b]thiophene Derivatives
To ensure the reproducibility and reliability of molecular docking results, a standardized and well-documented workflow is essential.[16] The following protocol outlines the key steps for a typical docking study using a benzo[b]thiophene derivative as the ligand.
Caption: A generalized workflow for molecular docking studies.
Experimental Protocol: Step-by-Step
1. Preparation of the Receptor (Protein)
-
Obtain the 3D structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein: Remove water molecules, co-factors, and any existing ligands from the PDB file.[17] Use software like AutoDock Tools to add polar hydrogens and assign Kollman charges.
2. Preparation of the Ligand (Benzo[b]thiophene Derivative)
-
Create the 3D structure: Draw the benzo[b]thiophene derivative using a chemical drawing tool like ChemDraw and save it in a 3D format (e.g., .mol2 or .pdb).
-
Energy minimization: Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a stable conformation.
-
Prepare for docking: Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds.[18]
3. Setting Up and Running the Docking Simulation
-
Grid box generation: Define the active site of the protein by creating a grid box that encompasses the binding pocket. The dimensions of the grid box should be sufficient to allow the ligand to move freely.
-
Configuration file: Prepare a configuration file that specifies the coordinates of the protein and ligand, the grid box parameters, and the search algorithm settings.
-
Run the simulation: Execute the docking program (e.g., AutoDock Vina) using the prepared configuration file.[19]
4. Analysis and Visualization of Results
-
Binding affinity: The docking software will generate a series of binding poses for the ligand, each with a corresponding binding affinity score (typically in kcal/mol).[19] Lower binding energy values indicate a more favorable binding interaction.
-
Pose analysis: Analyze the top-ranked poses to identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the benzo[b]thiophene derivative and the amino acid residues of the protein.
-
Visualization: Use molecular visualization software like PyMOL or UCSF Chimera to create high-quality images of the ligand-protein complex and highlight the key interactions.[6][19]
Ensuring Trustworthiness: The Importance of Validation
A crucial, yet often overlooked, step in molecular docking is the validation of the docking protocol.[16] To ensure the reliability of the predicted binding modes, it is essential to perform a re-docking experiment. This involves docking the co-crystallized ligand back into the active site of the protein. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, provides confidence in the docking parameters.
For more rigorous validation, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time.[16]
Future Directions
The integration of artificial intelligence and machine learning with molecular docking is poised to further revolutionize the field. These advanced computational methods can enhance the accuracy of scoring functions and enable the screening of even larger chemical spaces. As our understanding of the biological activities of benzo[b]thiophene derivatives continues to grow, these powerful in silico tools will be instrumental in accelerating the discovery of novel therapeutics.
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PLOS Computational Biology. (2021, January 21). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
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A Comparative Guide to New Dibenzothiophene Derivatives for Advanced OLED Applications
Introduction: The Quest for Superior OLED Materials
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering unparalleled color vibrancy, contrast, and design flexibility.[1][2] The heart of an OLED is its emissive layer (EML), where electrical energy is converted into light. The performance of this layer is critically dependent on its constituent organic materials, primarily a "host" matrix and a light-emitting "guest" or "dopant". For decades, carbazole-based compounds have dominated the landscape of host materials. However, the relentless pursuit of higher efficiency, longer operational lifetimes, and improved color purity necessitates the exploration of new molecular scaffolds.
This guide delves into the burgeoning field of dibenzothiophene (DBT) derivatives, a class of materials showing immense promise as next-generation hosts for phosphorescent OLEDs (PhOLEDs). We will objectively benchmark these novel materials against industry-standard benchmarks, providing the supporting experimental data and mechanistic insights necessary for researchers and material scientists to make informed decisions. The unique electronic properties of the DBT core—including its high triplet energy and thermal stability—make it a compelling alternative to traditional materials.[3][4]
The Incumbents: Standard Host and Emitter Materials
To appreciate the advancements offered by DBT derivatives, we must first understand the benchmarks they are measured against.
-
Host Materials : The primary role of a host is to facilitate charge transport and efficiently transfer energy to the emitter. A crucial prerequisite is that the host's triplet energy (E_T) must be higher than that of the phosphorescent guest to prevent energy back-transfer, a major cause of efficiency loss.[5]
-
CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) : CBP is a canonical host material, particularly for green and red PhOLEDs. Its well-balanced charge transport properties and good film-forming capabilities have made it a workhorse in both academic research and industrial development. However, its relatively low triplet energy (E_T ≈ 2.55-2.6 eV) makes it unsuitable for hosting high-energy blue emitters.[6][7][8]
-
mCP (1,3-Bis(N-carbazolyl)benzene) : With a significantly higher triplet energy of approximately 2.91 eV, mCP has become the standard host for blue PhOLEDs.[9][10] This high triplet energy effectively confines the energy on the blue emitter, leading to highly efficient emission.[10]
-
-
Emitter Materials : These dopants are responsible for light generation.
-
Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III)) : As the benchmark green phosphorescent emitter, Ir(ppy)₃ is renowned for achieving internal quantum efficiencies approaching 100%.[2][11][12]
-
FIrpic (Bisiridium(III)) : FIrpic is the archetypal sky-blue phosphorescent emitter, and its performance is a critical yardstick for the development of new blue OLED systems.[13][14]
-
The Challenger: Dibenzothiophene (DBT) Derivatives
The DBT core is a rigid, planar structure containing a sulfur atom. This structure imparts several advantageous properties for OLED applications:
-
High Triplet Energy : The inherent electronic structure of DBT provides a high triplet energy, making its derivatives naturally suited for hosting blue emitters.[15]
-
Bipolar Potential : Compared to the strongly electron-donating carbazole unit, the DBT core is less electron-donating.[16][3] By strategically functionalizing the DBT core with both electron-donating and electron-withdrawing moieties, chemists can engineer materials with balanced electron and hole transport (bipolar character). This leads to a wider charge recombination zone within the EML, which can significantly reduce efficiency roll-off at high brightness.[16][3]
-
Thermal and Morphological Stability : The rigidity of the DBT unit contributes to high glass transition temperatures (T_g) and thermal decomposition temperatures (T_d), which are essential for long device lifetimes.[4]
Quantitative Comparison: Photophysical and Electrochemical Properties
The foundational properties of a material dictate its potential performance in a device. The table below compares key metrics for representative new DBT derivatives against our established standards.
| Material | Role | HOMO (eV) | LUMO (eV) | Triplet Energy (E_T) (eV) | Glass Transition Temp. (T_g) (°C) |
| CBP | Standard Host | -6.0[6] | -2.9[6] | 2.55 - 2.6[6][7] | 110 |
| mCP | Standard Host | -6.2[9] | -2.4 | 2.91[9][10] | 60 |
| CBP-CN | DBT-analogue (modified) | -6.23[17] | -3.07[17] | 2.69[17] | 162[17] |
| m-TPDBT | New DBT Host | -6.04[16] | -2.59[16] | 2.82[16] | 114[16] |
| CBTPO | New DBT Host | -6.10[18] | -2.57[18] | 2.76[18] | N/A |
| Ir(ppy)₃ | Standard Green Emitter | -5.6 | -3.0 | ~2.4 | >350 |
| FIrpic | Standard Blue Emitter | -6.1 | -3.4 | ~2.65 | >300 |
Note: HOMO/LUMO values can vary slightly based on measurement technique (e.g., CV, PESA).
Analysis : The data reveals that DBT derivatives like m-TPDBT and CBTPO possess high triplet energies (2.82 eV and 2.76 eV, respectively), positioning them as excellent candidates for hosting blue phosphorescent emitters.[16][18] Notably, the modified CBP derivative, CBP-CN, shows a dramatically increased T_g of 162 °C compared to CBP's 110 °C, indicating superior morphological stability.[17]
Benchmarking in Action: OLED Device Performance
Ultimately, a material's worth is proven in a functioning device. The following table summarizes the performance of PhOLEDs utilizing DBT-based hosts compared to devices with standard hosts.
| Host Material | Emitter (Dopant) | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Color (CIE x,y) |
| CBP | Ir(ppy)₃ (Green) | ~19-20 | ~60-70 | ~30-40 | Green |
| mCP | FIrpic (Blue) | ~20-25 | ~40-50 | ~20-30 | Sky Blue |
| CBP-CN | Ir(ppy)₃ (Green) | 23.1 [17] | 80.6 [17] | ~55 | Green |
| m-TPDBT | FIrpic (Blue) | 17.2 [16] | 34.6[16] | 22.3[16] | Sky Blue |
| CBTPO | FIrpic (Blue) | 19.1 [18] | 38.3[18] | 28.5[18] | Blue |
Analysis : The device data is compelling. The CBP-CN host enabled a green PhOLED with a current efficiency of 80.61 cd/A, a significant 25-33% increase over the best CBP-hosted devices.[17] This enhancement is attributed to the improved bipolar nature of CBP-CN, leading to more balanced charge injection.[17] For blue PhOLEDs, the CBTPO host achieved a high external quantum efficiency of 19.1%, demonstrating its capability to effectively manage excitons for the FIrpic emitter.[18]
Experimental Design: From Molecule to Machine
A rigorous and repeatable experimental workflow is paramount for benchmarking new materials. The process involves synthesis, characterization, and finally, device fabrication and testing.
Caption: Workflow for evaluating new OLED materials.
Protocol 1: Synthesis of a 2,8-Diaryl-Dibenzothiophene Derivative
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction, a powerful method for forming the carbon-carbon bonds needed to attach aryl groups to the DBT core.[15][19]
-
Reactant Preparation : In a Schlenk flask, combine 2,8-dibromodibenzothiophene (1.0 eq), the desired arylboronic acid (2.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Causality Explanation : The palladium catalyst is essential for the catalytic cycle that couples the dibromide with the boronic acid. An excess of the boronic acid is used to drive the reaction to completion.
-
-
Solvent and Base Addition : Add a degassed solvent mixture (e.g., toluene) and an aqueous base solution (e.g., 2M K₂CO₃).
-
Causality Explanation : The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle. Degassing the solvents (removing oxygen) is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
-
Reaction : Place the flask under an inert atmosphere (Nitrogen or Argon) and heat the mixture to reflux (e.g., 85-90 °C) for 24-48 hours, monitoring progress with thin-layer chromatography (TLC).
-
Workup and Purification : After cooling, separate the organic layer, wash with brine, and dry over MgSO₄. Purify the crude product using column chromatography on silica gel.
-
Final Purification : For OLED-grade purity (>99.9%), perform temperature-gradient sublimation under high vacuum.
-
Self-Validation : The purity of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The sublimation process is a self-validating purification step for many organic electronics, as only compounds with the correct volatility and stability will deposit in the collection zone.
-
Protocol 2: Key Photophysical and Device Measurements
-
Triplet Energy (E_T) Determination :
-
Dissolve the purified material in a suitable solvent (e.g., 2-methyltetrahydrofuran).
-
Freeze the solution to a rigid glass by immersing it in liquid nitrogen (77 K).
-
Excite the sample with a UV lamp.
-
Record the emission spectrum using a spectrophotometer. The highest-energy peak (shortest wavelength) in the delayed phosphorescence spectrum corresponds to the T₁ -> S₀ transition, giving the triplet energy.
-
Causality Explanation : At 77 K, non-radiative decay pathways are suppressed, making the spin-forbidden phosphorescence easier to observe. This measurement is non-negotiable for qualifying a new host material for PhOLEDs.
-
-
OLED Fabrication and Electroluminescence (EL) Testing :
-
Substrate Cleaning : Sequentially clean patterned Indium Tin Oxide (ITO) glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol. Dry in an oven and treat with UV-Ozone.
-
Causality Explanation : A pristine ITO surface is crucial for efficient and uniform hole injection. UV-Ozone treatment increases the work function of the ITO and removes organic residues.
-
Layer Deposition : Transfer the substrates into a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber.
-
Sequentially deposit the organic layers, the electron-injection layer (e.g., LiF), and the metal cathode (e.g., Al) without breaking vacuum. The emissive layer (EML) is co-evaporated from two separate sources containing the host and guest materials, with the deposition rate controlled by quartz crystal microbalances.
-
Causality Explanation : High vacuum prevents atmospheric contaminants from being incorporated into the thin films, which would otherwise act as charge traps or quenching sites, degrading device performance. Co-evaporation allows precise control over the doping concentration of the emitter in the host.
-
Encapsulation : Encapsulate the completed device using a glass lid and UV-cured epoxy in a nitrogen-filled glovebox to prevent degradation from oxygen and moisture.
-
Testing : Measure current density-voltage-luminance (J-V-L) characteristics, EL spectra, and external quantum efficiency (EQE) using a source meter combined with a calibrated photodiode and spectrometer.
-
Mechanistic Insights: Energy Levels and Charge Balance
The alignment of energy levels between different layers in an OLED governs the efficiency of charge injection and transport. A well-designed device minimizes energy barriers for charge carriers.
Caption: Energy level alignment in standard vs. DBT-hosted devices.
As shown in the diagram, the HOMO level of m-TPDBT (-6.04 eV) is slightly higher (less deep) than that of mCP (-6.2 eV).[16][9] This can reduce the energy barrier for hole injection from a typical hole-transport layer (like TCTA, HOMO ~ -5.7 eV), potentially lowering the device's turn-on voltage. Similarly, tuning the LUMO level can improve electron injection. This ability to fine-tune energy levels through chemical modification is a key advantage of the DBT platform.
Conclusion and Future Outlook
-
Key Advantages of DBT Derivatives :
-
They provide access to high triplet energies suitable for efficient blue PhOLEDs.
-
Their structure allows for the rational design of bipolar host materials, leading to improved charge balance and reduced efficiency roll-off, as demonstrated by the CBP-CN and CBTPO examples.[17][18]
-
They exhibit excellent thermal stability, a prerequisite for achieving long operational lifetimes.
-
The continued development of DBT-based materials will likely focus on further enhancing their bipolar transport properties and pushing their triplet energies even higher to accommodate next-generation deep-blue and UV emitters. As the demand for displays with wider color gamuts and solid-state lighting with higher efficiency grows, the versatility and high performance of the dibenzothiophene platform ensure it will play a pivotal role in the future of OLED technology.
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Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling Dibenzo[b,d]thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
As laboratory professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling Dibenzo[b,d]thiophene-2-carbaldehyde. Moving beyond a simple checklist, we will delve into the rationale behind these protocols, ensuring a deep understanding that fosters a culture of safety and scientific integrity. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with care.[1]
Hazard Assessment: Understanding the Risks
Key Potential Hazards:
-
Skin and Eye Irritation: Aromatic aldehydes can cause significant irritation upon contact with the skin and eyes.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory system.[2][3][4]
-
Harmful if Swallowed: Ingestion may cause adverse health effects.[3][4][5]
-
Combustibility: While not highly flammable, this compound may be combustible and can burn, especially when exposed to heat or flame.[6]
-
Environmental Hazard: Similar compounds are noted to be toxic to aquatic organisms, and release into the environment should be avoided.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount. The following recommendations are based on a risk assessment for handling solid or dissolved forms of this compound in a laboratory setting.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[7][8] | Protects against accidental splashes of the chemical, which can cause serious eye irritation.[1][2][3][9] The face shield offers a broader barrier of protection for the entire face.[8] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene).[10] Consult the glove manufacturer's resistance guide for specific breakthrough times. | Prevents skin contact, which can lead to irritation and potential systemic effects through absorption.[4] Disposable gloves should be used and changed immediately upon contamination. |
| Body Protection | A flame-resistant lab coat, fully buttoned.[7] | Provides a removable barrier to protect skin and personal clothing from spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of inhaling dust or aerosols, or if work is not performed in a certified chemical fume hood.[7][9] | Minimizes the risk of respiratory tract irritation from airborne particles or vapors of the compound.[2][3][4] |
| Footwear | Closed-toe shoes made of a non-porous material.[7][8] | Protects the feet from spills and falling objects. |
Safe Handling Workflow: A Step-by-Step Protocol
This protocol outlines the critical steps for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
I. Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for a closely related compound, such as Benzo[b]thiophene-2-carboxaldehyde.[1][9]
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Prepare the Work Area: Ensure that a certified chemical fume hood is used for all manipulations of the solid compound and its solutions.[6] Confirm that a safety shower and eyewash station are readily accessible.[1]
-
Gather Materials: Assemble all necessary glassware, reagents, and spill containment materials before handling the chemical.
II. Handling:
-
Weighing: Carefully weigh the required amount of this compound inside the chemical fume hood to prevent inhalation of any dust particles.
-
Dissolving: Add the solvent to the solid in a controlled manner to avoid splashing.
-
Running the Reaction: Keep the reaction vessel closed to prevent the release of vapors. If the reaction is sensitive to air or moisture, use appropriate techniques to maintain an inert atmosphere.
III. Cleanup and Disposal:
-
Decontamination: Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Waste Segregation: All waste materials, including contaminated gloves, paper towels, and excess reagents, must be collected in a clearly labeled hazardous waste container.[1][6]
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department. Do not pour any waste down the drain.[1][9]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and eye protection.
-
Personal Hygiene: Wash your hands thoroughly with soap and water after removing your PPE.[6]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[5][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][11]
-
Spill: For a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[6] For larger spills, evacuate the area and contact your institution's EH&S department.
By adhering to these guidelines, you can confidently and safely work with this compound, ensuring the integrity of your research and the safety of yourself and your colleagues.
References
- Apollo Scientific. (2023, August 3).
- Georganics. (2023, January 31).
- Fisher Scientific. (2024, March 29).
- Fisher Scientific. (2025, May 1).
- Santa Cruz Biotechnology.
- CDH Fine Chemical.
- Thermo Fisher Scientific. (2025, September 14).
- Loba Chemie. (2019, February 22).
- CHEMM. Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- University of California, Los Angeles. Personal Protective Equipment (PPE) - Appendix E.
- Fisher Scientific. (2010, October 29).
- The University of Alabama in Huntsville.
- National Institutes of Health, PubChem. Dibenzothiophene.
- Wikipedia. Dibenzothiophene.
- Fisher Scientific. (2007, October 18).
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
